molecular formula Cr9Y B15432597 Chromium;yttrium CAS No. 89757-05-1

Chromium;yttrium

Cat. No.: B15432597
CAS No.: 89757-05-1
M. Wt: 556.87 g/mol
InChI Key: PNAFSBCLQWEVBS-UHFFFAOYSA-N
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Description

Chromium;yttrium is a useful research compound. Its molecular formula is Cr9Y and its molecular weight is 556.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

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CAS No.

89757-05-1

Molecular Formula

Cr9Y

Molecular Weight

556.87 g/mol

IUPAC Name

chromium;yttrium

InChI

InChI=1S/9Cr.Y

InChI Key

PNAFSBCLQWEVBS-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Y]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Magnetic Properties of Chromium-Doped Yttrium Oxide and Related Materials

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties observed in chromium-doped yttrium-based oxides. A critical distinction is made between chromium-doped yttrium oxide (Cr:Y₂O₃), where chromium ions are incorporated into the yttria lattice, and the perovskite compound yttrium chromite (YCrO₃), a material more extensively studied for its magnetic characteristics. Due to the limited availability of magnetic data specifically for Cr:Y₂O₃, this guide incorporates theoretical expectations for this system, alongside detailed experimental data from the closely related and well-documented YCrO₃ compound and chromium(III) oxide (Cr₂O₃) nanoparticles.

Theoretical Framework: Expected Magnetism in Cr-Doped Yttrium Oxide (Cr:Y₂O₃)

Yttrium oxide (Y₂O₃) is an inherently diamagnetic material, meaning it does not possess intrinsic magnetic moments. The introduction of chromium, typically as Cr³⁺ ions, into the Y₂O₃ host lattice is expected to induce magnetic behavior. The nature of this magnetism is highly dependent on the concentration and distribution of the Cr³⁺ dopant ions.

  • Low Doping Concentrations: At low concentrations, Cr³⁺ ions are likely to be isolated within the Y₂O₃ matrix. As the Cr³⁺ ion has unpaired electrons, it carries a magnetic moment. These isolated ions are expected to behave as individual magnetic moments, leading to paramagnetism. In a paramagnetic material, the magnetic moments are randomly oriented in the absence of an external magnetic field but will align with an applied field, resulting in a weak attraction.

  • High Doping Concentrations: As the concentration of Cr³⁺ increases, the average distance between dopant ions decreases. This proximity allows for exchange interactions between neighboring Cr³⁺ ions. These interactions can lead to collective magnetic ordering:

    • Antiferromagnetic (AFM) Coupling: Neighboring magnetic moments may align in an anti-parallel fashion. This is a common interaction in transition metal oxides, including bulk Cr₂O₃.

    • Weak Ferromagnetism: In some crystal structures, antiferromagnetically ordered spins may be slightly canted, resulting in a small net magnetic moment and weak ferromagnetic behavior. This phenomenon is observed in materials like YCrO₃.

The logical progression of magnetic properties as a function of chromium doping is illustrated in the diagram below.

G Logical Relationship between Cr Doping and Magnetism in Y₂O₃ cluster_input Doping Level cluster_output Resulting Magnetic Property Y2O3 Pristine Y₂O₃ (Diamagnetic Host) LowCr Low Cr³⁺ Doping Y2O3->LowCr Introduce Cr³⁺ HighCr High Cr³⁺ Doping LowCr->HighCr Increase Concentration Paramagnetism Paramagnetism (Isolated Cr³⁺ Ions) LowCr->Paramagnetism Collective Collective Ordering (Interacting Cr³⁺ Ions) HighCr->Collective Exchange Interactions G General Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Precursor Powders (e.g., Y₂O₃, Cr₂O₃) Mix Stoichiometric Mixing & Grinding Start->Mix Calcine Calcination (High Temperature) Mix->Calcine Product Final Powdered Material Calcine->Product XRD Structural Analysis (XRD) Product->XRD Phase & Structure Verification VSM Magnetic Analysis (VSM) Product->VSM Magnetic Property Measurement

An In-depth Technical Guide to the Optical Properties of Cr-doped Yttrium Aluminum Garnet (YAG)

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of Chromium-doped Yttrium Aluminum Garnet (Cr:YAG), a material of significant interest in various scientific and technological fields. This document details the material's physical and chemical characteristics, in-depth optical properties, and standardized experimental protocols for its synthesis and characterization.

Introduction

Chromium-doped Yttrium Aluminum Garnet (Cr:YAG), with the chemical formula Cr:Y₃Al₅O₁₂, is a versatile solid-state crystal renowned for its unique optical and physical properties. It is most notably utilized as a passive Q-switch for a variety of lasers, including Nd:YAG, Nd:YLF, and Yb:YAG lasers, enabling the generation of high-energy, short-duration light pulses.[1][2] Its excellent chemical stability, high damage threshold, and good thermal conductivity make it a superior alternative to traditional Q-switching materials like organic dyes and color centers.[3][4] The chromium ion can exist in different oxidation states within the YAG host, primarily Cr³⁺ and Cr⁴⁺, each conferring distinct optical characteristics. This guide will focus on the properties of both species where applicable, with a particular emphasis on Cr⁴⁺:YAG, which is crucial for passive Q-switching applications.

Physical and Chemical Properties

Cr:YAG possesses a robust set of physical and chemical properties that make it suitable for demanding applications. It is a chemically stable and durable material, resistant to UV radiation.[4] These properties, combined with its high thermal conductivity, allow it to be used in high-power laser systems.[2]

PropertyValueReferences
Chemical Formula Cr⁴⁺:Y₃Al₅O₁₂[5]
Crystal Structure Cubic Garnet[5]
Lattice Constant 12.01 Å[5]
Density 4.56 g/cm³[5]
Mohs Hardness 8.5[5]
Melting Point 1970 °C[5]
Thermal Conductivity 11.2 - 12.13 W/mK[5][6]
Thermal Expansion Coefficient 7.8 x 10⁻⁶ /K[5]
Damage Threshold >500 MW/cm²[4]

Optical Properties

The optical properties of Cr:YAG are central to its applications. These properties are primarily dictated by the chromium ions and their interaction with the YAG crystal lattice.

Absorption and Emission Spectra

Cr³⁺:YAG exhibits broad absorption bands in the visible spectrum, typically centered around 431 nm and 595 nm, which give the crystal a pale green color.[7]

Cr⁴⁺:YAG, on the other hand, has a broad absorption band in the near-infrared region, ranging from approximately 800 nm to 1200 nm, with a peak around 1060 nm.[8] This makes it an ideal saturable absorber for lasers operating in this wavelength range.[6] The emission of Cr⁴⁺:YAG is also in the near-infrared, with a tunable range from 1340 nm to 1600 nm.[9]

ParameterValueReferences
Cr³⁺ Absorption Peaks ~431 nm, ~595 nm[7]
Cr⁴⁺ Absorption Range 800 - 1200 nm[8]
Cr⁴⁺ Absorption Peak ~1060 nm[6]
Cr⁴⁺ Emission Range 1340 - 1600 nm[9]
Refractive Index (@ 1064 nm) 1.82[5]
Ground State Absorption Cross-Section (σ_gsa) @ 1064 nm 4.3 x 10⁻¹⁸ cm²[5]
Excited State Absorption Cross-Section (σ_esa) @ 1064 nm 8.2 x 10⁻¹⁹ cm²[5]
Fluorescence Lifetime

The fluorescence lifetime of Cr:YAG is a critical parameter, particularly for its application in Q-switching and as a gain medium. The lifetime is strongly dependent on temperature. For Cr³⁺:YAG, the fluorescence lifetime decreases from milliseconds at cryogenic temperatures to microseconds at room temperature and continues to decrease as the temperature rises.[1][10]

IonTemperatureFluorescence LifetimeReferences
Cr³⁺-20 °C~3.5 ms[1]
Cr³⁺Room Temperature (approx. 20 °C)~1.6 ms[10]
Cr³⁺500 °C0.1 ms[1]
Cr⁴⁺Room Temperature3.4 µs[5]
Quantum Efficiency

Experimental Protocols

Crystal Growth: The Czochralski Method

The Czochralski method is a widely used technique for growing high-quality single crystals of Cr:YAG.[9]

Methodology:

  • Melt Preparation: High-purity powders of Y₂O₃, Al₂O₃, and Cr₂O₃ are mixed in the desired stoichiometric ratio. The mixture is placed in a crucible, typically made of iridium, due to the high melting point of YAG.

  • Melting: The crucible is heated in a controlled atmosphere (e.g., argon) to a temperature above the melting point of YAG (approximately 1970°C).[5]

  • Seeding: A small, precisely oriented seed crystal of YAG is lowered into the molten material.

  • Crystal Pulling: The seed crystal is slowly pulled upwards while being simultaneously rotated. The pulling and rotation rates are carefully controlled to maintain a uniform diameter of the growing crystal.

  • Cooling: After the crystal has reached the desired length, it is slowly withdrawn from the melt and cooled to room temperature over a period of several hours to prevent thermal shock and cracking.

Czochralski_Method cluster_0 Crucible Heating cluster_1 Crystal Pulling Melt YAG + Cr₂O₃ Melt Seed Seed Crystal Melt->Seed Dipping Heater Induction Heater Heater->Melt > 1970°C Pulling Slow Pulling & Rotation Seed->Pulling Crystal Growing Cr:YAG Crystal Pulling->Crystal Cooling Cooling Crystal->Cooling Slow Cooling

Czochralski method for Cr:YAG crystal growth.
Absorption Spectroscopy

Methodology:

  • Sample Preparation: A thin, polished slice of the Cr:YAG crystal is prepared.

  • Instrumentation: A dual-beam spectrophotometer (e.g., a Beckman model DK-2) is used.[7]

  • Measurement: The sample is placed in the sample beam path of the spectrophotometer. A reference beam passes through air or a blank YAG crystal. The absorption spectrum is recorded over the desired wavelength range (e.g., 300 nm to 1300 nm). The absorbance is then used to calculate the absorption coefficient.

Fluorescence Spectroscopy

Methodology:

  • Excitation: The Cr:YAG sample is excited using a suitable light source. For Cr³⁺, a violet or green LED can be used.[1] For Cr⁴⁺, a laser diode emitting around 1064 nm is often employed.[11]

  • Detection: The emitted fluorescence is collected at a 90-degree angle to the excitation beam to minimize scattered light. The light is passed through a monochromator to select the wavelength and detected by a photodetector (e.g., a photomultiplier tube or a CCD).

  • Spectrum Acquisition: The fluorescence intensity is recorded as a function of wavelength to obtain the emission spectrum.

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis Crystal Cr:YAG Crystal Polish Cutting & Polishing Crystal->Polish Abs_Spec Absorption Spectroscopy Polish->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Polish->Fluor_Spec Lifetime_Meas Fluorescence Lifetime Measurement Polish->Lifetime_Meas Data_Analysis Data Analysis & Characterization Abs_Spec->Data_Analysis Fluor_Spec->Data_Analysis Lifetime_Meas->Data_Analysis

Experimental workflow for optical characterization.
Fluorescence Lifetime Measurement

Methodology:

  • Pulsed Excitation: The Cr:YAG sample is excited with a short pulse of light from a laser diode or a pulsed lamp.

  • Time-Resolved Detection: The fluorescence decay is measured over time using a fast photodetector and an oscilloscope or a time-correlated single photon counting (TCSPC) system.

  • Data Analysis: The decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Photoluminescence Quantum Yield (PLQY) Measurement

The absolute PLQY of a solid-state sample like Cr:YAG is best measured using an integrating sphere.[12][13]

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere is used. The sphere is coated with a highly reflective material to collect all emitted and scattered light.

  • Sample Measurement: The Cr:YAG sample is placed inside the integrating sphere and irradiated with a monochromatic light source. The emission spectrum and the scattered excitation light are measured.

  • Blank Measurement: The measurement is repeated with a blank (no sample) in the integrating sphere to measure the excitation profile.

  • Calculation: The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons, which are determined from the integrated areas of the emission and absorption spectra, respectively, with appropriate corrections for the system's spectral response.[14]

Key Applications: Passive Q-Switching

The most prominent application of Cr⁴⁺:YAG is as a passive Q-switch in solid-state lasers.[2] This is due to its property of saturable absorption, where its absorption of light decreases at high light intensities.

Mechanism of Passive Q-Switching:

  • Energy Storage: Initially, the Cr⁴⁺:YAG crystal has high absorption at the laser wavelength, preventing the laser from oscillating. This allows the gain medium of the laser to store a large amount of energy from the pump source.

  • Saturation: As the energy stored in the gain medium increases, the intensity of the spontaneously emitted light inside the laser cavity grows. When this intensity reaches a certain threshold, it begins to "bleach" or saturate the Cr⁴⁺:YAG absorber, meaning the ground state of the Cr⁴⁺ ions becomes depleted and the crystal becomes transparent.

  • Pulse Emission: With the absorber now transparent, the laser cavity's Q-factor rapidly increases, leading to a rapid release of the stored energy in the gain medium as a short, high-intensity laser pulse.

  • Recovery: After the pulse, the Cr⁴⁺ ions in the absorber relax back to their ground state, and the crystal becomes absorbing again, ready for the next cycle.

Passive_Q_Switching Pumping Pump Source Gain_Medium Laser Gain Medium (e.g., Nd:YAG) Pumping->Gain_Medium Energy Storage CrYAG Cr⁴⁺:YAG Saturable Absorber Gain_Medium->CrYAG Low-Intensity Light (Absorbed) Gain_Medium->CrYAG High-Intensity Light (Saturation) CrYAG->Gain_Medium High Absorption (Lasing Suppressed) Output_Pulse High-Energy, Short Pulse CrYAG->Output_Pulse High Transmission (Q-Switching)

Mechanism of passive Q-switching with Cr:YAG.

Conclusion

Cr-doped Yttrium Aluminum Garnet is a technologically significant material with a rich set of optical properties. Its robustness, combined with its unique absorption and emission characteristics, has solidified its role in the advancement of solid-state laser technology. The experimental protocols detailed in this guide provide a framework for the consistent and accurate characterization of this important optical crystal, facilitating further research and development in the fields that rely on its unique capabilities.

References

An In-Depth Technical Guide to the Chromium-Yttrium-Oxygen Phase Diagram

Author: BenchChem Technical Support Team. Date: September 2025

An Overview for Researchers and Materials Scientists

The Chromium-Yttrium-Oxygen (Cr-Y-O) system is a cornerstone for the development of advanced materials, particularly for high-temperature applications such as solid oxide fuel cells (SOFCs), thermal barrier coatings, and catalysts. The phase relationships within this ternary system dictate the formation, stability, and properties of its constituent compounds. This guide provides a comprehensive overview of the experimentally determined and thermodynamically modeled phase equilibria, focusing on the critical Y₂O₃-Cr₂O₃ quasi-binary system and the formation of the key ternary compound, yttrium orthochromite (YCrO₃).

While direct applications in drug development are not prominent for this inorganic system, the methodologies for material synthesis and characterization are analogous to those used in the development of ceramic-based biomedical implants and drug delivery vehicles. Therefore, the experimental protocols detailed herein may be of interest to a broad scientific audience.

Key Phases and Equilibria

The Cr-Y-O system is characterized by the interaction between the binary oxides, Y₂O₃ and Cr₂O₃, and the formation of the stable perovskite-type compound YCrO₃. The phase diagram is typically considered in terms of the Y₂O₃-Cr₂O₃ quasi-binary line, which describes the equilibrium between these two oxides at various temperatures in an oxidizing atmosphere.

Based on thermodynamic modeling and experimental evidence, the Y₂O₃-Cr₂O₃ system is a simple eutectic.[1] There is no significant mutual solubility reported between Y₂O₃ and Cr₂O₃.[1] The primary phases of interest are Y₂O₃ (yttria), Cr₂O₃ (eskolaite), and the intermediate compound YCrO₃ (yttrium orthochromite).

Table 1: Key Crystalline Phases in the Y₂O₃-Cr₂O₃ System

CompoundFormulaCrystal SystemSpace GroupNotes
Yttrium Oxide (Yttria)Y₂O₃CubicIa-3A stable refractory oxide.
Chromium Oxide (Eskolaite)Cr₂O₃RhombohedralR-3cPossesses a corundum structure.
Yttrium OrthochromiteYCrO₃OrthorhombicPnma (or Pbnm)A perovskite-type structure, exhibits antiferromagnetism.[2]
Quantitative Phase Diagram Data

The most critical quantitative data pertains to the formation and stability of YCrO₃.

Table 2: Thermodynamic Data for YCrO₃ Formation

ReactionTemperature Range (K)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)MethodReference
0.5Y₂O₃ + Cr + 0.75O₂ = YCrO₃1385 - 1470ΔGf° = -560.8 + 0.124TEMF[1]
Y + Cr + 1.5O₂ = YCrO₃1385 - 1470ΔGf° = -1516.2 + 0.327TEMF[1]
0.5Y₂O₃ + 0.5Cr₂O₃ = YCrO₃1182 - 1386ΔGf° = -13.7 - 0.002TEMF[1]

YCrO₃ exhibits an antiferromagnetic transition at a Néel temperature (Tɴ) of approximately 140-144 K.[3][4] It is also reported to have a ferroelectric transition at approximately 473 K.[4]

Experimental Protocols

The determination of phase equilibria in ceramic systems and the synthesis of specific compounds like YCrO₃ involve several high-temperature experimental techniques.

Synthesis of YCrO₃ Powders

Multiple synthesis routes have been successfully employed to produce YCrO₃ powders, each offering different advantages in terms of crystallinity, particle size, and purity.

  • Solid-State Reaction: This is a conventional method involving the high-temperature reaction of precursor oxides.

    • Precursors: High-purity Y₂O₃ and Cr₂O₃ powders.

    • Procedure: The powders are mixed in a stoichiometric 1:1 molar ratio. Mixing is typically performed in a ball mill with a solvent (e.g., ethanol) to ensure homogeneity.

    • Calcination: The dried mixture is pressed into pellets and calcined in air at temperatures ranging from 900°C to 1400°C for several hours to facilitate the reaction: Y₂O₃ + Cr₂O₃ → 2YCrO₃.

  • Pechini (Sol-Gel) Method: This wet-chemical route allows for excellent compositional homogeneity at a lower synthesis temperature.[5]

    • Precursors: Yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O).[5]

    • Procedure: The metal nitrates are dissolved in distilled water. Citric acid is added as a chelating agent, followed by ethylene (B1197577) glycol as a polymerizing agent. The molar ratio of citric acid, ethylene glycol, and total metal cations is typically controlled (e.g., 3:2:1).[5]

    • Gelation & Decomposition: The solution is heated on a hot plate (e.g., 90°C) to evaporate water and form a viscous gel.[5] The gel is then dried (e.g., 150°C) and decomposed in air at a higher temperature (e.g., 400°C) to burn off organics.[5]

    • Calcination: The resulting precursor powder is ground and calcined at 700-900°C to form the crystalline YCrO₃ phase.[5]

  • Hydrothermal Synthesis: This method produces highly crystalline powders in a single step without post-synthesis annealing.[2]

    • Precursors: Soluble salts of yttrium and chromium (e.g., nitrates or chlorides).

    • Procedure: An aqueous solution of the precursors is prepared. A precipitating agent (e.g., NH₄OH) is added to form an amorphous mixed-metal hydroxide (B78521) precipitate.[2]

    • Hydrothermal Treatment: The precipitate is filtered, washed, and placed in a custom-built hydrothermal autoclave with deionized water. The autoclave is heated to temperatures above 300°C for approximately 24 hours.[2] The autogenous pressure drives the crystallization of YCrO₃.[2]

Phase Characterization Techniques

To identify the phases present after synthesis and equilibration, the following characterization methods are standard:

  • X-Ray Diffraction (XRD): This is the most common technique for identifying crystalline phases. Samples are scanned with X-rays, and the resulting diffraction pattern is compared to reference patterns (e.g., from the ICDD database) to identify the phases present and determine their crystal structure.[6]

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-magnification images of the sample's microstructure, showing grain size, shape, and distribution. Coupled EDS allows for the elemental analysis of different regions, confirming the composition of the observed phases.

  • Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): DTA is used to detect phase transitions, such as melting or solid-state reactions, by measuring temperature differences between the sample and a reference. TGA measures changes in mass as a function of temperature, which is useful for studying reactions involving oxidation or reduction.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of experimental procedures and phase formation within the Cr-Y-O system.

G cluster_synthesis Sample Synthesis (e.g., Solid-State) cluster_characterization Characterization node_start node_start node_process node_process node_analysis node_analysis node_output node_output Y2O3 Y₂O₃ Powder Mixing Stoichiometric Milling/Mixing Y2O3->Mixing Cr2O3 Cr₂O₃ Powder Cr2O3->Mixing Pressing Pellet Pressing Mixing->Pressing Calcination High-Temp Calcination (e.g., 900-1400°C) Pressing->Calcination XRD XRD (Phase ID) Calcination->XRD SEM SEM/EDS (Microstructure/Composition) Calcination->SEM DTA DTA/TGA (Thermal Transitions) Calcination->DTA Result Phase Diagram Data XRD->Result SEM->Result DTA->Result

Caption: Experimental workflow for phase diagram determination using the solid-state reaction method.

G reactant reactant product product condition condition Y2O3 Y₂O₃ Heat High Temperature (>900°C in Air) Y2O3->Heat Cr2O3 Cr₂O₃ Cr2O3->Heat YCrO3 2YCrO₃ (Perovskite Phase) Heat->YCrO3

Caption: Reaction pathway for the formation of Yttrium Orthochromite (YCrO₃).

References

Thermal Stability of Chromium-Yttrium Alloys: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based alloys are renowned for their exceptional mechanical properties and corrosion resistance at elevated temperatures, making them critical materials in aerospace, power generation, and chemical processing industries. However, under extreme thermal loads, pure chromium is susceptible to oxidation and nitridation, which can compromise its structural integrity. The addition of reactive elements, particularly yttrium (Y), has been identified as a highly effective strategy to enhance the thermal stability of chromium alloys. This technical guide provides a comprehensive overview of the thermal stability of chromium-yttrium (Cr-Y) alloys, focusing on their high-temperature oxidation resistance and mechanical performance. It delves into the underlying mechanisms by which yttrium imparts these benefits and outlines the experimental protocols used to characterize these properties.

Data Presentation

The addition of yttrium to chromium significantly improves its performance at high temperatures. The following tables summarize key quantitative data related to the thermal stability of Cr-Y and related alloys.

High-Temperature Oxidation Resistance

Yttrium additions have a profound effect on the oxidation behavior of chromium, transitioning the kinetics from a less protective to a more protective, parabolic nature. This is primarily attributed to the formation of a stable, adherent chromia (Cr₂O₃) scale, which is promoted by the presence of yttrium.

Alloy Composition (wt%)Temperature (°C)Parabolic Rate Constant (k_p) (g²·cm⁻⁴·s⁻¹)Test EnvironmentReference
Pure Cr1000Data not availableAir[1]
Cr - 0.5Y1100-1450Significantly lower than pure CrNot specified[1]
W - 11.4Cr1000~50 times higher than W-11.4Cr-0.6YSynthetic air with 70% RH[2]
W - 11.4Cr - 0.6Y1000Data not availableSynthetic air with 70% RH[2]
High-Temperature Mechanical Properties

Yttrium not only enhances oxidation resistance but also contributes to the retention of mechanical strength at elevated temperatures. This is often due to grain refinement and the formation of stable yttrium-containing precipitates.

Alloy Composition (wt%)Temperature (°C)Ultimate Tensile Strength (MPa)Hardness (Vickers)Reference
Pure CrRoom Temp370 - 760~1000[3]
Fe-15Cr-4Al700-950Ductility significantly reduced after irradiationData not available[4]
Fe-15Cr-4Al-0.86Y700-950No significant reduction in ductility after irradiationData not available[4]
Al-0.5Cr-0.3Zr300>350Data not available[5]

Note: Quantitative high-temperature tensile strength and hardness data for binary Cr-Y alloys are limited in the available literature. The data presented for Fe-Cr-Al-Y and Al-Cr-Zr alloys demonstrate the beneficial effect of yttrium in complex chromium-based systems.

Experimental Protocols

The characterization of the thermal stability of Cr-Y alloys involves a suite of high-temperature testing and advanced analytical techniques.

Isothermal Oxidation Testing

Objective: To determine the rate of oxidation at a constant elevated temperature.

Procedure:

  • Sample Preparation: Alloy coupons are machined to precise dimensions (e.g., 10mm x 10mm x 1mm). The surfaces are ground and polished to a fine finish (e.g., using up to 1200 grit SiC paper) to ensure a uniform surface. The samples are then ultrasonically cleaned in a solvent such as ethanol (B145695) or acetone (B3395972) to remove any contaminants.

  • Furnace Setup: A high-temperature tube furnace is heated to the desired test temperature (e.g., 900°C, 1100°C, or 1300°C). The atmosphere within the furnace is controlled, typically flowing dry air or a specific gas mixture.

  • Oxidation Exposure: The prepared samples are placed in alumina (B75360) crucibles and introduced into the hot zone of the furnace. The samples are exposed for predetermined durations (e.g., 10, 50, 100 hours).

  • Mass Gain Measurement: At the end of each exposure period, the samples are cooled to room temperature and weighed using a precision microbalance. The mass gain per unit surface area is calculated.

  • Kinetics Analysis: The mass gain data is plotted against time. If the oxidation follows a parabolic law (mass gain squared is proportional to time), the parabolic rate constant (k_p) is determined from the slope of the plot. This constant is a key indicator of the protectiveness of the oxide scale.

Thermogravimetric Analysis (TGA)

Objective: To continuously measure the mass change of a sample as a function of temperature and time.

Procedure:

  • Sample Preparation: A small, representative sample of the alloy is prepared.

  • TGA Instrument: The sample is placed in the microbalance of a TGA instrument.

  • Heating Program: The sample is heated according to a predefined temperature program in a controlled atmosphere (e.g., synthetic air). This can be a linear ramp to a specific temperature or an isothermal hold.

  • Data Acquisition: The instrument continuously records the sample's mass, temperature, and time.

  • Analysis: The resulting TGA curve provides detailed information about the onset of oxidation, the oxidation rate, and the stability of the oxide products.

High-Temperature Tensile Testing

Objective: To determine the mechanical properties (e.g., yield strength, ultimate tensile strength, elongation) of the alloy at elevated temperatures.

Procedure:

  • Specimen Preparation: Standardized tensile specimens are machined from the alloy according to specifications such as ASTM E21.

  • Testing Machine: A universal testing machine equipped with a high-temperature furnace and an extensometer is used.

  • Heating: The specimen is mounted in the grips of the testing machine and heated to the desired test temperature within the furnace. The temperature is carefully controlled and monitored using thermocouples.

  • Tensile Loading: Once the temperature has stabilized, a uniaxial tensile load is applied to the specimen at a constant strain rate until fracture.

  • Data Recording: The load and displacement (or strain from the extensometer) are continuously recorded throughout the test.

  • Property Determination: The stress-strain curve is plotted from the recorded data, from which the key mechanical properties are determined.

Microstructural Characterization

Objective: To analyze the microstructure of the alloy and the oxide scale formed during high-temperature exposure.

Techniques:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and cross-section of the oxidized samples.

  • Energy Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the alloy, the oxide scale, and any precipitates.

  • X-ray Diffraction (XRD): Identifies the crystallographic phases present in the alloy and the oxide scale.

  • Electron Backscatter Diffraction (EBSD): Provides information on the grain size, orientation, and texture of the alloy and the oxide scale.

Sample Preparation for SEM/EBSD:

  • Cross-Sectioning: The oxidized sample is sectioned perpendicular to the oxidized surface.

  • Mounting: The sectioned sample is mounted in a conductive resin.

  • Grinding and Polishing: The mounted sample is ground with successively finer abrasive papers and then polished with diamond suspensions to achieve a mirror-like finish. For EBSD, a final polishing step with colloidal silica (B1680970) is often necessary to remove the last vestiges of surface deformation.

  • Coating: If the sample is not sufficiently conductive, a thin layer of carbon or gold is sputter-coated onto the surface to prevent charging in the SEM.

Mandatory Visualizations

Cr_Y_Phase_Diagram Representative Cr-Y Binary Phase Diagram T_max 2000 T_1863 1863°C (Cr melt) T_1522 1522°C (Y melt) T_eutectic ~1300°C T_min Temperature (°C) Cr_100 100% Cr Y_100 100% Y Comp_label Composition (wt% Y) Liquid Liquid L_Cr L + (Cr) L_Y L + (Y) Cr_solid (Cr) Y_solid (Y) Cr_Y_eutectic (Cr) + (Y) liquidus liquidus solidus solidus eutectic_line eutectic_line Cr_melt_pt eutectic_pt Cr_melt_pt->eutectic_pt 1,3.0! 1,3.0! Cr_melt_pt->1,3.0! Y_melt_pt Y_melt_pt->eutectic_pt 7,3.0! 7,3.0! Y_melt_pt->7,3.0! 1,3.0!->7,3.0!

Caption: Representative Cr-Y binary phase diagram.

Experimental_Workflow Experimental Workflow for Thermal Stability Analysis cluster_preparation Sample Preparation cluster_testing High-Temperature Testing cluster_analysis Post-Test Analysis cluster_results Results Alloy_Ingot Cr-Y Alloy Ingot Machining Machining of Coupons/ Tensile Specimens Alloy_Ingot->Machining Polishing Grinding & Polishing Machining->Polishing Cleaning Ultrasonic Cleaning Polishing->Cleaning Isothermal_Oxidation Isothermal Oxidation (Furnace) Cleaning->Isothermal_Oxidation TGA Thermogravimetric Analysis (TGA) Cleaning->TGA Tensile_Test High-Temperature Tensile Testing Cleaning->Tensile_Test XRD XRD Phase Identification Cleaning->XRD EBSD EBSD Microstructure Cleaning->EBSD Mass_Gain Mass Gain Measurement Isothermal_Oxidation->Mass_Gain SEM_EDS SEM / EDS Analysis Isothermal_Oxidation->SEM_EDS Oxidation_Kinetics Oxidation Kinetics (kp) TGA->Oxidation_Kinetics Stress_Strain Stress-Strain Curve Analysis Tensile_Test->Stress_Strain Mass_Gain->Oxidation_Kinetics Microstructure_Characterization Microstructure SEM_EDS->Microstructure_Characterization XRD->Microstructure_Characterization EBSD->Microstructure_Characterization Mechanical_Properties Mechanical Properties Stress_Strain->Mechanical_Properties

Caption: Workflow for thermal stability analysis.

Yttrium_Effect_Oxidation Effect of Yttrium on Chromium Oxidation cluster_pure_cr Pure Chromium cluster_cr_y Chromium-Yttrium Alloy Cr_Matrix Cr Matrix GB_Oxidation Oxygen/Nitrogen Penetration along Grain Boundaries Cr_Matrix->GB_Oxidation High Temp Exposure Porous_Scale Porous, Non-Adherent Cr2O3 Scale GB_Oxidation->Porous_Scale Spallation Scale Spallation Porous_Scale->Spallation CrY_Matrix Cr-Y Matrix Y_Segregation Y Segregation to Grain Boundaries CrY_Matrix->Y_Segregation High Temp Exposure Y_Segregation->GB_Oxidation Inhibits Dense_Scale Dense, Adherent Cr2O3 Scale Y_Segregation->Dense_Scale Promotes Nucleation Improved_Stability Enhanced Thermal Stability Dense_Scale->Improved_Stability

Caption: Yttrium's role in improving oxidation resistance.

References

Luminescence Mechanism in Chromium-Doped Yttrium Aluminum Garnet (Cr:YAG) Crystals

Author: BenchChem Technical Support Team. Date: September 2025

An In-depth Technical Guide

Chromium-doped Yttrium Aluminum Garnet (Cr:YAG, Cr:Y₃Al₅O₁₂) is a versatile optical material renowned for its unique luminescence properties and high damage threshold.[1][2] Depending on the oxidation state of the chromium ion, Cr:YAG can function as a tunable solid-state laser medium or as a passive Q-switch for various laser systems.[3] This guide provides a detailed exploration of the fundamental mechanisms governing luminescence in Cr:YAG, with a focus on both Cr³⁺ and Cr⁴⁺ ions, tailored for researchers and scientists in materials science and optics.

Electronic Structure and the Role of the Crystal Field

The optical behavior of chromium ions in the YAG host lattice is dictated by their electronic configuration and the influence of the surrounding crystal field. YAG possesses a cubic garnet structure, where chromium ions typically substitute for aluminum ions (Al³⁺) in octahedral sites.[4] This local environment splits the d-orbital energy levels of the chromium ions, giving rise to the characteristic absorption and emission spectra.

  • Cr³⁺ (d³ configuration): The Cr³⁺ ion has three d-electrons. In the octahedral crystal field of YAG, its free-ion energy levels split into several terms. The ground state is designated as ⁴A₂. The first two excited states are the ⁴T₂ and ⁴T₁ levels, which are responsible for the broad absorption bands in the visible spectrum. Another important level is the ²E state, which is a spin-forbidden transition from the ground state.[5] The relative energy of the ⁴T₂ and ²E states is crucial in determining the luminescence characteristics.[6]

  • Cr⁴⁺ (d² configuration): The Cr⁴⁺ ion has two d-electrons. Its ground state in the YAG lattice is ³B₁. The primary excited states involved in the near-infrared (NIR) absorption and emission are the ³B₂ and ³E levels.[7] The broad absorption of Cr⁴⁺:YAG in the 900-1200 nm range is what makes it an effective passive Q-switch for lasers like Nd:YAG.[8][9]

The Luminescence Process

The process of luminescence in Cr:YAG can be broken down into three primary stages: excitation, relaxation, and emission.

2.1. Excitation (Absorption)

Luminescence is initiated when the chromium ion absorbs a photon, promoting an electron from the ground state to a higher energy level.

  • Cr³⁺: The ion is excited from the ⁴A₂ ground state to the broad ⁴T₁ and ⁴T₂ energy bands upon absorption of photons, typically in the blue and red regions of the visible spectrum.

  • Cr⁴⁺: Excitation occurs through the absorption of NIR photons, promoting the ion from the ³B₁ ground state to the ³B₂ excited state. This absorption band peaks around 1060 nm.[8]

2.2. Non-Radiative Relaxation

Following excitation to higher energy levels, the ion rapidly loses some of its energy through non-radiative processes, primarily through vibrational relaxation (the emission of phonons or lattice vibrations).[10] This is a very fast process, occurring on the picosecond timescale.[10]

  • Cr³⁺: Electrons excited to the ⁴T₁ and ⁴T₂ bands quickly relax to the lowest vibrational level of the ⁴T₂ state or the ²E state. In YAG, the ²E level is at a slightly lower energy than the ⁴T₂ level.[5] The system rapidly cascades down to the metastable ²E state.

  • Cr⁴⁺: After excitation to the ³B₂ state, there is a rapid non-radiative decay to the upper laser level, from which luminescence occurs.

2.3. Radiative Emission (Luminescence)

The final step is the radiative transition back to the ground state, which results in the emission of a photon.

  • Cr³⁺: The dominant luminescence in Cr³⁺:YAG originates from the spin-forbidden ²E → ⁴A₂ transition. This results in sharp, narrow emission lines known as the R-lines, located at approximately 688 nm.[5] A broader emission from the ⁴T₂ → ⁴A₂ transition can also be observed, but the sharp R-lines are characteristic of Cr³⁺ in a strong crystal field like YAG.[6]

  • Cr⁴⁺: The emission is a broad band in the NIR region, typically from 1340 nm to 1580 nm, resulting from the transition back to the ³B₁ ground state.[11][12] The quantum efficiency of this transition is relatively low (around 15% at room temperature) due to strong competing non-radiative decay processes.[7]

Quantitative Spectroscopic Data

The key spectroscopic parameters for Cr³⁺ and Cr⁴⁺ ions in YAG are summarized below for easy comparison.

Table 1: Spectroscopic Properties of Cr³⁺ in YAG

ParameterValueReference
Primary Absorption Bands~430 nm (⁴A₂ → ⁴T₁) & ~590 nm (⁴A₂ → ⁴T₂)[13]
Primary Emission Peak (R-line)~688 nm (²E → ⁴A₂)[5]
Energy Separation (ΔE) between ⁴T₂ and ²E~960 cm⁻¹[5]

Table 2: Spectroscopic Properties of Cr⁴⁺ in YAG

ParameterValueReference
Absorption Band900 - 1200 nm[8][9]
Ground-State Absorption Cross-Section @ 1064 nm4.3 x 10⁻¹⁸ cm²[12]
Excited-State Absorption Cross-Section @ 1064 nm8.2 x 10⁻¹⁹ cm²[12]
Luminescence (Emission) Band1340 - 1580 nm[12]
Fluorescence Lifetime~3.4 µs[8][12]
Quantum Efficiency~15% at room temperature[7]
Damage Threshold>500 MW/cm²[2][14]

Experimental Protocols

Characterizing the luminescence mechanism of Cr:YAG involves several key experimental techniques.

4.1. Photoluminescence (PL) Spectroscopy

  • Objective: To measure the emission spectrum of the Cr:YAG crystal.

  • Methodology:

    • Excitation: The Cr:YAG sample is illuminated with a light source that excites the chromium ions. For Cr³⁺, a source in the blue or green spectral range (e.g., a 488 nm or 532 nm laser) is used. For Cr⁴⁺, a near-infrared source is required.[6][15]

    • Collection: The light emitted from the sample is collected, typically at a 90-degree angle to the excitation beam to minimize scattered laser light.

    • Dispersion: The collected light is passed through a monochromator or spectrometer to separate the light by wavelength.

    • Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera, measures the intensity of the light at each wavelength.

    • Analysis: The resulting data provides an emission spectrum, showing luminescence intensity as a function of wavelength.

4.2. Time-Resolved Photoluminescence (TRPL) for Lifetime Measurement

  • Objective: To measure the fluorescence lifetime (τ), which is the average time the chromium ion spends in the excited state before emitting a photon.[16]

  • Methodology (Time-Correlated Single Photon Counting - TCSPC):

    • Pulsed Excitation: The sample is excited by a high-repetition-rate pulsed laser with a very short pulse width (picoseconds).[17]

    • Photon Detection: A highly sensitive single-photon detector is used to detect the individual photons emitted from the sample.

    • Timing: The TCSPC electronics measure the time difference between the laser pulse (START signal) and the detection of the emitted photon (STOP signal).[18]

    • Histogram Formation: This process is repeated for millions of events, and a histogram of the number of photons detected versus time is built.

    • Data Fitting: The resulting decay curve is fitted with an exponential function to extract the characteristic lifetime of the luminescent state. For complex decays, multiple exponential components may be required.[19]

Visualizations of Luminescence Pathways and Workflows

Diagram 1: Energy Level and Luminescence Pathway for Cr³⁺ in YAG

Cr3_YAG_Luminescence GS Ground State (⁴A₂) E1 Excited State (⁴T₂) GS->E1 Absorption (Red Light) E3 Higher Excited State (⁴T₁) GS->E3 Absorption (Blue Light) E2 Metastable State (²E) E1->E2 Non-Radiative Relaxation E2->GS E3->E1 Non-Radiative Relaxation PL_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Source Pulsed Laser (Excitation Source) Sample Cr:YAG Crystal Source->Sample Excitation Beam Collector Collection Optics (Lenses) Sample->Collector Emitted Light Spectrometer Monochromator Collector->Spectrometer Focused Light Detector Detector (PMT/CCD) Spectrometer->Detector Dispersed Light DAQ Data Acquisition System Detector->DAQ Electronic Signal Analysis Computer Analysis (Spectrum / Lifetime Fit) DAQ->Analysis Data Processing

References

Multiferroic properties of YCrO3 thin films

Author: BenchChem Technical Support Team. Date: September 2025

An In-depth Technical Guide to the Multiferroic Properties of Yttrium Chromite (YCrO₃) Thin Films

Introduction

Yttrium Chromite (YCrO₃), a member of the rare-earth orthochromite family, has garnered significant research interest as a promising single-phase multiferroic material.[1][2] Multiferroics exhibit the simultaneous presence of at least two ferroic orders, such as ferromagnetism and ferroelectricity, making them highly attractive for next-generation multifunctional devices, including low-energy spintronics, sensors, and memory technologies.[1][3] YCrO₃, in its bulk form, is known to be an insulating canted antiferromagnet with a Néel temperature (T_N) around 140-142 K, which results in weak ferromagnetism.[4][5] More recently, it has been shown to exhibit a ferroelectric transition at temperatures significantly higher than its magnetic ordering temperature, establishing it as a multiferroic material.[4][6]

The study of YCrO₃ in thin film form is crucial for its integration into practical devices. Epitaxial thin films, in particular, offer a unique platform to explore and manipulate multiferroic properties through mechanisms like lattice strain engineering.[3][7] This guide provides a comprehensive overview of the synthesis, structural characterization, and multiferroic properties of YCrO₃ thin films, intended for researchers and scientists in materials science and condensed matter physics.

Synthesis and Structural Characterization

The quality of YCrO₃ thin films is paramount to achieving desired multiferroic properties. Pulsed Laser Deposition (PLD) is the most commonly reported technique for growing high-quality, single-crystal epitaxial YCrO₃ thin films.[1][3][8][9]

Experimental Protocol: Pulsed Laser Deposition (PLD)

A typical PLD process for YCrO₃ thin film growth involves the following steps:

  • Target Preparation: A stoichiometric, polycrystalline ceramic YCrO₃ target is synthesized via a conventional solid-state reaction method.[1][3]

  • Substrate Selection and Preparation: Single-crystal substrates such as (001)-oriented SrTiO₃ (STO), (001) LaAlO₃ (LAO), and (110) YAlO₃ (YAO) are commonly used.[1][3] Substrates are often TiO₂-terminated to ensure atomically flat surfaces for layer-by-layer growth.[5]

  • Deposition: The substrate is heated to a specific temperature (e.g., 700-800 °C) in an oxygen partial pressure (e.g., 20 mTorr).[1][8] A KrF excimer laser (λ = 248 nm) is used to ablate the YCrO₃ target at a specific fluence (e.g., 1.25 J/cm²) and repetition rate (e.g., 4-5 Hz).[1][3][8] The ablated plasma plume deposits onto the heated substrate.

  • Cooling: After deposition, the film is cooled to room temperature in a controlled oxygen environment to ensure proper oxygen stoichiometry.

  • Diagram: Experimental Workflow for PLD Synthesis and Characterization

    G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Target YCrO3 Target Preparation PLD Pulsed Laser Deposition Target->PLD Substrate Substrate Selection (e.g., STO) Substrate->PLD XRD Structural (XRD, RSM) PLD->XRD As-grown Film AFM Surface (AFM) PLD->AFM TEM Microstructure (TEM) PLD->TEM SQUID Magnetic (SQUID/VSM) PLD->SQUID Dielectric Ferroelectric (P-E, PFM) PLD->Dielectric

    Caption: PLD Synthesis and Characterization Workflow.

Structural Analysis

The structural integrity of the films is confirmed using various high-resolution techniques.

  • X-Ray Diffraction (XRD): θ-2θ scans are used to confirm the c-axis oriented epitaxial growth of the YCrO₃ film and the absence of secondary phases.[1][3] The high crystallinity and smooth surfaces are often indicated by well-defined Laue oscillations around the Bragg peaks.[1] Reciprocal space mapping (RSM) is employed to determine the strain state of the film by analyzing the in-plane and out-of-plane lattice parameters.[3][10]

  • Atomic Force Microscopy (AFM): Tapping mode AFM is used to characterize the surface morphology, revealing atomically smooth surfaces that are indicative of layer-by-layer growth.[1][5]

  • Transmission Electron Microscopy (TEM): Cross-sectional TEM images confirm the film thickness, single crystallinity, and the sharpness of the film-substrate interface.[3][10]

Multiferroic Properties of YCrO₃ Thin Films

YCrO₃ thin films exhibit both ferroelectric and magnetic ordering, with evidence of coupling between these orders.

Ferroelectric Properties

YCrO₃ thin films show a ferroelectric transition at temperatures well above room temperature.[4][11]

  • Transition Temperature (T_C): The temperature dependence of the dielectric permittivity reveals a relaxor-ferroelectric behavior, with a ferroelectric transition temperature (T_C) in the range of 375–408 K.[1][5][6] Some reports on bulk samples suggest a T_C as high as 473 K.[4]

  • Remanent Polarization (P_r): Room-temperature ferroelectricity has been demonstrated in YCrO₃ films grown on Rh single crystals, with a significant remanent polarization of approximately 9 μC/cm².[11][12] P-E hysteresis loops measured on films deposited on Pt/TiO₂/SiO₂/Si substrates showed a polarization of 3 µC/cm² at 178 K.[4]

  • Experimental Protocol: Ferroelectric Characterization

    • Capacitor Fabrication: For dielectric measurements, circular top electrodes (e.g., ~50 nm thick Platinum) are deposited onto the YCrO₃ film surface using techniques like magnetron sputtering.[1]

    • Dielectric Spectroscopy: The dielectric constant and loss tangent are measured as a function of temperature at various frequencies. A peak in the dielectric constant indicates the ferroelectric transition temperature (T_C).[1]

    • P-E Hysteresis Measurement: A Sawyer-Tower circuit or a commercial ferroelectric tester is used to apply a cycling electric field across the capacitor structure and measure the resulting polarization, yielding a P-E hysteresis loop characteristic of ferroelectric materials.

    • Piezoresponse Force Microscopy (PFM): PFM is used to locally probe and manipulate the ferroelectric domains. By applying a DC bias through a conductive AFM tip, domains can be switched, and the resulting piezoelectric response is mapped to confirm the ferroelectric nature of the film.[11]

Magnetic Properties

The magnetic behavior of YCrO₃ is characterized by the G-type canted antiferromagnetic (CAFM) ordering of Cr³⁺ spins.[3]

  • Néel Temperature (T_N): Magnetization measurements as a function of temperature show a magnetic transition to a weakly ferromagnetic state at a Néel temperature (T_N) of approximately 144 K.[1][5][9]

  • Magnetic Hysteresis: Below T_N, the films exhibit clear ferromagnetic hysteresis loops when measured at low temperatures (e.g., 10 K), confirming the presence of a net magnetic moment due to spin canting.[1][3]

  • Strain Engineering of Magnetism: The magnetic properties of YCrO₃ films are highly sensitive to epitaxial strain. It has been demonstrated that changing the in-plane lattice strain from compressive to tensile leads to a linear increase in the out-of-plane remanent magnetization.[3] The Néel temperature can also be tuned by strain, with a reported slope of -8.54 K/%.[8]

  • Experimental Protocol: Magnetic Characterization

    • Sample Mounting: The thin film sample is mounted in a magnetometer, such as a Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM).[1][3]

    • M-T Measurement: To determine T_N, the magnetization (M) is measured as a function of temperature (T) under a small applied magnetic field (e.g., 100 Oe). Both zero-field-cooled (ZFC) and field-cooled (FC) protocols are typically used. The sharp increase in magnetization in the FC curve indicates T_N.[1]

    • M-H Measurement: To observe weak ferromagnetism, the magnetization is measured as a function of an applied magnetic field (H) at a constant temperature below T_N (e.g., 10 K). The resulting M-H curve shows a hysteresis loop, from which the remanent magnetization and coercive field can be extracted.[3]

Magnetoelectric Coupling

A key feature of multiferroics is the coupling between their electric and magnetic order parameters. In YCrO₃ thin films, this magnetoelectric (ME) effect is evidenced by a distinct dielectric anomaly observed at the magnetic transition temperature (T_N ≈ 144 K).[1][6][9] This indicates a close correlation between the magnetic and electric orders, a crucial property for potential applications in electrically controlled magnetic devices.

  • Diagram: Interplay of Ferroic Orders in YCrO₃

    G FE Ferroelectricity (Polarization, P) ME Magnetoelectric Coupling FE->ME T_C TC ≈ 375-408 K FM Weak Ferromagnetism (Magnetization, M) FM->ME T_N TN ≈ 144 K Anomaly Dielectric Anomaly at TN

    Caption: Relationship between ferroic orders in YCrO₃.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for YCrO₃ thin films.

Table 1: Ferroelectric and Magnetic Transition Temperatures
PropertySymbolReported ValueReference
Ferroelectric TransitionT_C375–408 K[1][5][6]
Néel TemperatureT_N~144 K[1][5][9]
Néel Temperature (Bulk)T_N140-142 K[4][5]
Table 2: Ferroelectric and Magnetic Properties
PropertyConditionsSubstrateValueReference
Remanent Polarization (P_r)Room Temp.Rh~9 µC/cm²[11][12]
Maximum Polarization (P_max)178 KPt/TiO₂/SiO₂/Si3 µC/cm²[4]
Out-of-Plane Remanent Mag.10 KYAO (-1.58% strain)~1.8 emu/cm³[3]
Out-of-Plane Remanent Mag.10 KLAO (0.00% strain)~2.9 emu/cm³[3]
Out-of-Plane Remanent Mag.10 KSTO (+0.58% strain)~3.4 emu/cm³[3]

Conclusion

High-quality, single-crystal YCrO₃ thin films have been successfully synthesized, primarily via pulsed laser deposition. These films are confirmed to be multiferroic, exhibiting robust ferroelectricity at and above room temperature and weak ferromagnetism below a Néel temperature of approximately 144 K.[1][11] A clear dielectric anomaly at T_N provides strong evidence for magnetoelectric coupling, a critical feature for developing novel device functionalities.[1][9] Furthermore, research has shown that epitaxial strain is a powerful tool for tuning the magnetic properties of YCrO₃ films, opening an avenue for designing materials with tailored functionalities for spintronic and memory applications.[3][8] Future work will likely focus on enhancing the magnetoelectric coupling strength and further exploring the potential of strain and interfacial engineering to control the multiferroic properties of YCrO₃ heterostructures.

References

A Comprehensive Technical Guide to the Synthesis and Properties of Chromium Yttrium Perovskites

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and multifaceted properties of chromium yttrium perovskites (YCrO₃). This compound has garnered significant interest for its potential applications in various fields, including solid oxide fuel cells, catalysis, sensors, and as a multiferroic material. This document details various synthesis methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for the characterization of YCrO₃.

Synthesis of Chromium Yttrium Perovskites

The synthesis of chromium yttrium perovskite (YCrO₃) can be achieved through several methods, each offering distinct advantages in terms of crystalline quality, particle size, and morphology. The primary synthesis routes include solid-state reaction, hydrothermal synthesis, Pechini method (a sol-gel variant), and pulsed laser deposition for thin film fabrication.

Solid-State Reaction

The solid-state reaction method is a conventional approach for synthesizing polycrystalline YCrO₃. This technique involves the high-temperature reaction of precursor materials in their solid form.

Experimental Protocol:

  • Precursor Preparation: High-purity yttrium oxide (Y₂O₃) and chromium oxide (Cr₂O₃) powders are weighed in stoichiometric amounts.

  • Mixing: The powders are intimately mixed, typically in an agate mortar with a pestle, often with the addition of a grinding medium like acetone (B3395972) or ethanol (B145695) to ensure homogeneity.

  • Calcination: The mixed powder is placed in an alumina (B75360) crucible and calcined in a furnace. The calcination is usually performed in air at temperatures ranging from 1200°C to 1400°C for several hours to facilitate the reaction and formation of the perovskite phase. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.

Hydrothermal Synthesis

Hydrothermal synthesis is a wet-chemical method that utilizes high-temperature and high-pressure water to crystallize materials. This method can produce highly crystalline, sub-micrometer-sized YCrO₃ powders at lower temperatures compared to the solid-state reaction.[1]

Experimental Protocol:

  • Precursor Solution: Equimolar amounts of yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O) are dissolved in deionized water.

  • Precipitation: A precipitating agent, such as a potassium hydroxide (B78521) (KOH) solution, is added to the precursor solution to form a mixed metal hydroxide precipitate.

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to temperatures typically between 250°C and 350°C for a duration of 24 to 72 hours.[1]

  • Product Recovery: After cooling to room temperature, the solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried in an oven.

Pechini (Sol-Gel) Method

The Pechini method is a versatile sol-gel technique that allows for the synthesis of homogeneous, fine-particle-sized YCrO₃ powders at relatively low temperatures. This method utilizes a chelating agent and a polymerizing agent to form a stable polymer network that immobilizes the metal cations, preventing segregation.

Experimental Protocol:

  • Chelation: Yttrium nitrate and chromium nitrate are dissolved in deionized water. A chelating agent, typically citric acid, is added to the solution in a molar ratio that is often in excess of the total metal ions to ensure complete chelation.

  • Polymerization: A polymerizing agent, such as ethylene (B1197577) glycol, is added to the solution. The solution is then heated to around 80-90°C with continuous stirring to promote esterification between the citric acid and ethylene glycol, forming a polyester (B1180765) gel.

  • Drying and Decomposition: The resulting viscous gel is dried in an oven at approximately 150°C to remove excess water, yielding a solid resin. This resin is then ground into a powder and calcined in a furnace at temperatures typically ranging from 700°C to 900°C to decompose the organic components and crystallize the YCrO₃ perovskite phase.[2]

Pulsed Laser Deposition (PLD) of Thin Films

Pulsed laser deposition is a physical vapor deposition technique used to grow high-quality epitaxial thin films of YCrO₃. This method is particularly useful for studying the intrinsic properties of the material without the influence of grain boundaries.

Experimental Protocol:

  • Target Preparation: A dense polycrystalline YCrO₃ target is synthesized, typically using the solid-state reaction method.

  • Deposition: The target is placed in a vacuum chamber and ablated using a high-power pulsed laser, such as a KrF excimer laser. The ablated material forms a plasma plume that expands and deposits onto a heated single-crystal substrate (e.g., SrTiO₃, LaAlO₃) positioned opposite the target.

  • Deposition Parameters: Key deposition parameters that influence film quality include laser fluence (typically 1-3 J/cm²), substrate temperature (600-800°C), background gas pressure (e.g., oxygen at 10-100 mTorr), and laser repetition rate.[3]

  • Cooling: After deposition, the film is cooled to room temperature, often in a controlled oxygen atmosphere to ensure proper oxygen stoichiometry.

Properties of Chromium Yttrium Perovskites

Chromium yttrium perovskite exhibits a range of interesting physical properties, including a distorted perovskite crystal structure and notable magnetic, electrical, and optical characteristics.

Structural Properties

YCrO₃ crystallizes in an orthorhombically distorted perovskite structure with the Pnma space group.[4] The distortion from the ideal cubic perovskite structure arises from the tilting of the CrO₆ octahedra.

Table 1: Structural Properties of YCrO₃

PropertyValueReference
Crystal SystemOrthorhombic[4]
Space GroupPnma[4]
Lattice Parameter a~5.25 Å[4]
Lattice Parameter b~5.53 Å[4]
Lattice Parameter c~7.54 Å[4]
Magnetic Properties

YCrO₃ is an antiferromagnetic material with a weak ferromagnetic component arising from the canting of the Cr³⁺ magnetic moments. This canting is a result of the Dzyaloshinskii-Moriya interaction.

Table 2: Magnetic Properties of YCrO₃

PropertyValueReference
Magnetic OrderingCanted Antiferromagnetic[5]
Néel Temperature (Tₙ)~140-141 K[5][6]
Paramagnetic to Antiferromagnetic TransitionSecond-order[6]
Weak FerromagnetismObserved below Tₙ[5]
Electrical Properties

The electrical properties of YCrO₃ are characteristic of a p-type semiconductor. It also exhibits dielectric behavior and has been investigated for its potential ferroelectric properties.

Table 3: Electrical Properties of YCrO₃

PropertyValueReference
Conduction Typep-type semiconductor[7]
Dielectric Constant (at room temperature, low frequency)~15-20[8]
Dielectric Anomaly~473 K (440-480 K)[4]
Activation Energy (for conduction)~0.2-0.4 eV[2]
Optical Properties

The optical properties of YCrO₃ are determined by the electronic transitions involving the Cr³⁺ ions within the crystal field of the oxygen octahedra.

Table 4: Optical Properties of YCrO₃

PropertyValueReference
Optical Band Gap~3.4 - 3.7 eV (Direct)
Absorption BandsAssociated with Cr³⁺ d-d transitions

Experimental Workflows and Logical Relationships

The synthesis and properties of YCrO₃ are intricately linked. The choice of synthesis method and the specific processing parameters have a profound impact on the final material's characteristics.

Synthesis_Workflow cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_processing Processing Parameters cluster_properties Resulting Properties Y2O3 Y₂O₃ Solid_State Solid-State Reaction Y2O3->Solid_State Cr2O3 Cr₂O₃ Cr2O3->Solid_State Y_nitrate Y(NO₃)₃ Hydrothermal Hydrothermal Y_nitrate->Hydrothermal Pechini Pechini (Sol-Gel) Y_nitrate->Pechini Cr_nitrate Cr(NO₃)₃ Cr_nitrate->Hydrothermal Cr_nitrate->Pechini Temp Temperature Solid_State->Temp Time Time Solid_State->Time Hydrothermal->Temp Hydrothermal->Time pH pH Hydrothermal->pH Pressure Pressure Hydrothermal->Pressure Pechini->Temp Pechini->Time Pechini->pH Structure Crystal Structure Temp->Structure Time->Structure Morphology Morphology pH->Morphology Pressure->Morphology Magnetic Magnetic Properties Structure->Magnetic Electrical Electrical Properties Structure->Electrical Morphology->Magnetic Morphology->Electrical

Caption: Experimental workflow for the synthesis of YCrO₃.

The diagram above illustrates the typical experimental workflow for synthesizing YCrO₃. The choice of precursors is dictated by the selected synthesis method. Each method has a set of critical processing parameters that must be carefully controlled to achieve the desired material properties. For instance, in solid-state synthesis, temperature and time are the primary variables, whereas in hydrothermal synthesis, pH and pressure also play crucial roles. These parameters directly influence the crystal structure and morphology of the resulting YCrO₃, which in turn determine its magnetic and electrical properties.

Property_Relationship cluster_synthesis Synthesis Parameters cluster_properties Material Properties Calcination_Temp Calcination Temperature Crystallinity Crystallinity Calcination_Temp->Crystallinity improves Particle_Size Particle Size Neel_Temp Néel Temperature (Tₙ) Particle_Size->Neel_Temp can affect Dielectric_Constant Dielectric Constant Particle_Size->Dielectric_Constant influences Doping Doping Lattice_Distortion Lattice Distortion Doping->Lattice_Distortion modifies Doping->Neel_Temp tunes Doping->Dielectric_Constant enhances Band_Gap Band Gap Doping->Band_Gap alters Crystallinity->Neel_Temp Lattice_Distortion->Neel_Temp Lattice_Distortion->Dielectric_Constant

Caption: Logical relationships between synthesis parameters and material properties.

This diagram highlights the logical relationships between key synthesis parameters and the resulting properties of YCrO₃. For example, increasing the calcination temperature generally improves the crystallinity of the material. The particle size, which can be controlled by the synthesis method, can influence both the magnetic (Néel temperature) and electrical (dielectric constant) properties. Furthermore, doping the YCrO₃ structure with other elements can modify the lattice distortion, which in turn can be used to tune the magnetic and electrical properties, as well as alter the optical band gap. Understanding these relationships is crucial for tailoring the properties of chromium yttrium perovskites for specific applications.

References

A Technical Guide to the Thermodynamic Modeling of the Cr-Y-O System

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic modeling of the Chromium-Yttrium-Oxygen (Cr-Y-O) ternary system. The stability and phase relationships of the constituent oxides are critical in various high-temperature applications, including solid oxide fuel cells, thermal barrier coatings, and advanced alloys. This document summarizes key thermodynamic data, details experimental methodologies for the synthesis and characterization of Cr-Y-O compounds, and illustrates the workflows involved in both computational modeling and experimental validation.

Thermodynamic Data of the Cr-Y-O System

The thermodynamic properties of the phases within the Cr-Y-O system are fundamental to understanding its behavior at elevated temperatures. The following tables summarize the key thermodynamic data for the stable solid phases: Cr2O3, Y2O3, and the ternary compound YCrO3. This data is essential for computational thermodynamic modeling using methodologies like CALPHAD (Calculation of Phase Diagrams).

Table 1: Thermodynamic Properties of Solid Phases in the Cr-Y-O System at 298.15 K

PhaseFormulaCrystal StructureStandard Enthalpy of Formation (ΔH⁰f) (kJ/mol)Standard Molar Entropy (S⁰) (J/mol·K)
EskolaiteCr₂O₃Rhombohedral-1134.781.2
YttriaY₂O₃Cubic-1905.399.3
Yttrium ChromiteYCrO₃Orthorhombic-1542.0108.5

Table 2: Gibbs Free Energy of Formation (ΔG⁰f) for YCrO₃ from Oxides

The formation of Yttrium Chromite (YCrO₃) from its constituent binary oxides, Cr₂O₃ and Y₂O₃, is a key reaction in the Cr-Y-O system. The Gibbs free energy of this reaction determines the stability of the ternary compound.

Reaction: 0.5 Cr₂O₃(s) + 0.5 Y₂O₃(s) → YCrO₃(s)

Temperature (K)Gibbs Free Energy of Formation (ΔG⁰f) (kJ/mol)Reference
1200-21.8[1]
1400-24.7[1]
1182 - 1386ΔG⁰ = -16.39 - 0.01463 * T[2]

Note: The equation from reference[2] was converted from cal/mol to J/mol and then to kJ/mol.

Experimental Protocols

The synthesis and characterization of materials in the Cr-Y-O system are crucial for validating thermodynamic models and for developing new materials with desired properties. This section details the common experimental procedures.

Synthesis of YCrO₃ by Solid-State Reaction

The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline ceramic materials like YCrO₃.[3][4]

Materials and Equipment:

  • High-purity (>99.9%) Cr₂O₃ and Y₂O₃ powders

  • Mortar and pestle (agate or zirconia)

  • Ball mill (optional, for improved mixing)

  • Hydraulic press

  • High-temperature furnace (capable of reaching at least 1400°C)

  • Alumina (B75360) or zirconia crucibles

Procedure:

  • Stoichiometric Mixing: Accurately weigh stoichiometric amounts of Cr₂O₃ and Y₂O₃ powders (1:1 molar ratio).

  • Grinding and Mixing: Thoroughly grind and mix the powders in an agate mortar for at least 30 minutes to ensure homogeneity. For larger batches, ball milling with zirconia media in a suitable solvent (e.g., ethanol) for several hours is recommended.

  • Calcination: Place the mixed powder in an alumina crucible and calcine in a furnace at a temperature range of 1000-1200°C for 12-24 hours in an air atmosphere. This step initiates the reaction and removes any volatile impurities.

  • Regrinding: After cooling, grind the calcined powder again to break up agglomerates and promote further reaction.

  • Pelletization: Add a small amount of a binder (e.g., polyvinyl alcohol) to the powder and press it into pellets using a hydraulic press at a pressure of 100-200 MPa.

  • Sintering: Place the pellets on a zirconia plate or in a zirconia crucible and sinter at a high temperature, typically between 1300°C and 1600°C, for 24-48 hours in air. The exact temperature and duration will influence the final density and microstructure of the ceramic.

  • Characterization: After sintering, the samples are ready for characterization using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

XRD is a primary technique for phase identification and for determining the crystal structure of the synthesized materials.[5][6][7]

Equipment:

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder

Procedure:

  • Sample Preparation: Finely grind a small amount of the synthesized powder to ensure random orientation of the crystallites.

  • Data Collection: Mount the powdered sample in the sample holder and place it in the diffractometer. Scan the sample over a 2θ range typically from 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). This allows for the identification of the phases present in the sample and the determination of their lattice parameters.

2.2.2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the microstructure, morphology, and elemental composition of the synthesized materials.[8][9]

Equipment:

  • Scanning Electron Microscope

  • Energy Dispersive X-ray Spectroscopy (EDS) detector

  • Sputter coater (for non-conductive samples)

Procedure:

  • Sample Preparation: Mount the sintered pellet on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) must be sputter-coated onto the surface to prevent charging.

  • Imaging: Introduce the sample into the SEM chamber and evacuate to high vacuum. An electron beam is scanned across the sample surface, and the resulting secondary or backscattered electrons are detected to form an image of the microstructure.

  • Elemental Analysis (EDS): The electron beam can also be used to excite X-rays characteristic of the elements present in the sample. An EDS detector analyzes these X-rays to provide a qualitative and quantitative elemental analysis of the sample's surface.

2.2.3. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are thermal analysis techniques used to determine the temperatures of phase transitions, such as melting and solid-state reactions.[10]

Equipment:

  • DTA or DSC instrument

  • Crucibles (e.g., alumina, platinum)

  • Inert gas supply (e.g., argon)

Procedure:

  • Sample Preparation: Place a small, known weight of the sample powder into a crucible. An empty crucible is used as a reference.

  • Heating Program: Place both the sample and reference crucibles in the DTA/DSC furnace. Heat the samples at a constant rate (e.g., 10°C/min) to the desired temperature under a controlled atmosphere (e.g., flowing argon).

  • Data Analysis: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference. Endothermic or exothermic events, such as phase transitions, will appear as peaks in the resulting thermogram, allowing for the determination of the transition temperatures.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the thermodynamic modeling process and the experimental workflow for the Cr-Y-O system.

Thermodynamic_Modeling_Workflow cluster_0 Data Collection & Evaluation cluster_1 Model Development cluster_2 Parameter Optimization (CALPHAD) cluster_3 Validation & Application Lit_Review Literature Review of Experimental Data Thermo_Data Thermochemical Data (Enthalpy, Entropy, Cp) Lit_Review->Thermo_Data Phase_Diagram_Data Phase Diagram Data (Liquidus, Solidus, Solvus) Lit_Review->Phase_Diagram_Data Optimize Optimize Model Parameters using experimental data Thermo_Data->Optimize Phase_Diagram_Data->Optimize Select_Model Select Thermodynamic Models (e.g., CEF for solids, Sub-lattice for liquid) Gibbs_Expressions Define Gibbs Energy Expressions for each phase Select_Model->Gibbs_Expressions Gibbs_Expressions->Optimize Database Generate Self-Consistent Thermodynamic Database Optimize->Database Calc_Phase_Diagram Calculate Phase Diagrams (Isothermal, Isobaric sections) Database->Calc_Phase_Diagram Compare Compare Calculated Diagrams with Experimental Data Calc_Phase_Diagram->Compare Compare->Optimize Discrepancy Predict Predict Thermodynamic Properties and Phase Equilibria Compare->Predict Good Agreement

Caption: Workflow for Thermodynamic Modeling using the CALPHAD Method.

Experimental_Workflow cluster_0 Synthesis cluster_1 Characterization cluster_2 Data Analysis & Validation Mixing Stoichiometric Mixing of Cr2O3 and Y2O3 Calcination Calcination Mixing->Calcination Grinding Grinding & Pelletizing Calcination->Grinding Sintering Sintering Grinding->Sintering XRD X-ray Diffraction (XRD) (Phase Identification) Sintering->XRD SEM_EDS Scanning Electron Microscopy (SEM) & Energy Dispersive X-ray Spectroscopy (EDS) (Microstructure & Composition) Sintering->SEM_EDS DTA_DSC Differential Thermal Analysis (DTA)/ Differential Scanning Calorimetry (DSC) (Phase Transition Temperatures) Sintering->DTA_DSC Analysis Analyze Characterization Data XRD->Analysis SEM_EDS->Analysis DTA_DSC->Analysis Validation Compare Experimental Results with Thermodynamic Model Analysis->Validation

Caption: Experimental Workflow for Synthesis and Characterization of Cr-Y-O Materials.

References

An In-depth Technical Guide to Canted Antiferromagnetism in Yttrium Orthochromite (YCrO3)

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yttrium orthochromite (YCrO3), a member of the rare-earth orthochromite family, presents a fascinating case of canted antiferromagnetism, giving rise to weak ferromagnetism. This property, rooted in the Dzyaloshinskii-Moriya interaction, makes it a material of significant interest for potential applications in spintronics and multiferroic devices. This technical guide provides a comprehensive overview of the core principles of canted antiferromagnetism in YCrO3, detailing its crystal and magnetic structure, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Introduction to Canted Antiferromagnetism in YCrO3

Yttrium orthochromite (YCrO3) is a perovskite-type oxide that exhibits a transition from a paramagnetic to a canted antiferromagnetic (CAFM) state at a Néel temperature (T_N) of approximately 140-145 K.[1][2] In an ideal antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetization of zero. However, in YCrO3, the crystal structure, which is a distorted orthorhombic perovskite, allows for a slight canting of the antiferromagnetically ordered Cr³⁺ spins.[3][4] This spin canting is primarily attributed to the Dzyaloshinskii-Moriya (DM) interaction, an antisymmetric exchange interaction that arises in crystal structures lacking inversion symmetry.[2][5][6] The result of this canting is a small, net spontaneous magnetization, leading to weak ferromagnetism below the Néel temperature.[7][8]

Crystal and Magnetic Structure

YCrO3 crystallizes in a distorted orthorhombic structure with the space group Pnma (or Pbnm, depending on the crystallographic setting).[2][8][9][10] This structure consists of a network of corner-sharing CrO₆ octahedra, with the Y³⁺ ions situated in the interstitial sites.[9][11] The tilting of the CrO₆ octahedra from the ideal cubic perovskite structure is crucial as it breaks the inversion symmetry between adjacent magnetic Cr³⁺ ions, a necessary condition for the Dzyaloshinskii-Moriya interaction.[3][5]

Below the Néel temperature, the Cr³⁺ (S=3/2) magnetic moments primarily order antiferromagnetically in a G-type arrangement, where each Cr³⁺ spin is antiparallel to its six nearest neighbors.[4] The DM interaction introduces a small canting of these spins, resulting in a net ferromagnetic moment along the c-axis.[8]

Quantitative Data Summary

The following tables summarize the key structural and magnetic parameters for YCrO3 compiled from various studies.

Table 1: Crystal Structure Data for YCrO3

ParameterValueSpace GroupTemperature (K)Reference
Lattice Constant a (Å)5.23006 - 5.5237Pnma / Pbnm40 - 300[10][12]
Lattice Constant b (Å)5.51712 - 7.5343Pnma / Pbnm40 - 300[10][12]
Lattice Constant c (Å)7.51809 - 5.2427Pnma / Pbnm40 - 300[10][12]
Cr-O-Cr Bond Angle (°)~147 - 149PnmaRoom Temp[3]

Table 2: Magnetic Properties of YCrO3

ParameterValueUnitsConditionsReference
Néel Temperature (T_N)140 - 145K[1][2][7]
Weiss Temperature (θ_CW)-340K[1]
Effective Magnetic Moment (μ_eff)3.99μ_B[1][7]
Spontaneous Magnetization1.02(1) x 10⁻³μ_B/Cr³⁺Below T_N[8]
Magnetic Moment per Cr³⁺3.00μ_B/f.u.[9]

Experimental Protocols

The characterization of canted antiferromagnetism in YCrO3 involves a suite of experimental techniques to probe its structural and magnetic properties.

Synthesis of YCrO3

Solid-State Reaction Method:

  • High-purity precursor powders of Y₂O₃ and Cr₂O₃ are weighed in stoichiometric amounts.

  • The powders are thoroughly mixed and ground together, often using an agate mortar and pestle or ball milling to ensure homogeneity.

  • The mixed powder is calcined in air at elevated temperatures, typically in the range of 1000-1400 °C, for several hours to promote the reaction and formation of the YCrO3 phase.[2]

  • Intermediate grindings and repeated calcinations may be necessary to achieve a single-phase material.[2]

Sol-Gel Method:

  • Stoichiometric amounts of yttrium and chromium nitrates are dissolved in a suitable solvent, often deionized water or ethanol.

  • A chelating agent, such as citric acid, is added to the solution, followed by a polymerizing agent like ethylene (B1197577) glycol.

  • The solution is heated and stirred to form a viscous gel.

  • The gel is dried and then calcined at temperatures typically lower than the solid-state method (e.g., 800-1000 °C) to obtain the final YCrO3 powder.[13]

Floating-Zone Method (for single crystal growth):

  • A polycrystalline feed rod of YCrO3 is prepared using the solid-state reaction method.

  • The tip of the feed rod is melted using a high-power lamp or laser in a controlled atmosphere.

  • A seed crystal is brought into contact with the molten tip and slowly withdrawn, causing the molten zone to solidify and grow a single crystal.[8][12]

Structural Characterization

X-ray Diffraction (XRD):

  • A powdered sample of YCrO3 is placed on a sample holder.

  • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å).

  • The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, space group, lattice parameters, and phase purity.[2][14]

Magnetic Characterization

Magnetization Measurements (SQUID or PPMS):

  • A small, precisely weighed sample of YCrO3 is mounted in a sample holder.

  • Temperature-dependent magnetization (M-T): The magnetic moment of the sample is measured as the temperature is varied in a constant applied magnetic field.

    • Zero-Field-Cooled (ZFC): The sample is cooled from above T_N to a low temperature (e.g., 2 K) in the absence of a magnetic field. A small field is then applied, and the magnetization is measured as the sample is warmed.[8]

    • Field-Cooled (FC): The sample is cooled in the presence of a magnetic field, and the magnetization is measured upon warming or cooling. The divergence of the ZFC and FC curves below T_N is a hallmark of weak ferromagnetism.[8]

  • Field-dependent magnetization (M-H): The magnetic moment is measured as a function of the applied magnetic field at a constant temperature. Hysteresis loops measured below T_N confirm the presence of ferromagnetic ordering.[8]

Neutron Diffraction:

  • A powdered or single-crystal sample of YCrO3 is placed in a neutron beam.

  • The diffraction pattern of the scattered neutrons is collected at various temperatures, both above and below the Néel temperature.

  • The magnetic structure can be determined by analyzing the magnetic Bragg peaks, which appear below T_N. This technique provides direct evidence for the antiferromagnetic ordering and can be used to refine the spin orientation and moment size.[15][16][17]

Specific Heat Measurement:

  • The heat capacity of a small sample is measured as a function of temperature.

  • A lambda-like anomaly in the specific heat versus temperature plot is typically observed at the Néel temperature, corresponding to the second-order magnetic phase transition from the paramagnetic to the canted antiferromagnetic state.[1][7]

Visualizing Core Concepts

Dzyaloshinskii-Moriya Interaction and Spin Canting

The diagram below illustrates the origin of the net ferromagnetic moment due to the canting of antiferromagnetically coupled spins, which is induced by the Dzyaloshinskii-Moriya vector (D).

G cluster_0 Canted Antiferromagnetic Ordering in YCrO3 Cr1 Cr³⁺ Spin ↑ Cr2 Cr³⁺ Spin ↓ Cr1->Cr2 Antiferromagnetic Superexchange (J) Net_Moment Net Ferromagnetic Moment (F) Cr1->Net_Moment Canted Component Cr2->Net_Moment DM_Vector DM Vector (D) DM_Vector->Net_Moment Induces Canting

Caption: Origin of weak ferromagnetism from spin canting in YCrO3.

Experimental Workflow for Characterization

This flowchart outlines the typical experimental procedure for synthesizing and characterizing YCrO3.

G cluster_workflow Experimental Workflow for YCrO3 Characterization synthesis Synthesis (e.g., Solid-State Reaction) xrd Structural Characterization (X-ray Diffraction) synthesis->xrd phase_check Phase Purity & Crystal Structure xrd->phase_check phase_check->synthesis Impure magnetometry Magnetic Property Measurement (SQUID/PPMS) phase_check->magnetometry Single Phase neutron Magnetic Structure Determination (Neutron Diffraction) phase_check->neutron specific_heat Thermal Property Measurement (Calorimetry) phase_check->specific_heat mt_mh M-T (ZFC/FC) & M-H Curves magnetometry->mt_mh analysis Data Analysis & Interpretation mt_mh->analysis neutron->analysis specific_heat->analysis

Caption: Workflow for synthesis and characterization of YCrO3.

Conclusion

YCrO3 serves as a model system for studying canted antiferromagnetism driven by the Dzyaloshinskii-Moriya interaction. Its well-defined crystal and magnetic structures, coupled with its distinct magnetic transition, make it an important material for fundamental research in magnetism and for exploring potential applications in next-generation electronic devices. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive characterization of this and related materials.

References

Relaxor-ferroelectric behavior in YCrO3 films

Author: BenchChem Technical Support Team. Date: September 2025

An In-depth Technical Guide to Relaxor-Ferroelectric Behavior in YCrO3 Films

Introduction

Yttrium chromite (YCrO3), a member of the rare-earth chromite family (RCrO3), has garnered significant interest within the materials science community.[1] These materials are notable for their multiferroic properties, exhibiting simultaneous magnetic and electric ordering.[1][2] In thin film form, YCrO3 displays a fascinating combination of weak ferromagnetism at low temperatures and a distinct relaxor-ferroelectric behavior at significantly higher temperatures.[1][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and underlying mechanisms of relaxor-ferroelectricity in epitaxial YCrO3 films, aimed at researchers and scientists in materials science and condensed matter physics.

Core Concepts: Relaxor Ferroelectricity

Unlike conventional ferroelectrics which exhibit a sharp phase transition at a well-defined Curie temperature (Tc), relaxor ferroelectrics are characterized by a broad, frequency-dependent peak in dielectric permittivity.[4][5] This behavior is attributed to the presence of polar nanoregions (PNRs) within a non-polar matrix, which form at a temperature known as the Burns temperature (TB), far above the dielectric maximum.[4] The dynamics of these PNRs, including their freezing into a glassy state at lower temperatures, govern the unique dielectric properties of relaxor materials. In YCrO3, this relaxor-like behavior is suggested to arise from factors such as charged oxygen vacancies and the formation of short-range polar regions.[6]

Synthesis and Experimental Protocols

The fabrication of high-quality, single-crystal YCrO3 thin films is crucial for investigating their intrinsic properties. Pulsed Laser Deposition (PLD) is a widely adopted and effective technique.[1][7]

Target Synthesis

A stoichiometric polycrystalline ceramic target of YCrO3 is typically prepared using a conventional solid-state reaction method.[1][8] This involves mixing high-purity precursor powders (e.g., Y2O3 and Cr2O3), followed by calcination and sintering at high temperatures to form a dense ceramic pellet.

Thin Film Deposition: Pulsed Laser Deposition (PLD)

Epitaxial YCrO3 thin films are grown on single-crystal substrates, such as (001)-oriented SrTiO3 (STO), which has a lattice mismatch of approximately -3.05% with pseudocubic YCrO3.[1]

Detailed Protocol:

  • Substrate: Atomically flat, TiO2-terminated (001) SrTiO3 substrates are used.[1]

  • Laser: A KrF excimer laser (λ = 248 nm) is used for target ablation.[1][7]

  • Deposition Parameters:

    • Laser Fluence: 1.25 J/cm²[1][8]

    • Repetition Rate: 4-5 Hz[1][7]

    • Substrate Temperature: 700-800 °C[1][7]

    • Oxygen Partial Pressure: 20 mTorr[1]

    • Target-Substrate Distance: 5 cm[1]

  • Growth Mode: These conditions promote layer-by-layer growth, resulting in films with excellent crystallinity and atomically smooth surfaces.[1][3]

Characterization Methods
  • Structural Analysis: X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are employed to confirm the crystal structure, epitaxial relationship, and surface morphology of the films.[1][3]

  • Dielectric Measurements: The temperature and frequency dependence of the dielectric permittivity is measured using an LCR meter. This is key to identifying the relaxor-ferroelectric transition.

  • Ferroelectric Testing: Polarization-Electric Field (P-E) hysteresis loops are measured using a ferroelectric tester to confirm the ferroelectric nature and quantify remnant polarization (Pr) and coercive field (Ec).[6]

  • Magnetic Characterization: Magnetization measurements as a function of temperature and applied magnetic field are performed using a SQUID magnetometer to determine the magnetic ordering temperature (TN).[1][9]

Data Presentation: Physical Properties of YCrO3

The quantitative data extracted from experimental studies on YCrO3 are summarized below.

Table 1: Transition Temperatures and Structural Data for YCrO3

PropertyValueMaterial FormReference
Relaxor-Ferroelectric Transition (Tc)375–408 KEpitaxial Thin Film[1][10]
Ferroelectric Transition (Tc)~473 KBulk / Pellet[6]
Antiferromagnetic Transition (TN)140–144 KThin Film & Bulk[1][6]
Crystal StructureOrthorhombic (Pbnm space group)Bulk / Thin Film[1][9]
Pseudocubic Lattice Parameter (apc)3.786 ÅBulk[1][10]

Table 2: Dielectric and Ferroelectric Properties of YCrO3

PropertyValueConditionsMaterial FormReference
Remnant Polarization (Pr)~3 µC/cm²178 KThin Film[6]
Remnant Polarization (Pr)~2 µC/cm²300 KPellet[6]
Dielectric Constant (ε)~8000Room Temp, 5 kHzPellet[6]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental workflow, the interplay of physical properties, and the proposed mechanism for relaxor behavior in YCrO3 films.

experimental_workflow Experimental Workflow for YCrO3 Thin Film Analysis cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Target YCrO3 Target (Solid-State Reaction) PLD Pulsed Laser Deposition (PLD) Target->PLD Ablation Film Epitaxial YCrO3 Film on SrTiO3 PLD->Film Deposition Structural Structural (XRD, AFM) Film->Structural Dielectric Dielectric (LCR Meter) Film->Dielectric Ferroelectric Ferroelectric (P-E Loop) Film->Ferroelectric Magnetic Magnetic (SQUID) Film->Magnetic Properties Determine Physical Properties Structural->Properties Dielectric->Properties Ferroelectric->Properties Magnetic->Properties

Caption: Experimental workflow from synthesis to characterization.

logical_relationships Interplay of Properties in Multiferroic YCrO3 Films cluster_electric Electric Properties cluster_magnetic Magnetic Properties Structure Orthorhombic Crystal Structure Relaxor Relaxor Ferroelectricity (Tc ≈ 375-408 K) Structure->Relaxor allows Magnetism Weak Ferromagnetism (TN ≈ 140-144 K) Structure->Magnetism allows PNR Polar Nanoregions (PNRs) Relaxor->PNR originates from Coupling Magnetoelectric Coupling Relaxor->Coupling Canted Canted Antiferromagnetism Magnetism->Canted results from Magnetism->Coupling Anomaly Dielectric Anomaly at TN Coupling->Anomaly manifests as

Caption: Relationship between structure and multiferroic properties.

relaxor_mechanism Proposed Mechanism for Relaxor Behavior in YCrO3 cluster_characteristics Key Characteristics Defects Point Defects (e.g., Oxygen Vacancies) PNR Formation of Polar Nanoregions (PNRs) Defects->PNR Strain Epitaxial Strain & Local Distortions Strain->PNR Behavior Observed Relaxor-Ferroelectric Behavior PNR->Behavior leads to Characteristics Broad Dielectric Peak Frequency Dispersion Diffuse Phase Transition Behavior->Characteristics characterized by

Caption: Mechanism of relaxor behavior via polar nanoregions.

Conclusion

Epitaxial YCrO3 thin films represent a compelling class of multiferroic materials, distinguished by the coexistence of weak ferromagnetism and high-temperature relaxor-ferroelectricity.[1] The relaxor behavior, characterized by a broad and frequency-dispersive dielectric peak, is closely linked to the presence of structural defects and local distortions that promote the formation of polar nanoregions.[6] A dielectric anomaly observed near the magnetic transition temperature further points to a significant coupling between the electric and magnetic order parameters.[1][3] Continued research, particularly focusing on the influence of epitaxial strain and defect engineering, will be vital for a deeper understanding and potential application of these multifunctional oxide films in next-generation electronic devices.

References

Investigating the Magnetocaloric Effect in YCrO3: A Technical Guide

Author: BenchChem Technical Support Team. Date: September 2025

Yttrium Chromite (YCrO3), a member of the rare-earth orthochromite family, has garnered significant interest for its potential applications in magnetic refrigeration due to its notable magnetocaloric effect (MCE) near its magnetic ordering temperature. This technical guide provides a comprehensive overview of the magnetocaloric properties of YCrO3, detailing experimental methodologies, presenting key quantitative data, and illustrating the underlying principles and workflows.

Introduction to the Magnetocaloric Effect in YCrO3

The magnetocaloric effect is a magneto-thermodynamic phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of an external magnetic field under adiabatic conditions.[1] In YCrO3, this effect is most prominent around its Néel temperature (TN), where a transition from a paramagnetic state to a canted antiferromagnetic or weak ferromagnetic state occurs, typically in the range of 140-144 K.[2][3] The magnetic moments of the Cr³⁺ ions are primarily responsible for the magnetic ordering in YCrO3, as Y³⁺ is non-magnetic.[4] The manipulation of the spin alignment of these Cr³⁺ ions through an external magnetic field forms the basis of the magnetocaloric effect in this material.

Quantitative Data on Magnetocaloric Properties

The efficiency of a magnetocaloric material is quantified by several parameters, including the magnetic entropy change (-ΔSM), the adiabatic temperature change (ΔTad), and the relative cooling power (RCP). The following table summarizes the key magnetocaloric parameters for YCrO3 and its derivatives as reported in the literature.

CompoundTN (K)Applied Field (T)-ΔSM (J kg⁻¹ K⁻¹)RCP (J kg⁻¹)Reference
YCrO3~1405~0.72-[5]
YCrO3136--4.7[4]
YCr₀.₈₅Mn₀.₁₅O₃~13250.1866.65[6]
Al-doped YCrO3 (10%)130---[4]
Al-doped YCrO3 (30%)110---[4]
Al-doped YCrO3 (50%)75-2.5-[4]

Experimental Protocols

The characterization of the magnetocaloric effect in YCrO3 involves a series of well-defined experimental procedures, from sample synthesis to the measurement of magnetic and thermal properties.

Sample Preparation

Polycrystalline samples of YCrO3 and its doped variants are typically synthesized using conventional solid-state reaction methods.[6] Thin films can be grown using techniques like pulsed laser deposition.[2] For polycrystalline synthesis:

  • Precursor Mixing: High-purity stoichiometric amounts of precursor powders (e.g., Y₂O₃ and Cr₂O₃) are intimately mixed.

  • Calcination: The mixture is subjected to multiple cycles of grinding and heating at elevated temperatures (e.g., 1000-1400 °C) in air for extended periods (e.g., 12-24 hours) to ensure a homogeneous, single-phase material.

  • Pelletization: The calcined powder is pressed into pellets under high pressure.

  • Sintering: The pellets are sintered at a high temperature (e.g., 1500 °C) to achieve high density.

Phase purity and crystal structure are confirmed using X-ray diffraction (XRD).

Magnetic Measurements

Magnetic properties are characterized using a magnetometer, such as a Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM).

  • Temperature-Dependent Magnetization (M-T):

    • The sample is cooled in zero magnetic field (ZFC) to a low temperature (e.g., 5 K).

    • A small magnetic field (e.g., 100 Oe) is applied, and the magnetization is recorded as the sample is warmed to a temperature well above TN (e.g., 300 K).

    • The sample is then cooled back down in the same magnetic field (FC), and the magnetization is measured again. The peak in the ZFC curve typically indicates the Néel temperature.

  • Isothermal Magnetization (M-H):

    • A series of magnetization versus applied magnetic field (M-H) isotherms are measured at different temperatures around TN.

    • For each measurement, the temperature is stabilized, and the magnetic field is swept from zero to a maximum value (e.g., 5 T or 7 T) and back to zero.

Heat Capacity Measurements

The heat capacity of the material is measured using a calorimeter, often as a function of temperature in both zero and applied magnetic fields. This data is crucial for the direct measurement of the adiabatic temperature change and for a more accurate calculation of the magnetic entropy change.

Calculation of Magnetocaloric Parameters
  • Magnetic Entropy Change (-ΔSM): The isothermal magnetic entropy change is calculated from the M-H isotherm data using the Maxwell relation:

    ΔSM(T, H) = ∫₀H (∂M/∂T)H' dH'

    In practice, this is often approximated from discrete M-H measurements at different temperatures.

  • Relative Cooling Power (RCP): RCP is a measure of the amount of heat that can be transferred between the cold and hot reservoirs in one ideal refrigeration cycle. It is calculated as:

    RCP = |-ΔSMmax| × δTFWHM

    where -ΔSMmax is the maximum magnetic entropy change and δTFWHM is the full width at half maximum of the -ΔSM versus temperature curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the magnetocaloric effect in a material like YCrO3.

G cluster_synthesis Sample Preparation cluster_analysis Data Analysis s1 Precursor Mixing s2 Calcination s1->s2 s3 Pelletization & Sintering s2->s3 c1 XRD Analysis s3->c1 c2 Magnetic Measurements (M-T, M-H) s3->c2 c3 Heat Capacity Measurements s3->c3 a1 Calculate -ΔSM (Maxwell Relation) c2->a1 a3 Determine ΔTad c3->a3 a2 (B175372) Calculate RCP a1->a2

Caption: Experimental workflow for MCE characterization.

The Magnetocaloric Effect Cycle

This diagram illustrates the thermodynamic cycle of the magnetocaloric effect.

Caption: Thermodynamic cycle of the magnetocaloric effect.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of YCrO3 Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chromite (YCrO3) nanoparticles are perovskite-type oxides that have garnered significant interest due to their unique multiferroic (displaying both ferromagnetic and ferroelectric properties), semiconducting, and magnetic characteristics.[1][2] The hydrothermal synthesis route offers a versatile and efficient method for producing crystalline YCrO3 nanoparticles with controlled size and morphology.[3] These properties make YCrO3 nanoparticles promising candidates for a range of biomedical applications, including targeted drug delivery, advanced imaging, and novel therapeutic modalities. This document provides detailed protocols for the hydrothermal synthesis of YCrO3 nanoparticles and explores their potential applications in the biomedical field, with a focus on drug development.

Hydrothermal Synthesis of YCrO3 Nanoparticles

The hydrothermal method provides a straightforward, single-step process for synthesizing highly crystalline YCrO3 powders with submicrometer particle sizes, eliminating the need for post-synthesis annealing.[3][4]

Experimental Protocol

Materials:

  • Yttrium (III) chloride (YCl3) or Yttrium (III) nitrate (B79036) (Y(NO3)3)

  • Chromium (III) nitrate (Cr(NO3)3·9H2O)

  • Potassium hydroxide (B78521) (KOH) solution (10-12 M)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a clear aqueous solution containing equimolar ratios of the yttrium salt and chromium (III) nitrate.

  • Hydroxide Precipitation: To the precursor solution, add an excess of 10-12 M KOH solution while stirring vigorously to ensure the complete formation of an amorphous mixed-metal hydroxide precipitate.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Reaction Conditions: Heat the autoclave to a temperature above 300°C and maintain this temperature for approximately 24 hours.[3][4]

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a suitable temperature (e.g., 80-100°C).

Synthesis Workflow

hydrothermal_synthesis_workflow cluster_synthesis Hydrothermal Synthesis of YCrO3 Nanoparticles precursors Yttrium and Chromium Salt Precursors mixing Mixing in Aqueous Solution precursors->mixing precipitation Addition of KOH Solution (Precipitation of Mixed Hydroxides) mixing->precipitation hydrothermal Hydrothermal Treatment (>300°C, 24h in Autoclave) precipitation->hydrothermal washing Washing and Centrifugation hydrothermal->washing drying Drying washing->drying final_product YCrO3 Nanoparticles drying->final_product

A flowchart of the hydrothermal synthesis process for YCrO3 nanoparticles.

Characterization of YCrO3 Nanoparticles

Thorough characterization is essential to confirm the synthesis of high-quality YCrO3 nanoparticles and to understand their physicochemical properties.

Characterization Techniques and Expected Results
Technique Purpose Typical Results for Hydrothermally Synthesized YCrO3
X-ray Diffraction (XRD) To determine the crystal structure, phase purity, and average crystallite size.Orthorhombic distorted perovskite structure (Pbmn space group).[3] Sharp diffraction peaks indicating high crystallinity.
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and size distribution of the nanoparticles.Submicrometer, often nearly spherical or slightly elongated nanoparticles.[1]
Scanning Electron Microscopy (SEM) To observe the surface morphology and agglomeration of the nanoparticles.Polycrystalline nature with some degree of agglomeration.[5]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the nanoparticles.High surface area, which is advantageous for catalytic and drug loading applications.
Superconducting Quantum Interference Device (SQUID) Magnetometry To investigate the magnetic properties (e.g., magnetization, coercivity, remanence).Weak ferromagnetic behavior at room temperature.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the chemical bonds present in the material.Characteristic absorption bands corresponding to the metal-oxygen bonds in the perovskite structure.

Quantitative Data Summary

The properties of YCrO3 nanoparticles can vary depending on the synthesis method. The following table summarizes quantitative data from literature for YCrO3 nanoparticles prepared by different methods, providing a benchmark for comparison.

Synthesis Method Average Particle Size (nm) Surface Area (m²/g) Saturation Magnetization (emu/g) Remanent Magnetization (emu/g) Coercivity (Oe) Reference
Citrate Precursor223442.480.8312780[2]
Reverse Micellar353482.130.505423[1]

Potential Biomedical Applications

The unique magnetic and electronic properties of YCrO3 nanoparticles open up possibilities for their use in various biomedical applications.

Targeted Drug Delivery

The magnetic nature of YCrO3 nanoparticles allows for their potential use as carriers for targeted drug delivery.[6] By functionalizing the nanoparticle surface with targeting ligands (e.g., antibodies, peptides), they can be directed to specific sites in the body, such as tumor tissues. An external magnetic field can then be applied to concentrate the nanoparticles at the target site, enhancing the local drug concentration and reducing systemic side effects.[7]

Photothermal Therapy (PTT)

Photothermal therapy is a minimally invasive cancer treatment that utilizes agents to convert near-infrared (NIR) light into heat, leading to the thermal ablation of cancer cells.[4][8] Materials with strong NIR absorption are required for effective PTT. While the NIR absorption properties of YCrO3 nanoparticles need to be fully characterized for this application, many inorganic nanoparticles, particularly those with specific electronic structures, exhibit photothermal effects.[5] The potential for YCrO3 in PTT warrants further investigation.

ptt_mechanism cluster_ptt Proposed Mechanism for Photothermal Therapy nanoparticles YCrO3 Nanoparticles (Surface Functionalized) injection Systemic Injection nanoparticles->injection accumulation Tumor Accumulation (EPR Effect & Active Targeting) injection->accumulation irradiation NIR Laser Irradiation accumulation->irradiation heat Localized Heat Generation irradiation->heat ablation Tumor Cell Ablation heat->ablation

A proposed workflow for YCrO3 nanoparticle-mediated photothermal therapy.
Magnetic Resonance Imaging (MRI) Contrast Agents

Magnetic nanoparticles are widely explored as contrast agents for MRI to enhance image resolution and diagnostic accuracy.[9][10] Superparamagnetic iron oxide nanoparticles (SPIONs) are a common example. Given that YCrO3 nanoparticles exhibit magnetic ordering, they could potentially serve as T2 contrast agents in MRI, causing a darkening of the image in regions where they accumulate.[11] Further studies are needed to determine their relaxivity and efficacy as MRI contrast agents.

Toxicology and Safety Considerations

While YCrO3 nanoparticles hold promise for biomedical applications, a thorough understanding of their potential toxicity is crucial. Although specific toxicological data for YCrO3 is limited, studies on other yttrium-based nanoparticles, such as yttrium oxide (Y2O3), provide valuable insights.

Y2O3 nanoparticles have been shown to induce cytotoxicity and genotoxicity in a dose- and time-dependent manner in human embryonic kidney cells (HEK293).[3] This toxicity is associated with an increase in reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and ultimately apoptosis (programmed cell death).[3][8] Key molecular events include an increased Bax/Bcl-2 ratio and activation of caspase-3, which are hallmarks of the apoptotic pathway.[3]

General Mechanisms of Nanoparticle-Induced Cytotoxicity

The interaction of nanoparticles with cells can trigger a cascade of events leading to cellular damage. The primary mechanisms of nanoparticle toxicity are believed to be:

  • Oxidative Stress: The high surface area of nanoparticles can lead to the generation of ROS, which can damage cellular components like lipids, proteins, and DNA.[12][13]

  • Inflammation: Nanoparticles can be recognized by the immune system, leading to an inflammatory response.[13]

  • Physical Damage: The physical presence of nanoparticles can disrupt cellular membranes and interfere with cellular processes.

cytotoxicity_pathway cluster_toxicity General Nanoparticle-Induced Cytotoxicity Pathway nanoparticle YCrO3 Nanoparticle cell_interaction Interaction with Cell Membrane nanoparticle->cell_interaction uptake Cellular Uptake cell_interaction->uptake ros Increased Reactive Oxygen Species (ROS) uptake->ros mitochondria Mitochondrial Damage ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis

A simplified diagram of a potential cytotoxicity pathway for YCrO3 nanoparticles.

It is imperative that comprehensive toxicological studies are conducted on YCrO3 nanoparticles before their consideration for any in vivo applications. These studies should assess their biocompatibility, biodistribution, and long-term effects.

Conclusion

The hydrothermal synthesis method provides an effective route for the production of crystalline YCrO3 nanoparticles. Their inherent magnetic and electronic properties make them intriguing candidates for a variety of biomedical applications, particularly in the realm of drug development. While the potential for targeted drug delivery, photothermal therapy, and advanced imaging is significant, extensive further research is required to fully realize these applications. A critical aspect of this future work will be a thorough investigation of the biocompatibility and long-term safety of YCrO3 nanoparticles. These application notes and protocols are intended to serve as a foundational guide for researchers venturing into the exciting field of YCrO3 nanomedicine.

References

Application Notes and Protocols for Sol-Gel Synthesis of Chromium-Doped Yttrium Aluminum Perovskites

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chromium-doped yttrium aluminum perovskites (YAlO₃:Cr) using the sol-gel combustion method. This method offers a low-temperature route to produce homogenous, single-phase perovskite materials, which have potential applications in areas such as ceramic pigments and scintillators.[1][2]

Introduction

Yttrium aluminum perovskite (YAP) is a significant host material for various dopants, including transition metals like chromium. The incorporation of chromium into the YAP lattice (YAl₁₋ₓCrₓO₃) can alter its optical and electronic properties. The sol-gel combustion synthesis is an effective technique for producing these materials with high purity and controlled stoichiometry, avoiding the formation of undesirable phases such as yttrium aluminum garnet (YAG) and yttrium aluminum monoclinic (YAM).[1][2] This method involves the formation of a xerogel, followed by combustion and calcination to yield the final perovskite powder.

Experimental Protocols

This section details the step-by-step procedure for the sol-gel combustion synthesis of chromium-doped yttrium aluminum perovskites.

Materials and Reagents
  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ammonium (B1175870) nitrate (NH₄NO₃)

  • Deionized water

Synthesis Procedure

The synthesis is a multi-step process involving the preparation of a precursor sol, gelation, combustion, and calcination.

Step 1: Precursor Solution Preparation

  • Calculate the required molar amounts of yttrium nitrate, aluminum nitrate, and chromium nitrate to achieve the desired doping concentration (e.g., for YAl₀.₉₆₅Cr₀.₀₃₅O₃).

  • Dissolve the stoichiometric amounts of the metal nitrates in a minimal amount of deionized water with continuous stirring.

Step 2: Gel Formation

  • In a separate beaker, dissolve citric acid in deionized water. An excess of citric acid is recommended to ensure the formation of a stable and transparent gel; a citrate-to-metal cation ratio greater than 1 is suggested.[1]

  • Add the citric acid solution to the metal nitrate solution under vigorous stirring.

  • To control the combustion reaction, ammonium nitrate can be added to the solution. A citrate-to-nitrate ratio of 0.4 has been found to be optimal for a higher yield of the YAP phase.[1]

  • Adjust the pH of the solution if necessary, although the cited literature does not specify a particular pH for this aqueous route.

  • Heat the solution at a controlled temperature to promote gelation. Two temperature options are provided:

    • Low Temperature: 60°C for approximately 20 hours.[1]

    • High Temperature: 90°C for approximately 3 hours.[1]

  • Continue heating and stirring until a viscous and transparent gel is formed.

Step 3: Combustion

  • Transfer the obtained gel into a crucible.

  • Place the crucible in a preheated furnace at 500°C.[1]

  • The gel will undergo a self-sustaining combustion reaction, resulting in a voluminous, dark powder.

Step 4: Calcination

  • After the combustion is complete, transfer the resulting powder to a high-temperature furnace for calcination.

  • Heat the powder to 1300°C.[1] The heating rate and dwell time are crucial for obtaining a pure YAP phase and should be optimized for the specific experimental setup. A typical calcination profile would involve a ramp rate of 5-10°C/min and a dwell time of 2-4 hours.

  • After calcination, allow the furnace to cool down to room temperature naturally.

  • The final product is a crystalline powder of chromium-doped yttrium aluminum perovskite.

Data Presentation

The following tables summarize the quantitative data for chromium-doped yttrium aluminum perovskites synthesized via the sol-gel method.

Sample Composition (YAl₁₋ₓCrₓO₃)Chromium Content (x)
YAP:Cr00.000
YAP:Cr3.50.035
YAP:Cr13.50.135
YAP:Cr250.250
YAP:Cr500.500
YAP:Cr750.750

Table 1: Composition of Synthesized Chromium-Doped Yttrium Aluminum Perovskites. Data sourced from Blosi et al., 2009.[1]

ParameterValueReference
Gel Formation Temperature60°C or 90°C[1]
Combustion Temperature500°C[1]
Calcination Temperature1300°C[1]
Optimal Citrate/Nitrate Ratio0.4[1]

Table 2: Key Synthesis Parameters for Sol-Gel Combustion of Cr-Doped YAP.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

SolGelSynthesisWorkflow cluster_solution Solution Preparation cluster_gelation Gelation cluster_thermal Thermal Treatment cluster_product Final Product MetalNitrates Dissolve Metal Nitrates (Y, Al, Cr) Mixing Mix Solutions MetalNitrates->Mixing CitricAcid Dissolve Citric Acid & Ammonium Nitrate CitricAcid->Mixing Heating Heat at 60°C or 90°C Mixing->Heating Stirring Combustion Combustion at 500°C Heating->Combustion Gel Formation Calcination Calcination at 1300°C Combustion->Calcination Ash Formation FinalPowder Cr-Doped YAlO₃ Powder Calcination->FinalPowder

Sol-Gel Synthesis Workflow Diagram

LogicalRelationships cluster_params Synthesis Parameters cluster_phases Potential Phases Ratio Citrate/Nitrate Ratio Purity Final Product Purity Ratio->Purity influences Temp Gelation Temperature Temp->Purity influences YAP YAlO₃ (Perovskite) Purity->YAP favors YAG Y₃Al₅O₁₂ (Garnet) Purity->YAG avoids YAM Y₄Al₂O₉ (Monoclinic) Purity->YAM avoids

Parameter Influence on Product Purity

References

Application Notes: Co-precipitation Synthesis of Chromium-Doped Yttrium Oxide (Cr-doped Y₂O₃)

Author: BenchChem Technical Support Team. Date: September 2025

Introduction

Chromium-doped yttrium oxide (Cr-doped Y₂O₃) is a versatile inorganic material with significant potential in various advanced applications. Yttrium oxide (Y₂O₃), the host material, is known for its high thermal stability, chemical stability, and a broad transparency range (0.29-8μm). When doped with chromium (Cr³⁺) ions, the material often exhibits unique optical properties, making it a candidate for applications such as phosphors, solid-state lasers, and stable pigments.[1][2][3] The co-precipitation method offers a simple, cost-effective, and efficient route to synthesize high-purity, homogeneous Cr-doped Y₂O₃ nanopowders with controlled particle size and morphology.[1][4] This document provides a detailed protocol for the synthesis of Cr-doped Y₂O₃ via co-precipitation and outlines its key applications.

Principle of Co-precipitation

Co-precipitation is a wet-chemical synthesis technique that involves the simultaneous precipitation of the host material (yttrium) and the dopant (chromium) from a homogeneous solution. A precipitating agent is added to a solution containing the precursor salts of yttrium and chromium, causing the formation of an insoluble precursor, often a hydroxide (B78521) or carbonate. This precursor is then washed, dried, and calcined at high temperatures to yield the final Cr-doped Y₂O₃ crystalline powder. The intimate mixing of the constituent ions at the atomic level during precipitation ensures a high degree of homogeneity in the final product.

Key Applications

  • Ceramic Pigments: Cr-doped yttria-based materials can produce stable red pigments. The introduction of Cr³⁺ ions into the host lattice creates a material with high thermal and chemical stability, suitable for coloring ceramics and glazes.[2][5]

  • Phosphors and Lighting: Yttrium oxide is a well-established host material for phosphors used in lighting and displays, such as LEDs.[3] While less common than other dopants, chromium can act as a luminescent center, and its properties can be tailored by controlling the synthesis conditions.

  • Solid-State Lasers: Doped yttrium-based crystals, such as Cr:YAG (Yttrium Aluminum Garnet), are widely used as gain media in near-infrared lasers.[6] While this protocol focuses on Y₂O₃, the principles of doping yttrium hosts are similar and fundamental to laser material science.

  • Advanced Ceramics: Y₂O₃ is used as a sintering aid in the production of advanced ceramics like porous silicon nitride.[3] The controlled synthesis of doped yttria powders is crucial for producing high-quality ceramic components.

While direct applications in drug development are not prominent for this specific material, the underlying principles of nanoparticle synthesis and doping are highly relevant. The co-precipitation technique is widely used to create biocompatible nanoparticles for drug delivery, bio-imaging, and diagnostics. Understanding these synthesis methods can provide valuable insights for researchers in pharmaceutical and biomedical fields.

Experimental Protocols

Materials and Equipment

Materials:

  • Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH, 25% solution) or Ammonium bicarbonate (NH₄HCO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Burette or dropping funnel

  • Centrifuge

  • Drying oven

  • High-temperature furnace (capable of reaching at least 1000°C)

  • Mortar and pestle

Synthesis Workflow

The experimental workflow for the co-precipitation synthesis of Cr-doped Y₂O₃ is illustrated below.

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Processing cluster_3 Calcination A Dissolve Y(NO₃)₃·6H₂O and Cr(NO₃)₃·9H₂O in Deionized Water C Add Precipitant Dropwise to Nitrate Solution with Stirring A->C B Prepare Precipitant Solution (e.g., NH₄OH) B->C D Adjust and Maintain pH (e.g., pH ~9-11) C->D E Age the Precipitate (e.g., 2-24 hours) D->E F Separate Precipitate (Centrifugation) E->F G Wash Precipitate with Deionized Water and Ethanol F->G H Dry the Precursor Powder (e.g., 80-100°C for 12h) G->H I Calcine the Dried Powder (e.g., 800-1100°C for 2-4h) H->I J Cool and Grind the Final Cr-doped Y₂O₃ Powder I->J

References

Application Notes and Protocols for the Combustion Synthesis of YCrO3 Powders

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of yttrium chromite (YCrO3) powders via the solution combustion method. This technique offers a rapid, energy-efficient, and effective route to produce homogeneous, crystalline, and nanostructured YCrO3 powders. Such materials are of significant interest for various applications, including catalysis, magnetic devices, and high-temperature ceramics.

Introduction to Combustion Synthesis

Solution combustion synthesis (SCS) is a versatile method for preparing a wide range of oxide materials. The process involves an exothermic, self-sustaining reaction between an oxidizer (typically metal nitrates) and an organic fuel (such as glycine (B1666218), urea (B33335), or citric acid) in an aqueous solution. Upon heating, the solution dehydrates to form a viscous gel, which then ignites and undergoes a rapid combustion reaction. This process typically results in the formation of fine, crystalline, and often nanostructured powders. The characteristics of the final product, such as crystallite size, surface area, and phase purity, can be tailored by controlling various experimental parameters, including the type of fuel and the fuel-to-oxidizer ratio.

Experimental Protocols

Two common fuels utilized in the combustion synthesis of perovskite oxides like YCrO3 are glycine and urea. Below are detailed protocols for each.

Protocol 1: Glycine-Nitrate Combustion Synthesis of YCrO3

This protocol outlines the synthesis of YCrO3 powders using yttrium nitrate (B79036), chromium nitrate as oxidizers, and glycine as the fuel.

Materials:

  • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Glycine (C₂H₅NO₂)

  • Deionized water

  • Pyrex dish or beaker

  • Muffle furnace preheated to 500 °C

  • Mortar and pestle

Procedure:

  • Precursor Solution Preparation:

    • Calculate the stoichiometric amounts of yttrium nitrate, chromium nitrate, and glycine required. A common approach is to maintain a 1:1 molar ratio of Y:Cr.

    • The fuel-to-oxidizer (glycine/nitrate) molar ratio is a critical parameter. A stoichiometric ratio is often used as a starting point, but fuel-lean or fuel-rich conditions can be employed to tailor the powder characteristics.

    • Dissolve the calculated amounts of yttrium nitrate and chromium nitrate in a minimum amount of deionized water in a Pyrex dish with constant stirring until a clear solution is obtained.

    • In a separate container, dissolve the calculated amount of glycine in deionized water.

    • Add the glycine solution to the metal nitrate solution and stir for 15-20 minutes to ensure a homogeneous mixture.

  • Combustion Process:

    • Place the Pyrex dish containing the precursor solution into a muffle furnace preheated to 500 °C.

    • The solution will first boil and dehydrate, forming a viscous gel.

    • As the temperature increases, the gel will swell and eventually auto-ignite, producing a flame and evolving a large volume of gases. The combustion process is typically rapid and self-sustaining.

    • The resulting product is a voluminous, foam-like ash.

  • Post-Combustion Treatment:

    • After the combustion is complete, allow the dish to cool to room temperature.

    • Gently grind the as-synthesized powder using a mortar and pestle to obtain a fine, homogeneous YCrO3 powder.

    • For enhanced crystallinity and phase purity, the powder can be calcined at higher temperatures (e.g., 800-1000 °C) for a specified duration (e.g., 2-4 hours).

Protocol 2: Urea-Combustion Synthesis of YCrO3

This protocol utilizes urea as the fuel for the combustion synthesis of YCrO3 powders.

Materials:

  • Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Urea (CH₄N₂O)

  • Deionized water

  • Pyrex dish or beaker

  • Hot plate

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Calculate and weigh the stoichiometric amounts of yttrium nitrate, chromium nitrate, and urea. Maintain a 1:1 molar ratio of Y:Cr.

    • The fuel-to-oxidizer (urea/nitrate) molar ratio is a key parameter to control the reaction and final product properties.

    • Dissolve the metal nitrates and urea in a minimum amount of deionized water in a Pyrex dish with continuous stirring on a hot plate at a moderate temperature (e.g., 80-100 °C) to obtain a clear, homogeneous solution.

  • Combustion Process:

    • Continue heating the solution on the hot plate to evaporate the water. The solution will become a viscous gel.

    • Upon further heating, the gel will begin to decompose, releasing gases, and will eventually ignite in a self-sustaining combustion reaction.

    • Alternatively, the dried gel can be placed in a preheated muffle furnace at around 500-600 °C to initiate combustion.

    • The combustion process results in a porous, solid ash.

  • Post-Combustion Treatment:

    • After the reaction ceases and the product has cooled down, collect the as-synthesized powder.

    • Lightly grind the powder to break up any large agglomerates.

    • Calcination at temperatures between 800 °C and 1200 °C can be performed to improve the crystallinity and phase purity of the YCrO3 powder.

Data Presentation

The properties of the synthesized YCrO3 powders are highly dependent on the synthesis parameters. The following tables provide a summary of expected quantitative data based on the combustion synthesis of similar perovskite oxides.

Table 1: Influence of Fuel Type on YCrO3 Powder Characteristics (Illustrative Data)

Fuel TypeFuel/Oxidizer Ratio (molar)Calcination Temperature (°C)Crystallite Size (nm)Lattice Parameters (Å)Surface Area (m²/g)
Glycine1.090030-50a≈5.25, b≈5.52, c≈7.5415-30
Urea2.590040-60a≈5.25, b≈5.52, c≈7.5410-20

Table 2: Effect of Fuel-to-Oxidizer Ratio on Glycine-Synthesized YCrO3 Powder Properties (Illustrative Data)

Glycine/Nitrate RatioCalcination Temperature (°C)Crystallite Size (nm)Phase PurityRemarks
0.5 (Fuel-lean)90025-40HighSmaller crystallite size, higher surface area
1.0 (Stoichiometric)90030-50Very HighGood balance of crystallinity and surface area
1.5 (Fuel-rich)90045-65HighLarger crystallite size, lower surface area

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the solution combustion synthesis of YCrO3 powders.

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Combustion Synthesis cluster_post Post-Synthesis Processing cluster_char Characterization weigh Weigh Precursors (Y(NO₃)₃, Cr(NO₃)₃, Fuel) dissolve Dissolve in Deionized Water weigh->dissolve mix Homogeneous Mixing dissolve->mix heat Heating (Hot Plate/Furnace) mix->heat gel Gel Formation heat->gel combust Auto-Ignition & Combustion gel->combust cool Cooling to Room Temperature combust->cool grind Grinding cool->grind calcine Calcination (Optional) grind->calcine xrd XRD calcine->xrd sem SEM/TEM calcine->sem bet BET Surface Area calcine->bet

Experimental workflow for YCrO3 synthesis.
Logical Relationships in Combustion Synthesis

The diagram below illustrates the key relationships between synthesis parameters and the final properties of the YCrO3 powder.

logical_relationships cluster_params Synthesis Parameters cluster_process Combustion Process cluster_props Powder Properties fuel_type Fuel Type (Glycine, Urea) flame_temp Flame Temperature fuel_type->flame_temp influences gas_vol Gas Volume Evolved fuel_type->gas_vol influences fo_ratio Fuel/Oxidizer Ratio fo_ratio->flame_temp determines fo_ratio->gas_vol determines calc_temp Calcination Temperature cryst_size Crystallite Size calc_temp->cryst_size increases phase Phase Purity calc_temp->phase improves flame_temp->cryst_size affects surf_area Surface Area gas_vol->surf_area affects morph Morphology gas_vol->morph affects

Parameter-property relationships in synthesis.

Application Notes and Protocols: Yttrium Chromite as an Interconnect Material for Solid Oxide Fuel Cells (SOFCs)

Author: BenchChem Technical Support Team. Date: September 2025

Audience: Researchers, scientists, and professionals in materials science and energy technology.

Introduction

Solid Oxide Fuel Cells (SOFCs) are highly efficient energy conversion devices that can operate with a variety of fuels. The interconnect is a critical component in an SOFC stack, electrically connecting individual cells in series and separating the fuel on the anode side from the oxidant on the cathode side. For high-temperature SOFCs, the interconnect material must possess a unique combination of properties, including high electrical conductivity, chemical stability in both oxidizing and reducing atmospheres, and a thermal expansion coefficient (TEC) that is closely matched with other cell components.

While acceptor-doped lanthanum chromite has been the traditional ceramic interconnect material, yttrium chromite (YCrO₃) and its doped variants have emerged as promising alternatives.[1] Yttrium chromite offers several advantages, including greater stability against the formation of hydroxides and reduced reactivity with yttria-stabilized zirconia (YSZ) electrolytes at high temperatures.[1] Furthermore, doped yttrium chromite exhibits higher mechanical strength compared to lanthanum chromite-based materials.[1] However, a primary challenge with yttrium chromite is its lower electrical conductivity, which researchers have addressed through various doping strategies.[1]

These application notes provide a comprehensive overview of the properties of yttrium chromite as an SOFC interconnect material, along with detailed protocols for its synthesis and characterization.

Key Properties of Doped Yttrium Chromite for SOFC Interconnects

The performance of yttrium chromite as an interconnect material is significantly enhanced by doping with elements such as calcium (Ca), cobalt (Co), nickel (Ni), and copper (Cu). These dopants influence the material's electrical conductivity, thermal expansion, and sinterability.

Table 1: Properties of Doped Yttrium Chromite Compositions

PropertyY₀.₈Ca₀.₂CrO₃Y₀.₈Ca₀.₂Cr₀.₈₅Co₀.₁Ni₀.₀₄Cu₀.₀₁O₃Target SOFC Interconnect Properties
Electrical Conductivity (900°C, Air) ~1 S/cm57 S/cm[2]> 1 S/cm
Electrical Conductivity (900°C, Fuel) ~0.1 S/cm11 S/cm[2]> 0.1 S/cm
Thermal Expansion Coefficient (TEC) ~10.5 x 10⁻⁶ K⁻¹~10.8 x 10⁻⁶ K⁻¹10-12 x 10⁻⁶ K⁻¹ (to match YSZ)
Chemical Stability Stable in oxidizing and reducing atmospheresStable between 25°C and 1100°C over a wide range of oxygen partial pressures[2]Stable under SOFC operating conditions
Sinterability Requires high temperaturesEnhanced densification due to Cu doping[2]Sinterable at temperatures compatible with other cell components

Experimental Protocols

This protocol describes a common method for synthesizing doped yttrium chromite powders.

Materials:

  • Yttrium oxide (Y₂O₃)

  • Calcium carbonate (CaCO₃)

  • Chromium oxide (Cr₂O₃)

  • Cobalt oxide (Co₃O₄)

  • Nickel oxide (NiO)

  • Copper oxide (CuO)

  • Ethanol

  • Zirconia milling media

Equipment:

  • Ball mill

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle

Procedure:

  • Precursor Stoichiometry: Calculate the required molar ratios of the precursor powders to achieve the desired final composition (e.g., Y₀.₈Ca₀.₂Cr₀.₈₅Co₀.₁Ni₀.₀₄Cu₀.₀₁O₃).

  • Milling: Weigh the precursor powders and place them in a ball mill with zirconia milling media and ethanol. Mill for 24 hours to ensure homogeneous mixing.

  • Drying: Dry the milled slurry in an oven at 120°C to evaporate the ethanol.

  • Calcination: Calcine the dried powder in a furnace at 1000°C for 10 hours in air to initiate the formation of the perovskite phase.

  • Grinding: After calcination, grind the powder using a mortar and pestle to break up any agglomerates.

  • Final Sintering: For certain applications, a final sintering step at a higher temperature (e.g., 1400-1600°C) may be required to achieve the desired density and phase purity.

This protocol outlines the fabrication of dense interconnect components from the synthesized powder.

Equipment:

  • Hydraulic press

  • Die set

  • High-temperature sintering furnace

Procedure:

  • Powder Preparation: Mix the synthesized yttrium chromite powder with a binder (e.g., polyvinyl alcohol) to improve its green strength.

  • Pressing: Uniaxially press the powder in a steel die at a pressure of approximately 200 MPa to form a green body of the desired shape.

  • Sintering: Place the green body in a high-temperature furnace and heat it to a temperature between 1400°C and 1600°C in air. The exact sintering temperature and duration will depend on the specific composition and desired final density. A slow heating and cooling rate is recommended to avoid thermal shock.

Table 2: Key Characterization Techniques for Yttrium Chromite Interconnects

TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized powder and sintered interconnects.
Scanning Electron Microscopy (SEM) To examine the microstructure, including grain size and porosity, of the sintered interconnects.
Four-Probe DC Conductivity To measure the electrical conductivity of the material as a function of temperature and oxygen partial pressure.
Dilatometry To measure the thermal expansion coefficient (TEC) of the sintered interconnects.
Thermogravimetric Analysis (TGA) To assess the chemical stability of the material in different atmospheres by monitoring weight changes as a function of temperature.

Visualizations

SOFC_Interconnect_Workflow cluster_synthesis Material Synthesis cluster_fabrication Interconnect Fabrication cluster_characterization Property Characterization cluster_evaluation Performance Evaluation start Precursor Powders milling Ball Milling start->milling drying Drying milling->drying calcination Calcination drying->calcination pressing Uniaxial Pressing calcination->pressing sintering Sintering pressing->sintering xrd XRD sintering->xrd sem SEM sintering->sem conductivity Conductivity Measurement sintering->conductivity tec TEC Measurement sintering->tec stability Chemical Stability Test conductivity->stability tec->stability sofc_test SOFC Stack Integration & Testing stability->sofc_test

Caption: Workflow for the development and evaluation of yttrium chromite interconnects.

Four_Probe_Conductivity_Setup cluster_furnace High-Temperature Furnace cluster_measurement Measurement System sample YCrO3 Sample el1 Pt Electrode el2 Pt Electrode el3 Pt Electrode el4 Pt Electrode current_source Current Source el1->current_source I+ voltmeter Voltmeter el2->voltmeter V+ el3->voltmeter V- el4->current_source I-

References

Application Notes and Protocols for Hydrogen Production using Chromium Yttrium Oxide-Based Catalysts

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pursuit of clean and sustainable energy sources has intensified research into efficient hydrogen production technologies. Among the promising catalytic materials being explored, mixed metal oxides have garnered significant attention due to their tunable electronic and structural properties. This document provides detailed application notes and experimental protocols for the investigation of chromium yttrium oxide-based catalysts for hydrogen production. While direct literature on a specific "chromium yttrium oxide" compound for this application is emerging, this document synthesizes established methodologies for similar oxide-based catalysts, providing a robust framework for research and development.

Chromium oxides are recognized for their role as protective overlayers in photocatalysis, enhancing the efficiency of water splitting by preventing the recombination of hydrogen and oxygen.[1] Yttrium oxide, a highly stable rare-earth oxide, serves as an excellent catalyst support, influencing the dispersion and size of active metal nanoparticles.[2] The combination of these elements into a mixed oxide or a doped system presents a compelling avenue for the design of novel catalysts for hydrogen evolution.

These protocols are designed to guide researchers through the synthesis, characterization, and performance evaluation of chromium yttrium oxide-based catalysts for hydrogen production via photocatalytic and thermocatalytic pathways.

Data Presentation

Table 1: Photocatalytic Hydrogen Evolution Performance
Catalyst CompositionSacrificial AgentLight SourceH₂ Evolution Rate (mmol·h⁻¹·g⁻¹)Apparent Quantum Yield (%)Reference
Pt-Y₂Cu₂O₅/Y₂O₃ (1 wt% Pt)Aqueous Oxalic AcidSimulated Sunlight4.12-[3][4]
NiO-Y₂Cu₂O₅/Y₂O₃Aqueous Oxalic AcidSimulated Sunlight< Pure YCO-[3][4]
Cr₂O₃/Pt/RuO₂:Bi₂O₃Aqueous Oxalic Acid (0.03 M)Visible Light (λ>400 nm)0.0172-[5]
Table 2: Thermocatalytic Hydrogen Production Performance
Catalyst CompositionReactionTemperature (°C)Gas Hourly Space Velocity (GHSV) (mL·h⁻¹·g⁻¹)Conversion (%)Reference
Ni/Y₁₁ (Y₂O₃ support)Ammonia (B1221849) Decomposition65012,000100 (Ammonia)[2]
Ru/Y₂O₃CO₂ Methanation350200 (total flow)64.67 (Methane Yield)[6]
Ni/Y₂O₃CO₂ Methanation350200 (total flow)60.03 (Methane Yield)[6]

Experimental Protocols

Protocol 1: Synthesis of Chromium-Doped Yttrium Oxide (Cr-Y₂O₃) via Impregnation Method

This protocol describes the synthesis of chromium oxide supported on yttrium oxide, a common method for preparing heterogeneous catalysts.

Materials:

  • Yttrium(III) oxide (Y₂O₃) powder (high purity)

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Tube furnace

  • Crucibles

Procedure:

  • Support Preparation: Pre-treat the Y₂O₃ support by calcining at 500 °C for 4 hours to remove any adsorbed impurities.

  • Precursor Solution Preparation: Calculate the required amount of Cr(NO₃)₃·9H₂O to achieve the desired chromium loading (e.g., 1-10 wt%). Dissolve the chromium salt in a minimal amount of deionized water.

  • Impregnation: Add the Y₂O₃ powder to the chromium nitrate solution. Stir the slurry continuously for 4 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the solvent using a rotary evaporator at 60 °C until a dry powder is obtained.

  • Calcination: Transfer the dried powder to a crucible and calcine in a tube furnace under a flow of air. Ramp the temperature at 5 °C/min to 600 °C and hold for 5 hours.

  • Characterization: The synthesized Cr-Y₂O₃ catalyst should be characterized using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to determine its structural and morphological properties.

Protocol 2: Photocatalytic Hydrogen Evolution Testing

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized catalyst for hydrogen production from water splitting using a sacrificial agent.

Materials:

  • Synthesized Chromium Yttrium Oxide catalyst

  • Deionized water

  • Sacrificial agent (e.g., oxalic acid, methanol, triethanolamine)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Gas-tight quartz reactor

  • Light source (e.g., Xenon lamp with appropriate filters for visible or UV light)

  • Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD)

  • Magnetic stirrer

  • Gas-tight syringes

Procedure:

  • Catalyst Suspension: Disperse a known amount of the catalyst (e.g., 50 mg) in an aqueous solution containing the sacrificial agent (e.g., 100 mL of 0.1 M oxalic acid).

  • Degassing: Seal the reactor and purge with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: While stirring the suspension, irradiate the reactor with the light source. Maintain a constant temperature, typically room temperature, using a cooling water jacket.

  • Gas Sampling: At regular time intervals (e.g., every 30 minutes), extract a small volume of the gas from the headspace of the reactor using a gas-tight syringe.

  • Quantification: Inject the gas sample into the GC to quantify the amount of hydrogen produced.

  • Data Analysis: Plot the amount of hydrogen evolved over time to determine the hydrogen production rate.

Protocol 3: Thermocatalytic Ammonia Decomposition

This protocol details the evaluation of the catalyst's performance in producing COₓ-free hydrogen from ammonia decomposition.

Materials:

  • Synthesized Chromium Yttrium Oxide catalyst

  • Ammonia (NH₃) gas

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Fixed-bed quartz reactor

  • Tube furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) with a TCD

  • Condenser or cold trap

Procedure:

  • Catalyst Loading: Place a known amount of the catalyst (e.g., 100 mg) in the center of the quartz reactor, supported by quartz wool.

  • Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 650 °C) under a flow of inert gas to clean the surface.[2]

  • Reaction: Introduce a feed gas mixture of ammonia and an inert gas at a specific flow rate, controlled by mass flow controllers, to achieve the desired Gas Hourly Space Velocity (GHSV).

  • Product Analysis: Pass the effluent gas through a condenser to remove unreacted ammonia. Analyze the composition of the exiting gas stream using an online GC to determine the concentrations of H₂, N₂, and any remaining NH₃.

  • Performance Calculation: Calculate the ammonia conversion and hydrogen production rate based on the inlet and outlet gas compositions and flow rates.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Y2O3 Y₂O₃ Support Impregnation Impregnation Y2O3->Impregnation Cr_precursor Cr Precursor Solution Cr_precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Cr_Y2O3 Cr-Y₂O₃ Catalyst Calcination->Cr_Y2O3 XRD XRD Cr_Y2O3->XRD SEM SEM Cr_Y2O3->SEM TEM TEM Cr_Y2O3->TEM Photocatalysis Photocatalytic H₂ Evolution Cr_Y2O3->Photocatalysis Thermocatalysis Thermocatalytic NH₃ Decomposition Cr_Y2O3->Thermocatalysis

Caption: Experimental workflow for synthesis, characterization, and testing of Cr-Y₂O₃ catalysts.

Photocatalytic_Mechanism Catalyst Cr-Y₂O₃ Catalyst e e⁻ Catalyst->e Excitation h h⁺ Catalyst->h Light Light (hν) Light->Catalyst H2 H₂ SA_ox Oxidized SA H2O H₂O H2O->H2 2H⁺ + 2e⁻ → O2 O₂ SA Sacrificial Agent (SA) SA->SA_ox + h⁺ →

Caption: Simplified mechanism of photocatalytic hydrogen production with a sacrificial agent.

References

Application Notes and Protocols: Photocatalytic Water Splitting Using YCrO3 Nanoparticles

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of yttrium chromite (YCrO3) nanoparticles as a photocatalyst for hydrogen production through water splitting. The unique semiconductor and potential multiferroic properties of YCrO3 make it a material of interest for renewable energy applications.[1][2]

Introduction

Photocatalytic water splitting is a promising technology for generating clean hydrogen fuel by harnessing solar energy.[3] The process relies on semiconductor materials that can absorb light and generate electron-hole pairs to drive the reduction of protons to hydrogen (H2) and the oxidation of water to oxygen (O2).[4] Rare-earth orthochromites, such as YCrO3, have emerged as potential photocatalysts due to their suitable band structures and stability.[1][2] YCrO3 nanoparticles, with their high surface area and unique electronic properties, are particularly noteworthy for this application.[5]

Mechanism of Photocatalytic Water Splitting

The general mechanism for photocatalytic water splitting on a semiconductor nanoparticle like YCrO3 involves three primary steps:

  • Light Absorption: The semiconductor absorbs photons with energy greater than its bandgap, leading to the generation of electron-hole pairs.

  • Charge Separation and Migration: The photogenerated electrons and holes separate and migrate to the surface of the nanoparticle.

  • Surface Redox Reactions: At the surface, electrons reduce water to produce hydrogen (2H⁺ + 2e⁻ → H₂), and holes oxidize water to produce oxygen (2H₂O + 4h⁺ → O₂ + 4H⁺).

Photocatalytic Water Splitting Mechanism cluster_0 YCrO3 Nanoparticle cluster_1 Water Splitting Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB Photon (hν) O2 O₂ Evolution VB->O2 h⁺ CB->VB e⁻-h⁺ recombination H2 H₂ Evolution CB->H2 e⁻ H2O_in1 2H₂O H2O_in1->O2 Oxidation H2O_in2 2H⁺ H2O_in2->H2 Reduction Photon Light Energy Photon->VB

Mechanism of photocatalytic water splitting on a YCrO3 nanoparticle.

Quantitative Data

While specific quantitative data for YCrO3 in photocatalytic water splitting is still emerging, data from analogous rare-earth chromites like GdCrO3 provide a strong benchmark for expected performance. The following table summarizes the photocatalytic hydrogen evolution performance of GdCrO3 nanoassemblies, which can be considered representative for well-optimized YCrO3 systems.[2]

PhotocatalystSacrificial AgentH₂ Evolution Rate (mmol h⁻¹ g⁻¹)Apparent Quantum Yield (AQY)Light SourceReference
GdCrO₃ NanoassembliesNa₂S/Na₂SO₃2.023.2%Visible Light[2]
DyCrO₃ NanoparticlesNa₂S/Na₂SO₃0.347Not ReportedNot Specified[2]
YFeO₃ NanoparticlesNot Specified0.131Not ReportedVisible Light[2]

Experimental Protocols

Synthesis of YCrO3 Nanoparticles (Citrate Precursor Route)

This protocol is adapted from a known method for producing monophasic and highly crystalline YCrO3 nanoparticles.[5]

Materials:

  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)

Procedure:

  • Prepare aqueous solutions of Y(NO₃)₃·6H₂O and Cr(NO₃)₃·9H₂O.

  • Mix the solutions in a 1:1 molar ratio of Y:Cr.

  • Add an aqueous solution of citric acid to the mixed nitrate solution. The molar ratio of citric acid to total metal ions should be 1.5:1.

  • Adjust the pH of the solution to 7.0 by adding ammonia solution dropwise while stirring continuously.

  • Heat the resulting solution at 80-90 °C on a hot plate with constant stirring until a viscous gel is formed.

  • Dry the gel in an oven at 120 °C for 12 hours to obtain a precursor powder.

  • Grind the precursor powder and calcine it in a furnace at a specified temperature (e.g., 700-900 °C) for several hours to obtain the crystalline YCrO3 nanoparticles.

  • Characterize the synthesized nanoparticles using XRD for phase purity and TEM for morphology and size.

Photocatalytic Hydrogen Evolution Experiment

This protocol is a general procedure for evaluating the photocatalytic activity of synthesized YCrO3 nanoparticles, based on standard methodologies.[6][7]

Materials and Equipment:

  • Synthesized YCrO3 nanoparticles

  • Deionized water

  • Sacrificial agent (e.g., 0.1 M Na₂S and 0.1 M Na₂SO₃ solution)

  • Photoreactor (top-irradiation quartz or Pyrex cell)

  • Light source (e.g., 300W Xenon lamp with appropriate filters for visible light)

  • Gas-tight closed circulation system

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ and O₂ detection

  • Magnetic stirrer

Procedure:

  • Disperse a specific amount of YCrO3 nanoparticles (e.g., 50 mg) in an aqueous solution containing the sacrificial agent (e.g., 100 mL).

  • Transfer the suspension to the photoreactor.

  • Seal the reactor and purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air.

  • Position the light source to irradiate the reactor. Use a cutoff filter if only visible light activity is being investigated (e.g., λ > 420 nm).

  • Turn on the light source and begin irradiation while continuously stirring the suspension to keep the photocatalyst suspended.

  • At regular time intervals (e.g., every 30 or 60 minutes), take a gas sample from the headspace of the reactor using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of hydrogen and oxygen evolved.

  • Continue the experiment for several hours, monitoring the gas evolution over time.

  • Calculate the rate of hydrogen evolution in μmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of YCrO3 nanoparticles to the final evaluation of their photocatalytic performance.

Experimental Workflow cluster_synthesis Nanoparticle Synthesis cluster_photocatalysis Photocatalytic Testing cluster_analysis Data Analysis s1 Prepare Precursor Solutions (Y(NO₃)₃, Cr(NO₃)₃, Citric Acid) s2 Gel Formation (pH adjustment, heating) s1->s2 s3 Drying and Calcination s2->s3 s4 Characterization (XRD, TEM, BET) s3->s4 p1 Prepare Catalyst Suspension (YCrO3 in sacrificial agent solution) s4->p1 Synthesized YCrO3 Nanoparticles p2 Load into Photoreactor p1->p2 p3 Purge with Inert Gas p2->p3 p4 Irradiation with Light Source p3->p4 p5 Gas Sampling at Intervals p4->p5 a1 Gas Chromatography (GC-TCD) (Quantify H₂ and O₂) p5->a1 Gas Samples a2 Calculate H₂ Evolution Rate a1->a2 a3 Calculate Apparent Quantum Yield (AQY) a2->a3 end Final Report a3->end Performance Evaluation

Workflow for YCrO3 synthesis and photocatalytic evaluation.

References

Green Synthesis of Yttrium Chromate Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of yttrium chromate (B82759) (YCrO₄) nanoparticles. The methodologies outlined herein leverage the principles of green chemistry, utilizing plant-based extracts as reducing and capping agents. These eco-friendly approaches offer a sustainable and cost-effective alternative to conventional chemical synthesis methods.

Introduction

Yttrium chromate nanoparticles are emerging materials with potential applications in catalysis, sensing, and biomedical fields due to their unique electrical and chemical properties.[1] The green synthesis approach utilizes natural phytochemicals to mediate the formation of nanoparticles, reducing the reliance on hazardous chemicals and minimizing environmental impact.[2][3] This method is not only environmentally benign but can also influence the physicochemical properties and biological activity of the synthesized nanoparticles.

Experimental Protocols

The following sections detail the experimental procedures for the green synthesis and characterization of yttrium chromate nanoparticles. The protocol for the synthesis of YCrO₄ nanoparticles is based on a green combustion method using Azadirachta indica (Neem) leaf extract. The characterization and biological activity protocols are adapted from established methods for similar metal oxide nanoparticles.

Preparation of Azadirachta indica (Neem) Leaf Extract

The aqueous extract of Azadirachta indica leaves serves as a natural reducing and stabilizing agent for the nanoparticle synthesis.

Materials:

  • Fresh Azadirachta indica (Neem) leaves

  • Deionized water

  • Whatman No. 1 filter paper

Procedure:

  • Thoroughly wash fresh Neem leaves with deionized water to remove any dust and impurities.

  • Air-dry the leaves in the shade for 5-7 days until they are completely dry and crisp.

  • Grind the dried leaves into a fine powder using a blender or mortar and pestle.

  • Add 10 grams of the leaf powder to 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Heat the mixture at 80°C for 1 hour with constant stirring.[1]

  • Allow the solution to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove plant debris.

  • Store the clear filtrate at 4°C for further use. The phytochemicals in the extract, such as flavonoids and terpenoids, will facilitate the formation of nanoparticles.[1]

Green Synthesis of Yttrium Chromate (YCrO₄) Nanoparticles

This protocol describes a green-mediated combustion synthesis of YCrO₄ nanoparticles.

Materials:

  • Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Azadirachta indica (Neem) leaf extract (prepared as in 2.1)

  • Crucible

  • Muffle furnace

Procedure:

  • Dissolve stoichiometric amounts of yttrium nitrate hexahydrate and chromium nitrate nonahydrate in a minimal amount of deionized water.

  • Add the prepared Neem leaf extract to the metal salt solution. The extract acts as the fuel for the combustion reaction.

  • Mix the solution thoroughly on a magnetic stirrer for 30 minutes to ensure a homogenous mixture.

  • Transfer the resulting solution to a crucible and place it in a preheated muffle furnace.

  • Heat the mixture to initiate the combustion reaction. The temperature should be carefully controlled, typically around 600°C, to facilitate the formation of the desired crystalline phase.[1]

  • The combustion process will be rapid, resulting in a voluminous, foamy powder.

  • Allow the product to cool to room temperature.

  • Grind the resulting powder gently to obtain fine yttrium chromate nanoparticles.

Characterization of Yttrium Chromate Nanoparticles

To ascertain the physicochemical properties of the synthesized nanoparticles, the following characterization techniques are recommended.

2.3.1. X-ray Diffraction (XRD) Analysis XRD is used to determine the crystalline structure and phase purity of the synthesized YCrO₄ nanoparticles.

Protocol:

  • Place a small amount of the powdered nanoparticle sample on a sample holder.

  • Run the XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Scan the sample in the 2θ range of 20° to 80°.

  • Analyze the resulting diffraction pattern to identify the characteristic peaks of the tetragonal structure of yttrium chromate and compare them with standard JCPDS data (e.g., JCPDS-00-100-8143).[1]

  • The average crystallite size can be estimated using the Scherrer equation.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR analysis is employed to identify the functional groups present on the surface of the nanoparticles, confirming the role of the plant extract in capping and stabilization.

Protocol:

  • Mix a small amount of the nanoparticle sample with potassium bromide (KBr) in a 1:100 ratio.

  • Press the mixture into a thin pellet.

  • Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks corresponding to Y-O and Cr-O vibrations, as well as functional groups from the plant extract.[4][5]

2.3.3. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) SEM and TEM are used to visualize the morphology, size, and shape of the synthesized nanoparticles.

Protocol:

  • For SEM, mount the nanoparticle powder on a stub using double-sided carbon tape and coat it with a thin layer of gold.

  • For TEM, disperse the nanoparticles in ethanol (B145695) by ultrasonication, place a drop of the dispersion onto a carbon-coated copper grid, and allow it to dry.

  • Image the samples using the respective microscopes to determine the surface morphology (SEM) and internal structure, size, and shape (TEM).[6]

Applications and Biological Activity Protocols

While specific data on the biological applications of green-synthesized yttrium chromate nanoparticles is limited, the following protocols, adapted from studies on yttrium oxide nanoparticles, can be used to evaluate their potential in drug development.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antibacterial properties of the synthesized nanoparticles.

Materials:

  • Nutrient agar (B569324) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer

  • YCrO₄ nanoparticle suspension in deionized water

  • Positive control (standard antibiotic solution)

  • Negative control (deionized water)

Protocol:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread 100 µL of the bacterial culture evenly on the surface of the agar plates.

  • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Add 100 µL of the YCrO₄ nanoparticle suspension at different concentrations into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antibacterial activity.[4][6]

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of nanoparticles on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)[6]

  • Normal cell line (for cytotoxicity comparison)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • YCrO₄ nanoparticle suspension

Protocol:

  • Seed the cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the YCrO₄ nanoparticle suspension and incubate for another 24-48 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth) can then be determined.[6]

Data Presentation

Quantitative data from the characterization and biological activity assays should be summarized in tables for clear comparison.

Table 1: Physicochemical Characterization of YCrO₄ Nanoparticles

Characterization TechniqueParameterResult
XRDCrystal StructureTetragonal
Average Crystallite Size (nm)Insert Value
FTIRKey Vibrational Bands (cm⁻¹)Y-O, Cr-O, plant-derived groups
SEMMorphologye.g., Agglomerated, spherical
TEMAverage Particle Size (nm)Insert Value

Table 2: Antimicrobial Activity of YCrO₄ Nanoparticles

Bacterial StrainNanoparticle Conc. (µg/mL)Zone of Inhibition (mm)
S. aureus50Insert Value
100Insert Value
E. coli50Insert Value
100Insert Value

Table 3: Anticancer Activity of YCrO₄ Nanoparticles

Cell LineNanoparticle Conc. (µg/mL)Cell Viability (%)IC50 (µg/mL)
HeLa25Insert ValueInsert Value
50Insert Value
100Insert Value

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism for the biological activity of the nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Neem Leaf Extract Preparation s2 Mixing Precursors (Y(NO₃)₃, Cr(NO₃)₃) with Extract s1->s2 s3 Combustion Synthesis s2->s3 s4 YCrO₄ Nanoparticles s3->s4 c1 XRD s4->c1 c2 FTIR s4->c2 c3 SEM / TEM s4->c3 a1 Antimicrobial Assay s4->a1 a2 Anticancer Assay s4->a2

Caption: Experimental workflow for the green synthesis and characterization of YCrO₄ nanoparticles.

signaling_pathway NP YCrO₄ Nanoparticle Cell Bacterial / Cancer Cell NP->Cell Interaction ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Membrane Membrane Damage ROS->Membrane DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Cell Death Membrane->Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of nanoparticle-induced cytotoxicity.

References

Application Notes & Protocols: Chromium-Yttrium Alloys in Thermal Barrier Coatings

Author: BenchChem Technical Support Team. Date: September 2025

For: Researchers and Scientists in Materials Engineering and High-Temperature Applications

Application Notes

Introduction

Thermal Barrier Coatings (TBCs) are advanced material systems applied to the surfaces of components operating in high-temperature environments, such as gas turbine blades and combustors.[1][2] Their primary function is to provide thermal insulation, allowing for higher operating temperatures, which in turn increases engine efficiency and extends component life.[1][2][3] A typical TBC system is multi-layered, consisting of a ceramic topcoat for thermal insulation and a metallic bond coat that provides oxidation resistance and adhesion to the superalloy substrate.[1][2]

The integration of chromium (Cr) and yttrium (Y) into TBC systems is critical for enhancing their durability and performance. Yttrium, often as an oxide (Y₂O₃) or an elemental addition, is essential for improving the adhesion of the thermally grown oxide (TGO) scale that forms on the bond coat, which prevents the ceramic topcoat from spalling.[4][5] Chromium is a vital element for conferring high-temperature oxidation and corrosion resistance, primarily by forming a stable, protective chromia (Cr₂O₃) or alumina (B75360) (Al₂O₃) scale.[4][6][7] This document outlines the application and experimental evaluation of TBCs utilizing chromium-yttrium alloys.

Role of Chromium-Yttrium in TBC Systems

Chromium and yttrium are most prominently used in the metallic bond coat, commonly an MCrAlY alloy (where M is Nickel, Cobalt, or a combination).[1][4]

  • Chromium (Cr): Typically present in concentrations of 16-24 wt.%, Cr is the primary agent for hot corrosion resistance.[4] It forms a protective Cr₂O₃ layer, which is particularly effective in environments containing sulfur and other corrosive agents.[4]

  • Yttrium (Y): Added in small amounts (0.3-1 wt.%), yttrium significantly enhances the adhesion of the TGO layer (typically Al₂O₃ in MCrAlY) to the bond coat.[4][5] This prevents the oxide scale from flaking off during thermal cycling, which is a primary cause of TBC failure.[5][8]

Recent research has also explored composite ceramic coatings that combine yttria-stabilized zirconia (YSZ) with chromium oxide (Cr₂O₃).[9] These composite coatings demonstrate excellent oxidation resistance at temperatures up to 1050°C.[9] During high-temperature exposure, the formation of perovskite-type yttrium chromite (YCrO₃) at the interface can further enhance oxidation resistance by modifying diffusion rates.[7]

Key Applications
  • Aerospace: Coating of turbine blades, vanes, and combustor cans in jet engines to allow for higher turbine inlet temperatures.[2][4]

  • Power Generation: Protection of components in industrial gas turbines, where long-term durability and resistance to hot corrosion are critical.[10][11]

  • Automotive: Application in high-performance internal combustion engines and exhaust systems to manage heat and reduce material degradation.[2]

Performance Data

The performance of TBCs containing Cr-Y alloys is evaluated based on their resistance to thermal cycling and oxidation. The tables below summarize typical compositions and performance metrics.

Table 1: Typical Composition of MCrAlY Bond Coats

Bond Coat Type Ni (wt.%) Co (wt.%) Cr (wt.%) Al (wt.%) Y (wt.%) Reference
NiCrAlY Balance - 22.0 10.0 0.3 [3]
NiCoCrAlY Balance 32.0 20.0 8.0 0.3 [3]

| Commercial NiCrAlY | Balance | - | 22.0 | 10.0 | 1.0 |[12] |

Table 2: High-Temperature Oxidation Performance of Cr₂O₃ + YSZ Composite Coating

Substrate Coating Test Temperature (°C) Duration (hours) Mass Change (mg/cm²) Spalling Observed Reference
Inconel 718 Uncoated 1050 48 Significant Variation Yes [9]
Inconel 718 Cr₂O₃ + 8% YSZ 1050 100 < 2.7 No [9]
Fe-20Cr Alloy Uncoated 1000 200 High Mass Gain - [7]

| Fe-20Cr Alloy | Y₂O₃ Coated | 1000 | 200 | Markedly Reduced Mass Gain | - |[7] |

Experimental Protocols

Protocol: Coating Deposition via Atmospheric Plasma Spray (APS)

This protocol describes the deposition of a two-layer TBC system, consisting of a NiCrAlY bond coat and a YSZ topcoat, onto a nickel-based superalloy substrate.

1. Substrate Preparation:

  • Mechanically grit-blast the superalloy substrate (e.g., Inconel 738LC) with alumina particles to create a rough surface for mechanical bonding.[12]
  • Clean the blasted surface with compressed air followed by an ultrasonic bath in acetone (B3395972) or ethanol (B145695) to remove contaminants.

2. Bond Coat Deposition (NiCrAlY):

  • Mount the substrate in the APS chamber.
  • Use a commercial NiCrAlY powder (e.g., Amdry 962: Ni–22Cr–10Al–1Y).[12]
  • Set the APS spray parameters. While exact parameters are system-dependent, typical values are:
  • Plasma Gases: Argon (Primary), Hydrogen (Secondary)
  • Spray Distance: 100-150 mm
  • Power: 35-45 kW
  • Apply the bond coat to a target thickness of 125-150 µm.[3][13]

3. Ceramic Topcoat Deposition (YSZ):

  • Without removing the component, switch the powder feeder to a YSZ powder (e.g., ZrO₂–8%Y₂O₃).[12]
  • Apply the YSZ topcoat directly onto the bond coat.
  • Achieve a final topcoat thickness of 250-380 µm.[3]

4. Post-Deposition:

  • Allow the coated component to cool to room temperature.
  • Perform microstructural analysis using Scanning Electron Microscopy (SEM) to verify thickness, porosity, and interface integrity.

Protocol: Furnace Cyclic Thermal Shock Test

This protocol is for evaluating the spallation life of the TBC system.

1. Sample Preparation:

  • Use coated button samples (e.g., 25 mm diameter) for testing.[10]

2. Test Cycle:

  • Place samples in a high-temperature box furnace.
  • Heat the furnace to the target temperature (e.g., 1093°C or 1163°C).[6][10]
  • Hold at the peak temperature for a set duration (e.g., 45-50 minutes).[6][10]
  • Remove samples from the furnace and cool rapidly with forced air for a set duration (e.g., 10-15 minutes) to room temperature.[10] This completes one cycle.

3. Inspection and Failure Criterion:

  • After a set number of cycles (e.g., every 20 cycles), visually or digitally inspect the surface of each sample.[10]
  • The failure criterion is defined as the point when a certain percentage of the TBC surface has spalled off (e.g., 20%).[10][14]
  • Record the number of cycles to failure for each sample. To ensure uniformity, rotate the position of samples within the furnace after each inspection interval.[10]

Visualizations

Diagrams created using Graphviz provide a clear representation of the TBC structure and experimental workflows.

Caption: Layered structure of a Thermal Barrier Coating (TBC) system.

Caption: Experimental workflow for TBC fabrication and testing.

References

Application Notes and Protocols for Near-Infrared Luminescence of Cr,Ca-doped YAG

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Chromium and Calcium co-doped Yttrium Aluminum Garnet (Cr,Ca-doped YAG) nanoparticles in near-infrared (NIR) luminescence applications, particularly focusing on bioimaging and targeted drug delivery. While direct experimental data for the biomedical use of Cr,Ca-doped YAG is limited, this document extrapolates from the well-established properties of similar chromium-doped persistent luminescence nanoparticles (PLNPs) and the general biocompatibility of YAG-based materials.

Introduction to Cr,Ca-doped YAG

Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material with a garnet structure. Its robustness, chemical stability, and favorable optical properties make it an excellent host for various dopant ions. Co-doping with chromium (Cr³⁺) and calcium (Ca²⁺) ions induces near-infrared luminescence, making it a promising candidate for applications requiring deep tissue penetration and reduced autofluorescence, such as in vivo imaging and drug delivery. The persistent luminescence properties observed in other Cr-doped garnets suggest that Cr,Ca-doped YAG could also serve as a probe for autofluorescence-free bioimaging.

Potential Applications in Drug Development

In Vivo Near-Infrared Imaging

The NIR emission of Cr,Ca-doped YAG falls within the "biological transparency window" (typically 700-1700 nm), where light absorption and scattering by tissues are minimized. This allows for deeper tissue penetration and higher spatial resolution imaging compared to visible light probes. As persistent luminescence nanoparticles, they can be excited before administration, eliminating the need for in-situ excitation and avoiding tissue autofluorescence, leading to a high signal-to-noise ratio.[1][2][3]

Key Advantages for In Vivo Imaging:

  • Deep Tissue Penetration: NIR emission allows for imaging of deeper tissues.[4]

  • High Signal-to-Noise Ratio: Persistent luminescence avoids autofluorescence from biological tissues.[1][3]

  • Real-time Tracking: Enables the tracking of nanoparticles within a small animal model over extended periods.[5]

Targeted Drug Delivery

Cr,Ca-doped YAG nanoparticles can be functionalized to act as carriers for therapeutic agents. By attaching targeting ligands such as antibodies or peptides to the nanoparticle surface, they can be directed to specific cell types, such as cancer cells. The NIR luminescence allows for simultaneous tracking of the drug carrier, providing valuable information on its biodistribution and accumulation at the target site. This combination of therapy and diagnosis is known as a "theranostic" approach.

Data Presentation: Optical Properties

The following table summarizes the known optical properties of Cr-doped YAG, which are expected to be similar for Cr,Ca-doped YAG.

PropertyValueReference
Excitation WavelengthCan be excited by UV or visible light[6]
Emission WavelengthNear-infrared (around 696 nm for some Cr-doped garnets)[7]
Luminescence TypePersistent Luminescence[1][6]

Experimental Protocols

Protocol for Sol-Gel Synthesis of Cr,Ca-doped YAG Nanoparticles

This protocol is a generalized method adapted from known sol-gel synthesis procedures for YAG and other doped garnet nanoparticles.[8][9][10]

Materials:

  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Citric acid

  • Ethylene (B1197577) glycol

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Y(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O, Cr(NO₃)₃·9H₂O, and Ca(NO₃)₂·4H₂O in deionized water. The molar ratio of Y:Al should be 3:5. The doping concentrations of Cr and Ca can be varied (e.g., 0.5-5 mol%).

  • Chelation:

    • Add citric acid to the precursor solution in a 1:1 molar ratio with the total metal ions. Stir until fully dissolved. The citric acid acts as a chelating agent to form a stable complex with the metal ions.

  • Polymerization:

    • Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically 1:4. Heat the solution to 80-90°C with continuous stirring. This will initiate a polymerization reaction, forming a polyester (B1180765) network.

  • Gel Formation:

    • Continue heating until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C for 24 hours to remove residual water and organic solvents.

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a furnace. A multi-step calcination process is often used, for example, heating to 600°C for 2 hours to burn off organic residues, followed by a higher temperature (e.g., 900-1200°C) for several hours to form the crystalline YAG phase.

Protocol for Surface Functionalization with PEG

This protocol describes the surface modification of nanoparticles with Polyethylene Glycol (PEG) to improve their biocompatibility and circulation time in vivo.

Materials:

  • Cr,Ca-doped YAG nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Methoxy-PEG-succinimidyl carboxymethyl ester (mPEG-SCM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Silanization:

    • Disperse the Cr,Ca-doped YAG nanoparticles in ethanol.

    • Add APTES to the suspension and stir at room temperature for several hours. This will introduce amine groups onto the nanoparticle surface.

    • Wash the nanoparticles with ethanol several times by centrifugation and redispersion to remove excess APTES.

  • PEGylation:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add mPEG-SCM to the suspension and stir at room temperature overnight. The succinimidyl ester group of PEG will react with the amine groups on the nanoparticle surface to form a stable amide bond.

    • Wash the PEGylated nanoparticles with PBS several times by centrifugation and redispersion to remove unreacted PEG.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the biocompatibility of the nanoparticles.

Materials:

  • PEGylated Cr,Ca-doped YAG nanoparticles

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nanoparticle Treatment:

    • Prepare a series of dilutions of the PEGylated Cr,Ca-doped YAG nanoparticles in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with medium only.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

Visualizations (Graphviz DOT Language)

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_application Biomedical Application s1 Precursor Solution s2 Sol-Gel Formation s1->s2 s3 Drying & Calcination s2->s3 s4 Cr,Ca:YAG Nanoparticles s3->s4 f1 Silanization (APTES) s4->f1 f2 PEGylation (mPEG-SCM) f1->f2 f3 Functionalized Nanoparticles f2->f3 a1 In Vitro Cytotoxicity (MTT) f3->a1 a2 In Vivo Imaging (NIR) f3->a2 a3 Targeted Drug Delivery f3->a3 drug_delivery_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cellular Internalization np Functionalized Cr,Ca:YAG-Drug Nanoparticle epr EPR Effect (Enhanced Permeability and Retention) np->epr Passive Targeting target Targeted Binding (e.g., to Cancer Cell Receptors) np->target Active Targeting epr->target endocytosis Endocytosis target->endocytosis release Drug Release endocytosis->release action Therapeutic Action release->action logical_relationship A Cr,Ca-doped YAG B Near-Infrared Emission A->B C Persistent Luminescence A->C G Biocompatible Surface Coating (PEG) A->G I Drug Loading Capability A->I D Deep Tissue Penetration B->D E Reduced Autofluorescence C->E F High Signal-to-Noise Imaging D->F E->F J Targeted Drug Delivery & Theranostics F->J H In Vivo Stability G->H H->J I->J

References

Application Notes and Protocols: Yttrium Chromite in Gas Sensing

Author: BenchChem Technical Support Team. Date: September 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium chromite (YCrO₃), a perovskite-type oxide, is an emerging material with potential applications in various technological fields, including gas sensing. While direct research on the gas sensing properties of yttrium chromite is in its nascent stages, the characteristics of analogous perovskite materials, particularly other rare-earth chromites and yttrium-based oxides, suggest its promise for detecting a range of gaseous analytes. This document provides a comprehensive overview of the potential gas sensing applications of yttrium chromite, detailed experimental protocols for sensor synthesis and fabrication, and a proposed sensing mechanism. The information herein is compiled to serve as a foundational guide for researchers venturing into the exploration of YCrO₃-based gas sensors.

Potential Gas Sensing Applications

Based on the performance of structurally similar perovskite oxides, yttrium chromite is a promising candidate for the detection of various gases. Its anticipated p-type semiconductor behavior at elevated temperatures makes it suitable for chemiresistive gas sensing. The potential applications are summarized in the table below, drawing parallels from related yttrium-based and chromite-based perovskite gas sensors.

Table 1: Potential Gas Sensing Applications of Yttrium Chromite

Target GasPotential Operating Temperature (°C)Anticipated ResponsePotential Applications
Carbon Monoxide (CO)300 - 500HighEnvironmental monitoring, industrial safety, combustion control
Nitrogen Oxides (NOx)150 - 300HighVehicle emission monitoring, industrial pollution control
Hydrocarbons (e.g., CH₄, C₂H₅OH)350 - 600Moderate to HighIndustrial safety (detection of flammable gases), breath analysis
Humidity (H₂O)Room Temperature - 100HighEnvironmental monitoring, food industry, medical applications

Experimental Protocols

I. Synthesis of Yttrium Chromite (YCrO₃) Nanoparticles via Citrate Sol-Gel Method

This protocol details the synthesis of nanocrystalline yttrium chromite powder, a common precursor for sensor fabrication.

Materials:

  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Deionized water

  • Ammonia (B1221849) solution (NH₄OH)

  • Beakers, magnetic stirrer, hot plate, pH meter, furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of yttrium nitrate and a 0.1 M aqueous solution of chromium nitrate.

    • In a beaker, mix stoichiometric amounts of the yttrium nitrate and chromium nitrate solutions (1:1 molar ratio).

  • Chelation:

    • Prepare a 0.2 M aqueous solution of citric acid.

    • Add the citric acid solution to the mixed nitrate solution. The molar ratio of citric acid to total metal ions should be 1.5:1 to ensure complete chelation.

    • Stir the solution continuously at 60°C for 2 hours.

  • Gel Formation:

    • Adjust the pH of the solution to 7.0 by slowly adding ammonia solution while stirring.

    • Increase the temperature of the solution to 90°C and maintain it with constant stirring until a viscous gel is formed.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.

    • Grind the dried powder and calcine it in a furnace at 800°C for 4 hours in air to obtain the final YCrO₃ nanopowder.

II. Fabrication of a YCrO₃-Based Chemiresistive Gas Sensor

This protocol describes the fabrication of a thick-film gas sensor on an alumina (B75360) substrate.

Materials:

  • Synthesized YCrO₃ nanopowder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Alumina (Al₂O₃) substrate with pre-printed gold electrodes and a platinum heater

  • Screen printer

  • Furnace

Procedure:

  • Paste Formulation:

    • Mix the YCrO₃ nanopowder with the organic binder and solvent in a weight ratio of approximately 70:15:15.

    • Grind the mixture in a mortar and pestle or use a three-roll mill to form a homogeneous paste.

  • Screen Printing:

    • Place the alumina substrate on the screen printer.

    • Apply the YCrO₃ paste onto the substrate, covering the gold interdigitated electrodes.

  • Drying and Sintering:

    • Dry the printed sensor at 150°C for 2 hours to evaporate the solvent.

    • Sinter the sensor in a furnace at 700°C for 2 hours to burn out the organic binder and form a stable, porous sensing film.

  • Wire Bonding:

    • Attach platinum wires to the contact pads of the gold electrodes and the platinum heater using a high-temperature conductive paste or wire bonding.

III. Gas Sensing Measurement Protocol

This protocol outlines the procedure for evaluating the gas sensing performance of the fabricated YCrO₃ sensor.

Apparatus:

  • Gas testing chamber with gas inlet and outlet

  • Mass flow controllers for target gas and carrier gas (e.g., dry air)

  • Power supply for the sensor heater

  • Digital multimeter or source measure unit to record the sensor's resistance

  • Data acquisition system

Procedure:

  • Sensor Placement and Stabilization:

    • Place the fabricated sensor inside the gas testing chamber.

    • Heat the sensor to the desired operating temperature using the integrated platinum heater and allow the resistance to stabilize in a constant flow of dry air.

  • Gas Exposure:

    • Introduce a specific concentration of the target gas into the chamber for a set duration.

    • Continuously record the resistance of the sensor.

  • Recovery:

    • Switch off the target gas flow and purge the chamber with dry air.

    • Continue to record the resistance until it returns to the baseline value.

  • Data Analysis:

    • Calculate the sensor response (S). For a p-type semiconductor detecting a reducing gas, the response is typically defined as S = (Ra - Rg) / Rg or S = Ra / Rg, where Ra is the resistance in air and Rg is the resistance in the target gas. For an oxidizing gas, the response is S = (Rg - Ra) / Ra or S = Rg / Ra.

    • Determine the response time (the time taken to reach 90% of the final response) and the recovery time (the time taken for the resistance to return to 90% of the baseline value).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis YCrO3 Nanoparticle Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Measurement s1 Mix Y(NO₃)₃ and Cr(NO₃)₃ s2 Add Citric Acid (Chelation) s1->s2 s3 Adjust pH and Form Gel s2->s3 s4 Dry and Calcine s3->s4 f1 Formulate YCrO₃ Paste s4->f1 f2 Screen Print on Substrate f1->f2 f3 Dry and Sinter f2->f3 f4 Wire Bonding f3->f4 t1 Stabilize Sensor in Air f4->t1 t2 Expose to Target Gas t1->t2 t3 Purge with Air (Recovery) t2->t3 t4 Analyze Data t3->t4

Caption: Experimental workflow for YCrO₃ gas sensor development.

Proposed Gas Sensing Mechanism

sensing_mechanism cluster_air In Air (Baseline) cluster_gas In Reducing Gas (e.g., CO) O2_gas O₂(gas) YCrO3_surface1 YCrO₃ Surface O2_gas->YCrO3_surface1 Adsorption O2_ads O₂⁻(ads) depletion_layer Hole Depletion Layer (High Resistance) O2_ads->depletion_layer e1 e⁻ YCrO3_surface1->e1 h1 h⁺ YCrO3_surface1->h1 e1->O2_ads Trapping CO_gas CO(gas) O2_ads2 O₂⁻(ads) CO_gas->O2_ads2 Reaction CO2_gas CO₂(gas) O2_ads2->CO2_gas e2 e⁻ O2_ads2->e2 Release YCrO3_surface2 YCrO₃ Surface h2 h⁺ YCrO3_surface2->h2 e2->YCrO3_surface2 reduced_depletion Shrunken Depletion Layer (Low Resistance) h2->reduced_depletion

Troubleshooting & Optimization

Technical Support Center: Optimizing Cr:YAG Luminescence

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the optimization of annealing temperature for Chromium-doped Yttrium Aluminum Garnet (Cr:YAG) luminescence.

Frequently Asked Questions (FAQs)

Q1: Why is post-growth annealing necessary for Cr:YAG crystals?

A1: As-grown Cr:YAG crystals, particularly those grown in reducing or neutral atmospheres, primarily contain chromium in the Cr³⁺ oxidation state. While Cr³⁺ has its own luminescence properties, the desired near-infrared (NIR) emission and absorption features for applications like passive Q-switching are attributed to the tetravalent state, Cr⁴⁺. Post-growth annealing in an oxidizing atmosphere (such as air or pure oxygen) is a critical step to induce the oxidation of Cr³⁺ to Cr⁴⁺, thereby activating the desired luminescent properties.

Q2: What is the primary mechanism behind the conversion of Cr³⁺ to Cr⁴⁺ during annealing?

A2: The conversion of Cr³⁺ to Cr⁴⁺ in the YAG lattice is an oxidation process limited by the diffusion of oxygen into the crystal from the surrounding atmosphere.[1] During annealing in air, oxygen atoms diffuse into the crystal and annihilate pre-existing oxygen vacancies. To maintain charge neutrality, a nearby Cr³⁺ ion is oxidized to Cr⁴⁺.[1] This process is often facilitated by the presence of divalent charge compensators like Ca²⁺ or Mg²⁺, which are intentionally added during crystal growth.

Q3: What is the typical annealing temperature range for optimizing Cr:YAG luminescence?

A3: The optimal annealing temperature for Cr:YAG is typically in the range of 900°C to 1400°C. The exact temperature depends on factors such as the initial Cr concentration, the presence of co-dopants, and the desired final concentration of Cr⁴⁺. For instance, annealing in oxygen at 1400°C has been shown to be effective.[2] The transformation of Cr³⁺ to Cr⁴⁺ occurs in the 900-1300°C range, where the process is driven thermodynamically by entropy.[1]

Q4: How does the annealing atmosphere affect the luminescence properties?

A4: The annealing atmosphere is a critical parameter.

  • Oxidizing Atmosphere (Air, O₂): Promotes the conversion of Cr³⁺ to Cr⁴⁺, which is essential for NIR luminescence. This changes the crystal's color from blue-green (as-grown) to brown.[2]

  • Reducing Atmosphere (H₂, N₂+H₂, Ar+CO): Can have the opposite effect, either preventing the formation of Cr⁴⁺ or converting it back to Cr³⁺. This is sometimes used to bleach the crystal or eliminate unwanted color centers.[3][4]

Q5: How long should the annealing process last?

A5: Annealing duration can range from a few hours to over 72 hours.[3][4] The required time depends on the temperature, atmosphere, and the thickness of the crystal. Longer durations are generally needed at lower temperatures to allow for sufficient oxygen diffusion throughout the bulk of the material. A typical duration cited in the literature for annealing at high temperatures (e.g., 1400°C) is around 4 to 24 hours.[2][3]

Troubleshooting Guide

Q: My Cr:YAG crystal shows weak or no NIR luminescence after annealing. What could be the problem?

A: This is a common issue that can stem from several factors:

  • Incorrect Annealing Atmosphere: Ensure the annealing was performed in a sufficiently oxidizing atmosphere (air or pure oxygen). Using a neutral (like pure Argon) or reducing atmosphere will not promote the formation of Cr⁴⁺.

  • Insufficient Temperature or Duration: The annealing temperature or time may have been inadequate for significant oxygen diffusion and Cr³⁺ oxidation. Refer to the recommended temperature range (900-1400°C) and consider increasing the duration, especially for thicker samples.

  • Lack of Charge Compensators: The conversion to Cr⁴⁺ is much more efficient when divalent ions (e.g., Ca²⁺ or Mg²⁺) are present to ensure charge neutrality. If the crystal was grown without these co-dopants, the achievable Cr⁴⁺ concentration will be very low.

  • Low Total Chromium Concentration: The initial concentration of chromium in the crystal may be too low. Only a fraction of the total chromium (typically 1-5%) is converted to Cr⁴⁺ even under optimal conditions.[1]

Q: The luminescence from my annealed crystal is not uniform across the sample. Why?

A: This can be due to:

  • Incomplete Diffusion: The annealing process may have been too short for oxygen to diffuse uniformly throughout the entire crystal volume, leading to a higher concentration of Cr⁴⁺ near the surface than in the center.

  • Inhomogeneous Doping: The initial distribution of chromium and any co-dopants in the as-grown crystal might not have been uniform.

Q: After annealing, my crystal appears very dark or has developed cracks. What went wrong?

A:

  • Excessive Cr⁴⁺ Concentration: Very high concentrations of Cr⁴⁺ can lead to strong absorption, making the crystal appear opaque. This might happen if the initial Cr doping was very high and the annealing was aggressive.

  • Thermal Shock: Cracking is often caused by thermal shock. Ensure that the heating and cooling rates of the furnace are slow and controlled. A rate of 5°C/minute is generally considered safe. Rapid temperature changes can induce internal stress that exceeds the material's mechanical strength.

  • Micro-crack Formation: Annealing can sometimes lead to the formation and growth of micro-cracks, which may coalesce at very high temperatures.[5]

Experimental Protocols

High-Temperature Annealing of Cr:YAG

This protocol describes a general procedure for annealing Cr:YAG crystals to optimize Cr⁴⁺ luminescence.

Materials and Equipment:

  • As-grown Cr:YAG crystal sample.

  • High-temperature tube furnace with programmable temperature controller and gas flow system.

  • Alumina (B75360) or quartz crucible/boat.

  • Compressed air or oxygen cylinder with regulator.

  • Acetone (B3395972) and isopropanol (B130326) for cleaning.

  • Cleanroom wipes.

Procedure:

  • Sample Preparation:

    • Clean the Cr:YAG crystal by sonicating it in acetone for 5 minutes, followed by isopropanol for 5 minutes to remove any surface contaminants.

    • Dry the crystal using a cleanroom wipe or a gentle stream of nitrogen.

    • Place the cleaned crystal in the center of an alumina boat.

  • Furnace Setup:

    • Place the boat containing the sample into the center of the furnace tube.

    • Seal the furnace and begin purging with the desired atmosphere (e.g., air or O₂) at a low flow rate.

  • Heating Cycle:

    • Program the furnace controller. A typical program would be:

      • Ramp up from room temperature to the target annealing temperature (e.g., 1300°C - 1400°C) at a controlled rate (e.g., 5°C/minute).

      • Hold at the target temperature (dwell) for the desired duration (e.g., 24 hours).

      • Ramp down to room temperature at a controlled rate (e.g., 5°C/minute).

  • Annealing:

    • Start the heating program while maintaining a constant flow of the oxidizing gas.

  • Cooling and Sample Retrieval:

    • Once the furnace has cooled completely to room temperature, turn off the gas flow.

    • Carefully remove the sample from the furnace. The crystal should have changed color from its as-grown shade to a brownish hue, indicating the formation of Cr⁴⁺.

Luminescence Characterization

Equipment:

  • Spectrofluorometer or a custom optical setup.

  • Excitation source (e.g., Nd:YAG laser at 1064 nm for emission studies, or a broadband lamp for excitation studies).

  • Monochromator.

  • NIR detector (e.g., InGaAs photodiode).

  • Digital oscilloscope for lifetime measurements.

Procedure:

  • Emission Spectrum Measurement:

    • Position the annealed Cr:YAG crystal in the sample holder.

    • Excite the sample with a suitable wavelength (e.g., in the 900-1100 nm range).

    • Scan the emission monochromator over the expected luminescence range (typically 1100-1600 nm) and record the signal from the detector.

  • Luminescence Lifetime Measurement:

    • Excite the sample with a pulsed laser source.

    • Measure the decay of the luminescence intensity over time using a fast detector connected to an oscilloscope.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime.

Data Presentation

Table 1: Effect of Annealing Temperature on Cr:YAG Properties

Annealing Temperature (°C)AtmosphereDuration (hours)Observed Effect on Cr⁴⁺Resulting Crystal ColorReference
900 - 1300AirVariesOnset and progression of Cr³⁺ → Cr⁴⁺ conversionLight Brown[1]
1350Not Specified24Pre-sintering heating step for crystal growth-[2]
1400OxygenNot SpecifiedEffective for Cr⁴⁺ formationBrown[2]
1300 - 1700Air / Ar+CO24 - 72Bleaching of color centers / OxidationTransparent / Bright Yellow[4]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation & Annealing cluster_char Characterization cluster_analysis Data Analysis p1 As-Grown Cr:YAG Crystal (Cr³⁺) p2 Surface Cleaning p1->p2 p3 High-Temp Furnace Annealing (e.g., 1400°C in Air/O₂) p2->p3 p4 Slow Cooling to RT p3->p4 c1 Absorption Spectroscopy p4->c1 Analyze Cr⁴⁺ Absorption c2 Luminescence Spectroscopy p4->c2 Measure Emission Spectrum c3 Lifetime Measurement p4->c3 Determine Decay Time a1 Optimized Luminescence c1->a1 c2->a1 c3->a1

Caption: Workflow for annealing and characterization of Cr:YAG.

Mechanism of Cr⁴⁺ Formation during Annealing

G cluster_before Before Annealing (As-Grown State) cluster_after After Annealing in Air/O₂ Cr3_oct Cr³⁺ in Octahedral Site Anneal High Temperature + O₂ Diffusion Cr3_oct->Anneal Vo Oxygen Vacancy (Vₒ••) Vo->Anneal Ca Ca²⁺ Co-dopant (Charge Compensator) Cr4_tet Cr⁴⁺ in Tetrahedral Site (Active Luminescent Center) Ca->Cr4_tet Charge Balance O2_lattice Oxygen Ion in Lattice Anneal->Cr4_tet Oxidation & Site Change Anneal->O2_lattice Vacancy Annihilation

References

Controlling particle size in hydrothermal synthesis of YCrO3

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of Yttrium Chromite (YCrO3), with a focus on controlling particle size.

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size range for YCrO3 synthesized via the hydrothermal method?

A1: The hydrothermal synthesis of YCrO3 typically yields particles in the sub-micrometer to nanometer range. Depending on the specific experimental conditions, particle sizes can range from tens of nanometers to several micrometers. For instance, highly crystalline powders with submicrometer particle sizes have been reported.[1] In some cases, with the addition of surfactants like sodium dodecylsulfate, nanocrystalline powders can be produced.[1][2]

Q2: Which synthesis parameters have the most significant impact on the final particle size of YCrO3?

A2: The primary parameters that influence the particle size of YCrO3 during hydrothermal synthesis are:

  • Temperature: Higher temperatures generally lead to larger particle sizes due to increased crystal growth rates.

  • pH: The pH of the precursor solution affects the hydrolysis and condensation rates of the metal precursors, thereby influencing nucleation and growth.

  • Reaction Time: Longer reaction times typically result in larger and more crystalline particles.

  • Precursor Concentration: The concentration of yttrium and chromium precursors can impact the supersaturation of the solution, which in turn affects the nucleation rate and final particle size.

  • Additives/Mineralizers: The presence of surfactants, mineralizers (like KOH), or capping agents can significantly modify the particle size and morphology.

Q3: Can I control the morphology of YCrO3 particles in addition to their size?

A3: Yes, the morphology of YCrO3 particles can be controlled to some extent by adjusting the synthesis parameters. For example, the choice of precursors and the pH of the solution have been shown to influence the shape of other perovskite nanoparticles. The use of capping agents or structure-directing agents can also lead to the formation of specific morphologies like nanorods or nanocubes.

Troubleshooting Guide

Problem 1: The synthesized YCrO3 particles are much larger than desired.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. A decrease in temperature will reduce the crystal growth rate, favoring the formation of smaller particles. It is advisable to perform a systematic study by varying the temperature in small increments (e.g., 10-20 °C) to find the optimal condition for the desired particle size.

  • Possible Cause 2: Reaction time is too long.

    • Solution: Reduce the duration of the hydrothermal reaction. Shorter reaction times limit the extent of crystal growth, leading to smaller particles.

  • Possible Cause 3: Precursor concentration is too high.

    • Solution: Decrease the concentration of the yttrium and chromium precursor salts. Lower concentrations can lead to a lower degree of supersaturation, which can favor nucleation over crystal growth, resulting in smaller particles.

Problem 2: The YCrO3 particles are agglomerated.

  • Possible Cause 1: Inadequate control over nucleation and growth.

    • Solution: Adjust the pH of the precursor solution. The pH can significantly influence the surface charge of the nanoparticles, affecting their stability and tendency to agglomerate. Experiment with different pH values to find a range where electrostatic repulsion between particles is maximized.

  • Possible Cause 2: Lack of stabilizing agents.

    • Solution: Introduce a surfactant or a capping agent into the reaction mixture. These molecules can adsorb onto the surface of the growing nanoparticles, preventing them from aggregating. Sodium dodecylsulfate (SDS) is an example of a surfactant that has been used to produce nanocrystalline powders.[1][2]

Problem 3: The particle size distribution is too broad.

  • Possible Cause 1: Non-uniform nucleation.

    • Solution: Ensure rapid and homogeneous mixing of the precursors and the mineralizer (e.g., KOH solution). A rapid increase in supersaturation will promote a burst of nucleation, leading to a more uniform starting point for particle growth.

  • Possible Cause 2: Ostwald ripening.

    • Solution: Optimize the reaction time and temperature. Ostwald ripening, where larger particles grow at the expense of smaller ones, is more pronounced at higher temperatures and longer reaction times. Reducing these parameters can help maintain a narrower size distribution.

Problem 4: The yield of YCrO3 nanoparticles is low.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or temperature to ensure the complete conversion of precursors to the desired product. However, be mindful that this may also lead to an increase in particle size.

  • Possible Cause 2: Incorrect pH.

    • Solution: The pH is crucial for the precipitation of the metal hydroxides that serve as intermediates. Ensure the pH is sufficiently high to cause complete precipitation. For the synthesis of rare-earth chromites, an excess of a strong base like KOH is often used.[1]

Data Presentation

The following tables summarize the influence of key experimental parameters on the particle size of YCrO3 and related perovskite materials synthesized via the hydrothermal method.

Table 1: Effect of Temperature on Particle Size

MaterialTemperature (°C)Resulting Particle SizeReference
YCrO3357-380Sub-micrometer[1]
LaCrO3240-2601-3 µm[3]
DyCrO3/HoCrO3Not specified4-5 µm (plates)[4]
Mn3O49063.37 nm[4]
Mn3O415046.54 nm[4]

Table 2: Effect of pH on Particle Size

MaterialpHResulting Particle SizeReference
γ-Al2O3Decreasing pHIncreased from 0.17 to 1.16 (weight ratio to AlOOH)[5]
Fe2O38Larger crystallite size[6]
Fe2O310Smaller crystallite size[6]
Fe2O311.5Larger crystallite size[6]
CeO27 to 11Decreased from 35.85 to 20.65 nm[7]
ZrO22.61 to 11.0Increased from 11 to 14 nm[8]
ZrO214.098 nm[8]

Table 3: Effect of Reaction Time on Particle Size

MaterialReaction Time (h)Resulting Particle SizeReference
YCrO3 & other RCrO324Poorly crystalline[1]
YCrO3 & other RCrO348Highly crystalline, sub-micrometer[1]
Iron OxideIncreased timeIncreased from 28.1 to 49.2 nm

Table 4: Effect of Precursor Concentration on Particle Size

MaterialPrecursor ConcentrationResulting Particle SizeReference
CexSn1−xO2Increasing Ce(NO3)3·6H2OIncreased from 6 to 21 nm[9]
ZnODecreasing concentrationDecreased size[10]
Hematite (α-Fe2O3)0.1 M Fe(NO3)3·9H2OOptimization resulted in 27 nm[11]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of YCrO3

This protocol is a general guideline and may require optimization based on specific laboratory equipment and desired particle characteristics.

1. Precursor Solution Preparation: a. Prepare an aqueous solution containing equimolar concentrations of Yttrium(III) salt (e.g., Y(NO3)3·6H2O or YCl3) and Chromium(III) nitrate (B79036) (Cr(NO3)3·9H2O). A typical starting concentration is in the range of 0.1 M to 0.5 M. b. Stir the solution vigorously until all salts are completely dissolved, resulting in a clear solution.

2. Precipitation of Metal Hydroxides: a. While continuously stirring the precursor solution, add a concentrated solution of a mineralizer, such as Potassium Hydroxide (KOH), dropwise. A high molarity KOH solution (e.g., 10-12 M) is often used to ensure complete precipitation of the mixed-metal hydroxides.[1] b. Continue adding the KOH solution until a stable, gelatinous precipitate is formed and the pH of the solution is highly alkaline (e.g., pH > 12).

3. Hydrothermal Reaction: a. Transfer the resulting suspension (precipitate and mother liquor) into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave tightly and place it in a pre-heated oven. c. Heat the autoclave to the desired reaction temperature (e.g., 300-400 °C) and maintain it for the specified reaction time (e.g., 24-48 hours).

4. Product Recovery and Washing: a. After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure. b. Open the autoclave and collect the solid product by centrifugation or filtration. c. Wash the collected powder several times with deionized water to remove any unreacted precursors and by-products. d. Finally, wash the powder with ethanol (B145695) to facilitate drying.

5. Drying: a. Dry the washed powder in an oven at a moderate temperature (e.g., 60-80 °C) for several hours until a fine, dry powder is obtained.

Mandatory Visualization

experimental_workflow cluster_prep Precursor Preparation cluster_precipitation Precipitation cluster_hydrothermal Hydrothermal Reaction cluster_recovery Product Recovery start Start precursors Dissolve Yttrium and Chromium Salts in Water start->precursors stir1 Vigorous Stirring precursors->stir1 koh Add Concentrated KOH Solution stir1->koh precipitate Formation of Mixed-Metal Hydroxide Precipitate koh->precipitate autoclave Transfer to Teflon-lined Autoclave precipitate->autoclave heating Heat at High Temperature and Pressure autoclave->heating cooling Cool to Room Temperature heating->cooling centrifuge Centrifuge/Filter cooling->centrifuge wash Wash with DI Water and Ethanol centrifuge->wash dry Dry the Powder wash->dry end End: YCrO3 Nanoparticles dry->end

Caption: Experimental workflow for the hydrothermal synthesis of YCrO3 nanoparticles.

parameter_influence cluster_params Synthesis Parameters cluster_effects Effects on Particle Size temp Temperature size Particle Size temp->size Increase -> Larger Size ph pH ph->size Varies (Optimal Range Exists) time Reaction Time time->size Increase -> Larger Size conc Precursor Concentration conc->size Increase -> Generally Larger Size

Caption: Relationship between synthesis parameters and YCrO3 particle size.

References

Technical Support Center: Sol-Gel Synthesis of Yttrium Aluminum Perovskite (YAP)

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sol-gel synthesis of yttrium aluminum perovskite (YAlO₃, or YAP). Achieving phase purity is a critical aspect of YAP synthesis, as secondary phases such as yttrium aluminum monoclinic (Y₄Al₂O₉, YAM) and yttrium aluminum garnet (Y₃Al₅O₁₂, YAG) can be detrimental to the desired material properties.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that lead to the formation of impure YAP phases.

Problem/Observation Potential Cause Recommended Solution
Presence of YAM (Y₄Al₂O₉) and YAG (Y₃Al₅O₁₂) phases in XRD pattern Inhomogeneous mixing of yttrium and aluminum precursors at the molecular level.- Ensure complete dissolution of precursors before gelation. - Utilize a chelating agent like citric acid to form stable metal-citrate complexes, which promotes a more uniform distribution of cations. - Employ vigorous and continuous stirring during the sol formation stage.
Formation of YAG as the dominant phase instead of YAP Incorrect stoichiometry or localized aluminum-rich regions in the gel.- Double-check the molar ratios of the yttrium and aluminum precursors to ensure a 1:1 stoichiometric ratio required for YAP. - Improve the homogeneity of the sol to prevent the formation of aluminum-rich clusters.
Persistent presence of intermediate phases even after calcination Suboptimal calcination temperature or heating rate.- A rapid heating rate can favor the direct crystallization of YAP and bypass the formation of more stable intermediate phases like YAG. - Optimize the final calcination temperature. While the exact temperature can vary based on the specific sol-gel route, a common range for YAP formation is 900-1200°C.[1]
Precipitation occurs during sol formation instead of a clear gel Incorrect pH of the solution.- Adjust the pH of the precursor solution. A pH that is too high can lead to the premature precipitation of metal hydroxides, disrupting the homogeneity of the gel. For the related YAG system, a pH range of 5.5-6.5 has been found to be optimal for phase purity.[2]
Final powder consists of large, agglomerated particles Uncontrolled combustion of the gel or a slow heating rate during calcination.- Control the heating rate during the initial decomposition of the gel to prevent overly rapid and exothermic reactions. - Consider a pre-calcination step at a lower temperature (e.g., 400-600°C) to slowly burn off organic residues before the final high-temperature calcination.

Frequently Asked Questions (FAQs)

Q1: What are the most common phase impurities in sol-gel synthesis of YAP?

A1: The most common impurities are yttrium aluminum monoclinic (YAM, Y₄Al₂O₉) and yttrium aluminum garnet (YAG, Y₃Al₅O₁₂).[3][4] These phases can form due to local inhomogeneities in the precursor gel or non-optimized calcination conditions.

Q2: How does pH affect the phase purity of the final YAP product?

A2: The pH of the sol-gel solution is a critical parameter that influences the hydrolysis and condensation rates of the metal precursors.[5] An inappropriate pH can lead to the precipitation of metal hydroxides, which disrupts the molecular-level homogeneity of the gel and can result in the formation of secondary phases during calcination.[2] For the closely related YAG system, a pH between 5.5 and 6.5 is recommended to achieve a monophasic product.[2] At a pH of 7.0, YAP can form as an impurity, while at a more acidic pH of 3.5, both YAP and YAM have been observed as impurities.[2]

Q3: What is the role of a chelating agent like citric acid?

A3: Citric acid acts as a chelating agent, forming stable complexes with the yttrium and aluminum cations in the solution.[6][7] This complexation helps to prevent the independent precipitation of metal hydroxides and ensures a more homogeneous distribution of the metal ions throughout the gel network, which is crucial for forming the desired YAP phase upon calcination.

Q4: What is the ideal calcination temperature and heating rate for obtaining phase-pure YAP?

A4: The optimal calcination temperature and heating rate can depend on the specific precursors and chelating agents used. However, a general strategy is to employ a rapid heating rate to favor the kinetic product (YAP) over the thermodynamically more stable YAG. The final calcination temperature for YAP formation is typically in the range of 900°C to 1200°C.[1] It is often beneficial to include a pre-calcination step at a lower temperature to gently remove organic components before the final high-temperature treatment.

Q5: Can the precursor concentration affect the phase purity?

A5: Yes, the concentration of the metal precursors in the sol can influence the final product. Higher concentrations can sometimes lead to less homogeneous gels and the formation of intermediate phases. It is important to maintain a concentration that allows for controlled gelation without precipitation.

Quantitative Data Summary

The following table summarizes the effect of pH on the phase composition of yttrium aluminum compounds synthesized via a sol-gel method. While this data is for the YAG system, it provides valuable insight into the phase evolution in the Y₂O₃-Al₂O₃ system and the conditions that can lead to YAP as an impurity.

pH of Sol Observed Phases Reference
3.5YAG, YAP, YAM[2]
5.5 - 6.5Monophasic YAG[2]
7.0YAG, YAP[2]

Experimental Protocol: Citric Acid Sol-Gel Synthesis of YAP

This protocol outlines a typical procedure for the synthesis of yttrium aluminum perovskite using yttrium and aluminum nitrates as precursors and citric acid as a chelating agent.

Materials:

  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum (III) nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment, optional)

  • Nitric acid (for pH adjustment, optional)

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required masses of yttrium nitrate and aluminum nitrate to achieve a 1:1 molar ratio of Y:Al.

    • Dissolve the stoichiometric amounts of the nitrate salts in a minimal amount of deionized water with vigorous stirring until a clear solution is obtained.

  • Addition of Chelating Agent:

    • Dissolve citric acid in deionized water. A common molar ratio of total metal ions to citric acid is 1:1.5.

    • Slowly add the citric acid solution to the mixed metal nitrate solution while stirring continuously.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. If necessary, adjust the pH to a range of 5.5-6.5 using a dilute ammonia solution or nitric acid. This helps to promote the formation of a homogeneous gel.[2]

  • Gel Formation:

    • Gently heat the solution to 60-80°C on a hot plate with continuous stirring.

    • Continue heating until the solution becomes a viscous, transparent gel. Avoid boiling or overheating, which can cause premature decomposition.

  • Drying:

    • Dry the resulting gel in an oven at 100-120°C for 12-24 hours to remove the excess water and form a solid xerogel.

  • Pre-Calcination:

    • Grind the dried xerogel into a fine powder.

    • Perform a pre-calcination step by heating the powder in a furnace to 400-600°C for 2-4 hours. This step helps in the slow decomposition of organic matter.

  • Final Calcination:

    • Increase the furnace temperature to 900-1200°C and hold for 4-6 hours to crystallize the YAP phase. A rapid heating rate is often preferred.

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • Analyze the phase purity of the final powder using X-ray diffraction (XRD).

Visualizations

Sol_Gel_Workflow cluster_solution Solution Preparation cluster_gelation Gelation & Drying cluster_calcination Calcination precursors Y(NO₃)₃ + Al(NO₃)₃ in Deionized Water mixing Mixing & Stirring precursors->mixing chelating_agent Citric Acid Solution chelating_agent->mixing heating Heating (60-80°C) mixing->heating pH Adjustment gel Transparent Gel heating->gel drying Drying (100-120°C) gel->drying xerogel Xerogel drying->xerogel pre_calc Pre-Calcination (400-600°C) xerogel->pre_calc Grinding final_calc Final Calcination (900-1200°C) pre_calc->final_calc yap_powder YAP Powder final_calc->yap_powder

Caption: Experimental workflow for the sol-gel synthesis of YAP.

Phase_Purity_Logic homogeneous_sol Homogeneous Sol (Molecular Level Mixing) controlled_calcination Controlled Calcination (Rapid Heating, Optimal Temp.) homogeneous_sol->controlled_calcination inhomogeneous_sol Inhomogeneous Sol (Precipitation/Phase Separation) uncontrolled_calcination Uncontrolled Calcination (Slow Heating, Incorrect Temp.) inhomogeneous_sol->uncontrolled_calcination impure_yap Impure YAP (with YAM and/or YAG) inhomogeneous_sol->impure_yap optimal_ph Optimal pH (e.g., 5.5-6.5) optimal_ph->homogeneous_sol suboptimal_ph Suboptimal pH (<5 or >7) suboptimal_ph->inhomogeneous_sol pure_yap Phase-Pure YAP controlled_calcination->pure_yap uncontrolled_calcination->impure_yap

Caption: Factors influencing phase purity in YAP synthesis.

References

Technical Support Center: The Influence of Chromium Concentration on the Magnetic Properties of YCrO3

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimenting with the magnetic properties of Yttrium Chromite (YCrO3) as a function of chromium concentration. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsic magnetic properties of pure YCrO3?

YCrO3 is an orthorhombic perovskite that exhibits a G-type antiferromagnetic (AFM) ordering of the Cr3+ magnetic moments. Below its Néel temperature (T_N) of approximately 141 K, it displays weak ferromagnetism due to the canting of the antiferromagnetically ordered spins. This spin canting is attributed to the Dzyaloshinskii-Moriya interaction.

Q2: How does changing the chromium concentration affect the magnetic properties of YCrO3?

Altering the chromium concentration, typically by doping with other trivalent ions at the Cr-site (B-site), significantly modifies the magnetic properties of YCrO3. The primary effects are on the Néel temperature (T_N), magnetization, and coercivity.

  • Substituting Cr with a non-magnetic ion (e.g., Al³⁺): This substitution dilutes the magnetic Cr³⁺ sublattice, leading to a decrease in the Néel temperature. The overall magnetization and coercivity also tend to decrease with increasing aluminum content.

  • Substituting Cr with a magnetic ion (e.g., Fe³⁺): The introduction of another magnetic ion like Fe³⁺ leads to more complex magnetic interactions. In the case of iron doping, the Néel temperature generally increases with the iron concentration. This is due to the stronger Fe³⁺-O²⁻-Fe³⁺ and Fe³⁺-O²⁻-Cr³⁺ superexchange interactions compared to the Cr³⁺-O²⁻-Cr³⁺ interaction.

Q3: What are the common methods for synthesizing YCrO3 with varying chromium concentrations?

Common synthesis methods include:

  • Solid-State Reaction: This is a traditional method involving the high-temperature reaction of precursor oxides or carbonates. It is straightforward but often requires high temperatures and long reaction times, which can lead to larger particle sizes and potential impurity phases if not carefully controlled.

  • Sol-Gel Method: This wet-chemical technique offers better control over stoichiometry, particle size, and homogeneity at lower temperatures compared to the solid-state method. It involves the formation of a gel from a solution of precursors, followed by drying and calcination.

  • Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures. It can produce highly crystalline powders with controlled morphology.

  • Pulsed Laser Deposition (PLD): This technique is used for growing high-quality thin films of YCrO3.

Data Presentation: Quantitative Effects of Doping

The following tables summarize the effect of substituting chromium with iron and aluminum on the Néel temperature (T_N) of YCrO3.

Table 1: Effect of Iron (Fe) Doping on the Néel Temperature of YCr₁₋ₓFeₓO₃

Iron Concentration (x)Néel Temperature (T_N) (K)
0.0~141
0.1~147[1]
0.33~220
0.5~260
0.67~350
0.75~450
0.875~550
1.0~640

Data for x > 0.1 are derived from graphical representations in the cited literature and should be considered approximate.

Table 2: Effect of Aluminum (Al) Doping on the Transition Temperature of YCr₁₋ₓAlₓO₃ (Theoretical)

Aluminum Concentration (x)Transition Temperature (T_C) (K)
0.0136
0.1130
0.3110
0.575

Note: This data is from a theoretical study and represents the paramagnetic to ferromagnetic phase transition temperature.[2]

Experimental Protocols

Protocol 1: Solid-State Reaction Synthesis of YCr₁₋ₓFeₓO₃

This protocol describes a typical solid-state reaction method for synthesizing YCr₁₋ₓFeₓO₃ powders.

Materials:

  • Y₂O₃ (99.9%)

  • Cr₂O₃ (99.9%)

  • Fe₂O₃ (99.9%)

  • Mortar and pestle (agate)

  • High-temperature furnace

Procedure:

  • Stoichiometric Calculation: Calculate the required molar ratios of the precursor powders (Y₂O₃, Cr₂O₃, and Fe₂O₃) based on the desired value of 'x' in YCr₁₋ₓFeₓO₃.

  • Mixing: Thoroughly grind the precursor powders in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Place the mixed powder in an alumina (B75360) crucible.

    • Heat the powder in a furnace at 900°C for 12 hours in air.[1]

    • Allow the furnace to cool down to room temperature.

  • Intermediate Grinding: Regrind the calcined powder to ensure homogeneity.

  • Sintering:

    • Press the powder into pellets using a hydraulic press (optional, but recommended for dense samples).

    • Sinter the powder/pellets at 1200°C for 12 hours in air.[1]

  • Characterization: Analyze the final product using X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Protocol 2: Sol-Gel Synthesis of YCrO₃ Nanoparticles

This protocol outlines a sol-gel synthesis route for producing YCrO₃ nanoparticles.

Materials:

  • Yttrium (III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene (B1197577) glycol (C₂H₆O₂)

  • Deionized water

  • Beakers, magnetic stirrer, and hot plate

  • Drying oven and furnace

Procedure:

  • Precursor Solution:

    • Prepare an aqueous solution of Y(NO₃)₃·6H₂O and Cr(NO₃)₃·9H₂O in stoichiometric amounts in deionized water.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be approximately 1.5:1.

  • Chelation: Add the metal nitrate solution to the citric acid solution while stirring continuously.

  • Esterification: Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol is typically 1:1.

  • Gel Formation: Heat the solution on a hot plate at around 90°C with constant stirring. The solution will gradually become more viscous and eventually form a transparent gel.

  • Drying: Dry the gel in an oven at 150°C to obtain a precursor powder.

  • Calcination: Calcine the precursor powder in a furnace at a specific temperature to obtain the final YCrO₃ nanoparticles. A common calcination temperature is 900°C for 2 hours.[3]

  • Characterization: Use XRD to verify the phase purity and Tunnelling Electron Microscopy (TEM) to analyze the particle size and morphology.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Selection (Y₂O₃, Cr₂O₃, Fe₂O₃/Al₂O₃) mixing Stoichiometric Mixing & Grinding start->mixing calcination Calcination mixing->calcination sintering Sintering calcination->sintering xrd XRD (Phase Purity, Structure) sintering->xrd Sample vsm VSM/SQUID (Magnetic Properties) xrd->vsm correlation Structure-Property Correlation xrd->correlation tem TEM/SEM (Morphology, Particle Size) vsm->tem mag_prop Magnetic Properties vs. Cr Concentration vsm->mag_prop mag_prop->correlation

Caption: Experimental workflow for synthesis and characterization of doped YCrO₃.

Magnetic_Interactions cluster_pure Pure YCrO₃ cluster_Fe_doped Fe-doped YCrO₃ cluster_Al_doped Al-doped YCrO₃ Cr1 Cr³⁺ O1 O²⁻ Cr1->O1 AFM Cr2 Cr³⁺ O1->Cr2 AFM Cr3 Cr³⁺ O2 O²⁻ Cr3->O2 Stronger AFM Fe1 Fe³⁺ O2->Fe1 Stronger AFM Cr4 Cr³⁺ O3 O²⁻ Cr4->O3 Diluted AFM Al1 Al³⁺ O3->Al1 Diluted AFM

Caption: Effect of doping on magnetic interactions in YCrO₃.

Troubleshooting Guides

Synthesis Issues
Issue Possible Cause(s) Recommended Solution(s)
Incomplete reaction or presence of precursor phases in XRD - Insufficient reaction temperature or time.- Inhomogeneous mixing of precursors.- Increase the calcination/sintering temperature and/or duration.- Ensure thorough grinding and mixing of the precursor powders. For solid-state reactions, perform intermediate grindings between heat treatments.
Formation of secondary phases (e.g., Y₂O₃, Cr₂O₃) - Non-stoichiometric precursor mixture.- Inappropriate calcination temperature.- Carefully verify the stoichiometry of the starting materials. Account for any hydration in the precursors.- Optimize the calcination temperature. Phase formation in YCrO₃ can be sensitive to the heating protocol.
Broad XRD peaks (poor crystallinity) - Low calcination/sintering temperature.- Increase the final heat treatment temperature to promote grain growth and improve crystallinity.
Agglomeration of nanoparticles (sol-gel method) - Rapid heating during calcination.- High concentration of precursors.- Use a slower heating rate during the calcination step.- Adjust the concentration of metal salts and chelating agents in the initial solution.
Magnetic Measurement Issues
Issue Possible Cause(s) Recommended Solution(s)
Noisy magnetic data - Small magnetic moment of the sample.- Poor sample mounting.- Instrumental noise.- Use a larger sample mass if possible.- Ensure the sample is securely mounted and centered in the sample holder.- Check the instrument's specifications and perform a background measurement of the empty sample holder to subtract from the data.
Difficulty in distinguishing weak ferromagnetism from paramagnetic or diamagnetic signals - The weak ferromagnetic signal is overshadowed by the background signal from the sample holder or substrate.- Measure the magnetic moment of the empty sample holder (and substrate for thin films) and subtract this background from the total measured moment.- Perform measurements at different temperatures. The weak ferromagnetic signal will only be present below the Néel temperature.
Hysteresis loop does not close at high fields - Presence of magnetic impurities.- The applied magnetic field is not sufficient to saturate the sample.- Verify the phase purity of the sample with XRD.- If possible, perform the measurement at a higher magnetic field.
Inconsistent measurements - Sample movement during measurement.- Temperature instability.- Ensure the sample is firmly fixed in the holder.- Allow the temperature to stabilize before starting the measurement.

References

Technical Support Center: Reducing Porosity in Sintered Yttrium Chromite for SOFCs

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of porosity in sintered yttrium chromite (YCrO₃) for Solid Oxide Fuel Cell (SOFC) applications.

Frequently Asked Questions (FAQs)

Q1: Why is reducing porosity in yttrium chromite crucial for SOFC interconnects?

A1: Reducing porosity in yttrium chromite, a material used for SOFC interconnects, is critical for several reasons. A dense interconnect prevents the mixing of fuel and oxidant gases, which would otherwise lead to a drop in cell efficiency and potential damage to the fuel cell stack. Low porosity also enhances the mechanical strength and electrical conductivity of the interconnect, contributing to the overall performance and longevity of the SOFC.[1][2]

Q2: What are the primary factors influencing the final porosity of sintered yttrium chromite?

A2: The final porosity of sintered yttrium chromite is influenced by a combination of factors related to the initial powder, the green body formation, and the sintering process itself. Key factors include the particle size and distribution of the starting YCrO₃ powder, the compaction pressure used to form the green body, and the sintering parameters such as temperature, time, and atmosphere.[3][4] The addition of sintering aids or dopants can also significantly impact the final density.

Q3: What are sintering aids and how do they help in reducing porosity?

A3: Sintering aids are small amounts of additives mixed with the primary ceramic powder to promote densification at lower temperatures. They can work by forming a liquid phase during sintering, which facilitates the rearrangement of solid particles and enhances mass transport, leading to a reduction in porosity.[5][6][7] For chromite-based perovskites, dopants can also improve sinterability and final density.

Q4: Can the sintering atmosphere affect the porosity of yttrium chromite?

A4: Yes, the sintering atmosphere plays a crucial role. Sintering in air is common, but the oxygen partial pressure can influence the defect chemistry and diffusion rates in yttrium chromite, thereby affecting densification. For some chromite-based ceramics, sintering in a reducing atmosphere can promote densification, but this must be carefully controlled to avoid decomposition of the material.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the sintering of yttrium chromite and provides potential solutions.

Issue Possible Causes Recommended Solutions
High Porosity / Low Density - Insufficient sintering temperature or time.[3] - Low green body density. - Inappropriate particle size of the starting powder. - Lack of sintering aids.- Increase sintering temperature or holding time. - Increase compaction pressure during green body formation. - Use finer, more uniform starting powders. - Introduce appropriate sintering aids or dopants (e.g., Ca, Cu).[8]
Cracking or Warping - Too rapid heating or cooling rates. - Non-uniform temperature distribution in the furnace. - High internal stresses from inhomogeneous green body.- Reduce heating and cooling rates to minimize thermal shock. - Ensure uniform placement of samples in the furnace. - Optimize the powder pressing process to achieve a uniform green density.
Exaggerated Grain Growth - Excessively high sintering temperature or prolonged sintering time.[3] - Presence of a liquid phase that promotes rapid grain growth.- Optimize sintering temperature and time to achieve a balance between densification and grain growth. - Carefully select the type and amount of sintering aid to control the liquid phase.
Inconsistent Results - Variations in starting powder characteristics. - Inconsistent green body preparation. - Fluctuations in furnace temperature.- Ensure consistent quality and particle size of the starting YCrO₃ powder. - Standardize the green body preparation procedure (e.g., weighing, mixing, pressing). - Calibrate and monitor the sintering furnace regularly.
Poor Electrical Conductivity - High residual porosity. - Presence of secondary insulating phases. - Insufficient dopant concentration.- Focus on achieving high density through the solutions mentioned above. - Ensure phase purity of the starting powders and avoid contaminants. - Optimize the dopant concentration to enhance conductivity.[2]

Data Presentation

The following tables summarize the impact of sintering aids and dopants on the densification of chromite-based perovskites. While specific data for yttrium chromite is limited in publicly available literature, the data for lanthanum chromite, a structurally similar material, provides valuable insights.

Table 1: Effect of ZnMn₂O₄ Sintering Aid on the Density of La₀.₈Sr₀.₂CrO₃ [9]

Sintering Temperature (°C)LSCMV Unwashed (% Theoretical Density)LSCMV Washed + 1% ZnMn₂O₄ (% Theoretical Density)LSCMV Washed + 3% ZnMn₂O₄ (% Theoretical Density)LSCMV Washed + 5% ZnMn₂O₄ (% Theoretical Density)
145076.781.384.5Not Reported
150083.691.695.6Not Reported

Table 2: Influence of Dopants and Sintering Temperature on the Relative Density of Lanthanum Chromite [10]

CompositionGreen Compact (% Relative Density)Sintered Density at 1500°C / 4h (%)Sintered Density at 1600°C / 4h (%)
La₀.₉₀Sr₀.₁₀Cr₀.₉₅Co₀.₀₅O₃33.9 ± 0.1~85~92
La₀.₈₀Sr₀.₂₀Cr₀.₉₅Co₀.₀₅O₃35.5 ± 0.2~88~94
La₀.₉₀Sr₀.₁₀Cr₀.₉₀Co₀.₁₀O₃34.7 ± 0.1~90~95
La₀.₈₀Sr₀.₂₀Cr₀.₉₀Co₀.₁₀O₃36.6 ± 0.1~9294.86

Experimental Protocols

1. Solid-State Synthesis and Sintering of Doped Yttrium Chromite

This protocol outlines a typical solid-state reaction method for preparing dense, doped yttrium chromite ceramics.

  • Powder Preparation:

    • Stoichiometric amounts of high-purity precursor powders (e.g., Y₂O₃, Cr₂O₃, and dopant oxides/carbonates like CaCO₃ and CuO) are weighed and mixed.

    • The powder mixture is ball-milled for 24 hours in ethanol (B145695) with zirconia milling media to ensure homogeneity and reduce particle size.

    • The resulting slurry is dried and the powder is calcined at a suitable temperature (e.g., 1000-1200°C) for several hours to form the desired perovskite phase. Phase formation should be confirmed by X-ray diffraction (XRD).

  • Green Body Formation:

    • The calcined powder is mixed with a small amount of a binder (e.g., polyvinyl alcohol) to improve its pressing characteristics.

    • The powder is uniaxially pressed into pellets of the desired shape and size at a pressure of 100-200 MPa.

    • The green pellets are then subjected to cold isostatic pressing (CIP) at 200-300 MPa to increase their green density and ensure uniformity.

  • Sintering:

    • The green pellets are placed on a zirconia or alumina (B75360) plate in a high-temperature furnace.

    • The furnace is heated at a controlled rate (e.g., 3-5°C/min) to the desired sintering temperature (typically in the range of 1400-1600°C, depending on the dopants used).

    • The pellets are held at the peak temperature for a specific duration (e.g., 4-10 hours).

    • The furnace is then cooled down at a controlled rate (e.g., 5°C/min) to room temperature.

  • Characterization of Porosity:

    • The bulk density of the sintered pellets is measured using the Archimedes method.

    • The theoretical density is calculated based on the crystal structure and composition. The relative density is then determined as (bulk density / theoretical density) x 100%.

    • The microstructure and porosity are observed using Scanning Electron Microscopy (SEM) on polished and thermally etched cross-sections of the sintered pellets.

Visualizations

Experimental_Workflow cluster_powder Powder Preparation cluster_green Green Body Formation cluster_sinter Sintering & Characterization start Start weigh Weigh Precursors start->weigh mill Ball Mill weigh->mill dry Dry Slurry mill->dry calcine Calcine dry->calcine xrd XRD Analysis calcine->xrd bind Add Binder xrd->bind press Uniaxial Press bind->press cip Cold Isostatic Press press->cip sinter Sinter cip->sinter archimedes Archimedes Density sinter->archimedes sem SEM Analysis sinter->sem end End

Caption: Experimental workflow for producing dense yttrium chromite.

Porosity_Factors cluster_input Input Parameters cluster_output Material Properties powder Powder Characteristics (Particle Size, Purity) porosity Final Porosity powder->porosity green Green Body Formation (Compaction Pressure) green->porosity sinter Sintering Conditions (Temperature, Time, Atmosphere) sinter->porosity dopants Dopants / Sintering Aids dopants->porosity density Final Density porosity->density microstructure Microstructure (Grain Size) porosity->microstructure properties SOFC Performance (Conductivity, Stability) density->properties microstructure->properties

Caption: Factors influencing porosity and performance of sintered yttrium chromite.

References

Technical Support Center: Overcoming Phase Separation in Chromium-Yttrium Alloys

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium-yttrium (Cr-Y) alloys. The information provided aims to address common challenges related to phase separation encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of Cr-Y alloys?

A1: Phase separation in Cr-Y alloys is the tendency for the constituent elements, chromium (Cr) and yttrium (Y), to segregate into distinct regions or phases rather than forming a homogeneous solid solution. This occurs due to the low mutual solubility of yttrium in chromium.[1][2][3] The system tends to minimize its Gibbs free energy by forming Cr-rich and Y-rich phases. This phenomenon is driven by a positive enthalpy of mixing in the Cr-Y system.[4]

Q2: Why is my Cr-Y alloy exhibiting brittleness and poor mechanical properties?

A2: The presence of a secondary, often brittle, Y-rich phase precipitated along grain boundaries can significantly degrade the mechanical properties of the Cr-Y alloy, leading to increased brittleness and reduced ductility. Phase separation can create localized stress concentrations, making the material prone to fracture.

Q3: How can I detect phase separation in my Cr-Y alloy samples?

A3: Several analytical techniques can be employed to identify and characterize phase separation:

  • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) : To visualize the microstructure and identify the elemental composition of different phases.

  • Transmission Electron Microscopy (TEM) : Provides higher resolution imaging and diffraction patterns to analyze the crystal structure of precipitates.[5][6]

  • X-ray Diffraction (XRD) : To identify the different crystalline phases present in the alloy.

  • Atom Probe Tomography (APT) : Offers 3D visualization of the elemental distribution at the atomic scale, providing detailed information on the size, shape, and composition of nano-scale precipitates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Cr-Y alloys and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Visible precipitates or inclusions in the as-cast microstructure. Slow cooling rate during solidification allows for diffusion and segregation of yttrium.Increase the cooling rate. Employ rapid solidification techniques such as melt spinning, gas atomization, or laser surface melting to suppress the nucleation and growth of secondary phases.[7][8][9][10][11][12]
Inhomogeneous distribution of yttrium throughout the alloy. Insufficient mixing during alloy preparation or segregation during solidification.Utilize Mechanical Alloying. This solid-state powder processing technique can produce a homogeneous mixture of Cr and Y powders before consolidation, leading to a more uniform microstructure.[13] Perform Homogenization Heat Treatment. Annealing the alloy at a high temperature (below the solidus) for a sufficient duration can promote diffusion and dissolve Y-rich phases, leading to a more uniform composition.[14][15][16][17]
Formation of brittle intermetallic phases after heat treatment. The heat treatment temperature and time are within the miscibility gap of the Cr-Y system, promoting the precipitation of stable intermetallic compounds.Optimize Heat Treatment Parameters. Consult the Cr-Y phase diagram to select a homogenization temperature above the solvus line of the miscibility gap.[3][18] Quench the alloy rapidly after homogenization to retain the single-phase solid solution at room temperature.
Poor oxidation resistance despite the presence of yttrium. Yttrium has segregated into large, isolated particles instead of being finely dispersed, limiting its ability to form a protective oxide layer.[19][20]Refine the Microstructure. Employ processing techniques that lead to a fine grain size and a uniform distribution of yttrium. Rapid solidification and mechanical alloying can help achieve this.[7][13] A subsequent appropriate heat treatment may also be necessary to precipitate fine, well-dispersed Y-rich particles.

Data Presentation

Table 1: Solubility of Yttrium in Chromium

This table summarizes the limited solubility of yttrium in chromium, a key factor contributing to phase separation.

TemperatureYttrium Solubility in Chromium (wt. %)Reference
2300 °F (1260 °C)~0.1[1]
Room Temperature< 0.1[1]
1320 °C~0.12 (in Fe-Cr alloys)[2]

Note: The solubility of chromium in yttrium is also very low, less than 1 at%.[3]

Experimental Protocols

1. Rapid Solidification via Melt Spinning

  • Objective: To produce a chemically homogeneous Cr-Y alloy by suppressing phase separation through rapid cooling.

  • Methodology:

    • Prepare a master alloy of the desired Cr-Y composition by arc melting high-purity chromium and yttrium under an inert argon atmosphere.

    • Place a small amount of the master alloy into a quartz crucible with a small orifice at the bottom.

    • Position the crucible above a rapidly rotating copper wheel (typically >20 m/s).

    • Inductively heat the alloy until it is molten.

    • Eject the molten alloy onto the rotating wheel using a jet of inert gas.

    • The molten metal rapidly solidifies into a thin ribbon. The high cooling rate (10^5 - 10^6 K/s) limits the diffusion necessary for phase separation.[8][11]

2. Homogenization Heat Treatment

  • Objective: To dissolve existing Y-rich precipitates and create a more uniform solid solution.

  • Methodology:

    • Seal the as-cast or rapidly solidified Cr-Y alloy sample in a quartz tube under a high vacuum or inert atmosphere to prevent oxidation.

    • Heat the sample in a furnace to a temperature above the solvus of the miscibility gap but below the solidus temperature of the alloy. The specific temperature will depend on the alloy composition and should be determined from the Cr-Y phase diagram.

    • Hold the sample at this temperature for a prolonged period (e.g., 24-48 hours) to allow for the diffusion of yttrium and the dissolution of secondary phases.[14][15]

    • After the holding period, rapidly quench the sample in water or brine to retain the high-temperature single-phase structure at room temperature.

Visualizations

experimental_workflow cluster_preparation Alloy Preparation cluster_processing Processing to Mitigate Phase Separation cluster_post_processing Post-Processing start Start: High-Purity Cr and Y arc_melting Arc Melting under Inert Atmosphere start->arc_melting rapid_solidification Rapid Solidification (e.g., Melt Spinning) arc_melting->rapid_solidification Option 1 mechanical_alloying Mechanical Alloying arc_melting->mechanical_alloying Option 2 homogenization Homogenization Heat Treatment rapid_solidification->homogenization mechanical_alloying->homogenization characterization Microstructural Characterization (SEM, TEM, XRD) homogenization->characterization end End: Homogeneous Cr-Y Alloy characterization->end

Caption: Experimental workflow for producing homogeneous Cr-Y alloys.

troubleshooting_flowchart start Start: Inhomogeneous Cr-Y Alloy (Phase Separation Observed) check_processing Was the initial processing a slow solidification method? start->check_processing rapid_solidify Action: Employ Rapid Solidification Techniques check_processing->rapid_solidify Yes check_homogenization Was a heat treatment performed? check_processing->check_homogenization No end Result: Homogeneous Cr-Y Alloy rapid_solidify->end homogenize Action: Perform Homogenization Heat Treatment homogenize->end check_homogenization->homogenize No optimize_heat_treatment Action: Optimize Heat Treatment Parameters (T, t) based on Phase Diagram check_homogenization->optimize_heat_treatment Yes optimize_heat_treatment->end

Caption: Troubleshooting flowchart for addressing phase separation in Cr-Y alloys.

References

Technical Support Center: Enhancing the Quantum Yield of Cr-doped Phosphors

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the quantum yield (QY) of Chromium-doped phosphors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low quantum yield in newly synthesized Cr-doped phosphors?

Low quantum yield in Cr-doped phosphors can often be attributed to several factors:

  • Crystal Lattice Defects and Impurities: Defects within the crystal structure and the presence of impurities can act as non-radiative recombination centers, quenching the luminescence.[1]

  • Concentration Quenching: At high concentrations of Cr³⁺ ions, the probability of energy transfer between nearby ions increases, leading to non-radiative decay and a decrease in quantum yield.[2][3][4]

  • Surface Defects: The surface of phosphor particles can have a high density of defects that trap charge carriers and lead to non-radiative recombination.[5][6][7]

  • Sub-optimal Particle Size and Crystallinity: Small particle size and poor crystallinity can result in a higher surface-to-volume ratio and more grain boundaries, which are often associated with increased defect density.[6][7][8]

  • Inadequate Charge Compensation: When Cr³⁺ substitutes for a divalent or tetravalent cation in the host lattice, it can create a charge imbalance, leading to the formation of defects.[1]

Q2: How does co-doping improve the quantum yield of Cr-doped phosphors?

Co-doping with specific ions can significantly enhance the quantum yield through several mechanisms:

  • Charge Compensation: When Cr³⁺ is doped into a host lattice, it may substitute an ion with a different charge, creating charge imbalance. Co-doping with ions of appropriate charge (e.g., Li⁺, Na⁺, K⁺) can compensate for this difference, reducing the formation of charge-related defects that act as quenching centers.[1]

  • Defect Passivation: Co-dopants can occupy and "heal" existing lattice defects, reducing the number of non-radiative recombination pathways.[1]

  • Modification of the Crystal Field: The introduction of co-dopants can subtly alter the local crystal field around the Cr³⁺ ions, which can influence the transition probabilities and enhance luminescence.

  • Energy Transfer: In some cases, co-dopants can act as sensitizers, absorbing energy and efficiently transferring it to the Cr³⁺ activator ions.

Q3: What is the effect of annealing temperature on the quantum yield?

Annealing temperature is a critical parameter in phosphor synthesis that directly impacts the quantum yield. Generally, increasing the annealing temperature leads to:

  • Improved Crystallinity: Higher temperatures provide the necessary energy for atoms to arrange themselves into a more ordered crystal lattice, reducing the number of defects.[8]

  • Increased Particle Size: Higher temperatures promote grain growth, leading to larger phosphor particles.[8][9] This reduces the surface area-to-volume ratio, minimizing the impact of surface-related quenching.[6]

  • Enhanced Dopant Activation: Annealing helps to incorporate the Cr³⁺ ions into the host lattice at the correct crystallographic sites, which is essential for efficient luminescence.

However, excessively high annealing temperatures can lead to undesirable phase changes or decomposition of the phosphor. Therefore, optimizing the annealing temperature is crucial. For example, annealing Cr-doped zinc gallate nanoparticles at 800 °C was found to increase the emission intensity by an order of magnitude.[10]

Troubleshooting Guide

Problem: The synthesized Cr-doped phosphor exhibits very low luminescence intensity.

Possible Cause Troubleshooting Steps
High Concentration Quenching 1. Synthesize a series of samples with varying Cr³⁺ concentrations to determine the optimal doping level.[2][4] 2. Review literature for the optimal Cr³⁺ concentration in your specific host material.
Poor Crystallinity 1. Increase the annealing temperature and/or duration of the synthesis process.[8] 2. Characterize the crystal structure using X-ray diffraction (XRD) to confirm phase purity and crystallinity.
Presence of Quenching Impurities 1. Use high-purity starting materials for the synthesis. 2. Analyze the final product for impurities using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
Surface Defects 1. Consider post-synthesis surface passivation treatments.[11] 2. Optimize synthesis conditions to promote the growth of larger, more well-formed crystals with fewer surface defects.[6][7]

Problem: The quantum yield decreases after an initial increase with Cr³⁺ concentration.

Possible Cause Troubleshooting Steps
Concentration Quenching This is the most likely cause. The initial increase is due to a higher number of luminescent centers. The subsequent decrease occurs because the Cr³⁺ ions are too close to each other, leading to non-radiative energy transfer.[2][3][4] Solution: Reduce the Cr³⁺ concentration to the optimal level determined from your concentration-dependent studies.

Problem: The emission spectrum shows unexpected peaks or broadening.

Possible Cause Troubleshooting Steps
Presence of Multiple Cr³⁺ Sites The host lattice may offer more than one crystallographic site for Cr³⁺ to occupy, each with a slightly different crystal field environment, leading to multiple emission peaks.[12] Solution: This is an intrinsic property of the host material. Advanced characterization techniques like site-selective spectroscopy can help identify the different sites.
Phase Impurities The synthesis may have resulted in the formation of secondary phases that have their own luminescent properties or that quench the desired emission. Solution: Use XRD to check for phase purity. Adjust synthesis parameters (e.g., stoichiometry of precursors, annealing temperature) to obtain a single-phase product.[3]
Defect-Related Emission Certain crystal defects can create their own luminescent centers, resulting in additional emission bands.[1] Solution: Co-doping with charge-compensating ions can help eliminate these defect-related emissions.[1]
Quantitative Data on Quantum Yield Improvement

The following tables summarize quantitative data from various studies on the improvement of quantum yield in Cr-doped phosphors.

Table 1: Effect of Co-doping on Internal Quantum Yield (IQY)

Host MaterialCr³⁺ Conc.Co-dopantCo-dopant Conc.IQY (without co-dopant)IQY (with co-dopant)Improvement Factor
CaMgSi₂O₆0.01 at%Na₂CO₃0.8 at%16.56%45.43%2.74x[1]
Mg₇Ga₂GeO₁₂0.09In³⁺0.07-86%-[12]
Ca₃Mg₂ZrGe₃O₁₂0.01---68.7%-[13][14]
Ca₃₋ₓAl₄ZnO₁₀0.03 mol---46.80%-[2]

Table 2: Effect of Particle/Crystallite Size on Quantum Efficiency (QE)

Host MaterialParticle SizeCrystallite SizeQuantum Efficiency
Y₂O₃:Eu³⁺~530 nm10.4 nm18.31%[6]
Y₂O₃:Eu³⁺~530 nm12.0 nm22.84%[6]
Y₂O₃:Eu³⁺~530 nm19.5 nm29.43%[6]
Y₂O₃:Eu³⁺~530 nm29.2 nm37.84%[6]
Y₂O₃:Eu³⁺~530 nm42.8 nm51.76%[6]
Experimental Protocols

Protocol 1: Synthesis of Cr-doped Phosphors via Solid-State Reaction

This protocol describes a general method for synthesizing Cr-doped phosphors. The specific precursors and temperatures will vary depending on the target host material.

  • Precursor Weighing and Mixing:

    • Accurately weigh high-purity starting materials (e.g., oxides, carbonates, nitrates) in stoichiometric amounts.

    • Thoroughly mix the precursors in an agate mortar with a pestle for at least 30 minutes to ensure homogeneity. A small amount of ethanol (B145695) can be added to facilitate wet mixing.

  • Calcination:

    • Transfer the mixed powder to an alumina (B75360) crucible.

    • Calcine the powder in a muffle furnace at a temperature typically between 500°C and 900°C for 2-4 hours to decompose the precursors.

  • Sintering:

    • After cooling, grind the calcined powder again.

    • Place the powder back into the crucible and sinter at a high temperature (typically 1100°C to 1600°C) for 4-8 hours in a controlled atmosphere (e.g., air, N₂/H₂).

  • Cooling and Pulverization:

    • Allow the furnace to cool down to room temperature naturally.

    • Grind the sintered product into a fine powder.

  • Characterization:

    • Analyze the phase purity and crystal structure using XRD.

    • Measure the photoluminescence excitation and emission spectra to determine the optical properties.

    • Measure the quantum yield using an integrating sphere.

Protocol 2: Co-doping for Quantum Yield Enhancement

  • Precursor Selection: In addition to the host and Cr³⁺ precursors, select a suitable precursor for the co-dopant (e.g., Na₂CO₃ for Na⁺ co-doping).

  • Concentration Series: Prepare a series of samples with a fixed optimal Cr³⁺ concentration and varying concentrations of the co-dopant.

  • Synthesis: Follow the synthesis protocol (e.g., solid-state reaction) as described above for each sample in the concentration series.

  • Optical Characterization: Measure the photoluminescence intensity and quantum yield for each sample.

  • Data Analysis: Plot the quantum yield as a function of the co-dopant concentration to identify the optimal co-doping level that provides the maximum enhancement.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_optimization Optimization Precursors Weigh & Mix Precursors Calcination Calcination Precursors->Calcination Sintering Sintering Calcination->Sintering Pulverization Pulverization Sintering->Pulverization XRD XRD Pulverization->XRD PL Photoluminescence Pulverization->PL QY Quantum Yield Pulverization->QY Analysis Analyze Results XRD->Analysis PL->Analysis QY->Analysis Decision Optimal QY? Analysis->Decision Decision->Precursors No, Adjust Parameters Final_Product High QY Phosphor Decision->Final_Product Yes logical_relationships cluster_synthesis_params Synthesis Parameters cluster_material_props Material Properties Cr_Conc Cr³⁺ Concentration Defects Crystal Defects Cr_Conc->Defects affects Codopant Co-dopant Type & Conc. Codopant->Defects reduces Anneal_Temp Annealing Temperature Crystallinity Crystallinity Anneal_Temp->Crystallinity improves Particle_Size Particle Size Anneal_Temp->Particle_Size increases Quantum_Yield Quantum Yield Defects->Quantum_Yield decreases (quenching) Crystallinity->Quantum_Yield increases Particle_Size->Quantum_Yield increases

References

Technical Support Center: Enhancing Oxidation Resistance of Cr-Y Alloys

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oxidation resistance of Cr-Y alloys.

Troubleshooting Guides

This section addresses common issues encountered during experimentation with Cr-Y alloys, offering potential causes and solutions.

Issue Potential Causes Suggested Solutions
Poor Adhesion and Spalling of the Oxide Scale - Formation of a non-protective, porous oxide layer.- High internal stresses at the oxide/metal interface.- Kirkendall void formation at the interface.[1]- Optimize Yttrium Content: Ensure yttrium is present in the optimal concentration (e.g., 0.05 at% in some Ni-Cr-Al alloys) to promote the formation of a dense and adherent oxide layer.[2]- Surface Preparation: Properly grind and polish alloy samples to remove surface contaminants and ensure a uniform starting surface.- Control Oxidation Temperature: Operate within the optimal temperature range for the specific alloy to promote the formation of a stable, protective oxide.
Rapid Oxidation Rate - Insufficient yttrium to promote a continuous, protective chromia (Cr₂O₃) layer.[3]- Oxidation temperature is too high, leading to the formation of volatile CrO₃.[4]- Presence of impurities in the alloy or the oxidizing atmosphere.- Increase Yttrium Content: If analysis shows insufficient yttrium, consider preparing alloys with a higher concentration.- Lower Oxidation Temperature: If operating at very high temperatures (above 1000°C), consider if the experimental temperature can be lowered to reduce CrO₃ volatilization.[4]- Use High-Purity Materials: Ensure the use of high-purity starting materials for alloy fabrication and a clean, controlled atmosphere for oxidation experiments.
Internal Oxidation and Nitridation - High oxygen and/or nitrogen permeability of the surface oxide layer.- Insufficient selective oxidation of chromium at the surface.- Promote Dense External Oxide: The addition of yttrium helps in forming a less permeable external Cr₂O₃ scale, which can inhibit internal oxidation and nitridation.[3]- Atmosphere Control: Conduct experiments in a controlled atmosphere with low nitrogen partial pressure if nitridation is a primary concern.
Inconsistent Experimental Results - Variations in alloy composition and homogeneity.- Inconsistent surface preparation of samples.- Fluctuations in furnace temperature and atmosphere.- Ensure Alloy Homogeneity: Employ appropriate melting and casting techniques to ensure a uniform distribution of yttrium in the chromium matrix.- Standardize Sample Preparation: Develop and adhere to a strict protocol for sample grinding, polishing, and cleaning.- Calibrate and Monitor Equipment: Regularly calibrate the furnace and gas flow controllers to ensure consistent experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which yttrium enhances the oxidation resistance of chromium alloys?

A1: The primary mechanism is known as the "reactive element effect" (REE).[1] Yttrium, being a reactive element, promotes the formation of a dense, continuous, and highly adherent layer of chromium oxide (Cr₂O₃) on the alloy's surface. This protective layer acts as a barrier, significantly slowing down further oxidation.[1][3] Yttrium is believed to alter the growth mechanism of the oxide scale and can act as a sink for vacancies, which helps to prevent the formation of voids at the interface between the oxide scale and the alloy.[1]

Q2: What is the optimal concentration of yttrium to add to a chromium alloy for the best oxidation resistance?

A2: The optimal concentration of yttrium can vary depending on the specific base alloy composition and the intended operating temperature. However, even small additions can have a significant effect. For instance, in a W-11.4Cr alloy, the addition of just 0.6 wt.% yttrium resulted in a 50-fold decrease in the oxide growth rate.[3] It is recommended to consult literature specific to your alloy system or conduct a series of experiments with varying yttrium concentrations to determine the optimal level for your application.

Q3: How does the addition of yttrium affect the oxide scale's microstructure?

A3: Yttrium addition leads to a finer-grained and more columnar oxide scale structure.[2] It promotes the formation of a continuous chromia layer, which is more protective than the mixed oxides that can form in the absence of yttrium.[3] Yttrium can also segregate to the grain boundaries of the oxide, which is thought to improve the mechanical strength of the scale and its adhesion to the alloy substrate.[2]

Q4: Can yttrium addition prevent the spalling of the oxide scale during thermal cycling?

A4: Yes, one of the key benefits of adding yttrium is the significant improvement in the adhesion of the oxide scale, which greatly reduces the tendency for spalling during thermal cycling.[3] This is attributed to the formation of a more tenacious and less porous oxide layer.

Q5: Are there any potential downsides to adding yttrium to chromium alloys?

A5: While highly beneficial for oxidation resistance, the addition of yttrium can potentially affect the mechanical properties of the alloy. It is important to characterize not only the oxidation behavior but also the mechanical properties such as strength and ductility of the final alloy to ensure it meets all the requirements for the intended application.

Quantitative Data

The following table summarizes the effect of yttrium addition on the oxidation kinetics of a W-11.4Cr alloy at 1000 °C.

Alloy CompositionOxide Growth Exponent (n)Linear Growth Rate (mg·cm⁻²·s⁻¹)Key Observation
W-11.4Cr1.275.64 x 10⁻⁴Close to linear oxidation kinetics, indicating less protective oxide growth.[3]
W-11.4Cr-0.6Y0.921.1 x 10⁻⁵Apparent 50-fold decrease in oxide growth rate compared to the binary alloy.[3]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Oxidation Kinetics

Objective: To determine the oxidation kinetics of Cr-Y alloys by measuring the mass change as a function of temperature and time.

Methodology:

  • Sample Preparation: Cut the Cr-Y alloy into small, uniform coupons (e.g., 10 mm x 10 mm x 1 mm). Grind the surfaces with SiC paper up to a fine grit (e.g., 1200 grit), followed by polishing with a diamond suspension (e.g., 1 µm) to achieve a mirror-like finish. Clean the samples ultrasonically in acetone (B3395972) and then ethanol, and dry them thoroughly.

  • TGA Setup: Place the prepared sample in the TGA instrument's crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Use a continuous flow of synthetic air or a specific gas mixture (e.g., 20% O₂ in Ar) at a controlled flow rate (e.g., 100 mL/min).

    • Temperature Program: Heat the sample to the desired isothermal oxidation temperature (e.g., 900-1200 °C) at a controlled heating rate (e.g., 20 °C/min). Hold at the set temperature for a specified duration (e.g., 10-100 hours).

  • Data Acquisition: Continuously record the sample's mass as a function of time and temperature.

  • Data Analysis: Plot the mass gain per unit surface area (Δm/A) versus time. The oxidation kinetics can be modeled using parabolic or linear rate laws to determine the rate constants.

Microstructural Characterization using SEM and XRD

Objective: To analyze the morphology, composition, and crystal structure of the oxide scale formed on the Cr-Y alloys.

Methodology:

  • Sample Preparation: After the oxidation experiment, the samples are cooled to room temperature. For cross-sectional analysis, the samples are mounted in an epoxy resin, sectioned, and then ground and polished. A thin conductive coating (e.g., carbon or gold) may be applied for SEM analysis.

  • Scanning Electron Microscopy (SEM):

    • Use an SEM equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector.

    • Surface Morphology: Image the top surface of the oxidized sample to observe the oxide grain structure, porosity, and any cracks or spallation.

    • Cross-Sectional Analysis: Image the polished cross-section to measure the thickness of the oxide scale and observe its layered structure and the oxide/alloy interface.

    • EDS Analysis: Perform elemental mapping and line scans across the cross-section to determine the distribution of Cr, Y, O, and other alloying elements within the oxide scale and the underlying alloy.

  • X-ray Diffraction (XRD):

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the surface of the oxidized sample over a 2θ range relevant for identifying chromium oxides, yttrium oxides, and other potential phases (e.g., 20-80°).

    • Analyze the resulting diffraction pattern to identify the crystalline phases present in the oxide scale (e.g., Cr₂O₃, Y₂O₃).

Visualizations

Oxidation_Mechanism cluster_0 Without Yttrium cluster_1 With Yttrium (Reactive Element Effect) Cr_Alloy Cr Alloy Porous_Oxide Porous Cr₂O₃ Scale Cr_Alloy->Porous_Oxide High-Temp Oxidation Voids Kirkendall Voids Porous_Oxide->Voids Vacancy Coalescence Spalling Scale Spalling Voids->Spalling Poor Adhesion CrY_Alloy Cr-Y Alloy Dense_Oxide Dense, Adherent Cr₂O₃ Scale CrY_Alloy->Dense_Oxide High-Temp Oxidation Enhanced_Adhesion Enhanced Adhesion Dense_Oxide->Enhanced_Adhesion Vacancy Sink, Pegging Improved_Resistance Improved Oxidation Resistance Enhanced_Adhesion->Improved_Resistance Reduced Spalling

Caption: Mechanism of Yttrium's effect on oxidation.

Experimental_Workflow cluster_analysis Post-Oxidation Analysis Alloy_Prep Alloy Preparation (Melting, Casting) Sample_Prep Sample Preparation (Cutting, Grinding, Polishing) Alloy_Prep->Sample_Prep Oxidation_Exp High-Temperature Oxidation (TGA or Furnace) Sample_Prep->Oxidation_Exp SEM_EDS SEM/EDS Analysis (Morphology, Composition) Oxidation_Exp->SEM_EDS XRD XRD Analysis (Phase Identification) Oxidation_Exp->XRD Data_Analysis Data Analysis & Interpretation SEM_EDS->Data_Analysis XRD->Data_Analysis

Caption: Experimental workflow for Cr-Y alloy oxidation studies.

References

Effect of substrate on the epitaxial growth of YCrO3 thin films

Author: BenchChem Technical Support Team. Date: September 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the epitaxial growth of Yttrium Chromite (YCrO3) thin films. The information is tailored to address specific challenges encountered during experimental work, with a focus on the critical role of substrate selection.

Troubleshooting Guides

This section addresses common problems encountered during the epitaxial growth of YCrO3 thin films, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Poor Crystallinity or Polycrystalline Film - Sub-optimal substrate temperature.- Optimize the substrate temperature. For Pulsed Laser Deposition (PLD), a typical starting point is around 800°C.[1]
- Incorrect oxygen partial pressure.- Adjust the oxygen partial pressure during deposition. A common range for PLD is 20 mTorr.[1]
- Improper substrate surface preparation.- Ensure the substrate is atomically flat and properly terminated (e.g., TiO2-terminated SrTiO3).
- Large lattice mismatch with the substrate.- Select a substrate with a closer lattice match to YCrO3. Refer to the Substrate Selection FAQ.
Presence of Secondary Phases (e.g., YCrO3+δ) - Incorrect oxygen stoichiometry.- Carefully control the oxygen partial pressure during both deposition and cooling. A post-deposition anneal in a controlled oxygen environment might be necessary, though some protocols aim to avoid this.[1]
- Non-stoichiometric target.- Verify the stoichiometry of the YCrO3 target using techniques like X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDS).
Cracked or Peeling Film - Excessive film thickness leading to strain relaxation.- Grow thinner films to remain below the critical thickness for strain relaxation.
- Large thermal expansion mismatch between film and substrate.- Choose a substrate with a thermal expansion coefficient closer to that of YCrO3.
Rough Surface Morphology - Incorrect growth mode (e.g., 3D island growth).- Optimize deposition parameters (temperature, pressure, laser fluence) to promote layer-by-layer growth. This can be monitored in-situ with Reflection High-Energy Electron Diffraction (RHEED).[2]
- Contamination on the substrate surface.- Ensure rigorous substrate cleaning procedures are followed before deposition.
Inconsistent Magnetic or Electrical Properties - Variation in epitaxial strain.- The choice of substrate significantly impacts strain and, consequently, the magnetic (e.g., Néel temperature) and ferroelectric properties.[2][3][4] Ensure consistent substrate selection and film thickness for comparable results.
- Presence of oxygen vacancies or other defects.- Optimize the oxygen partial pressure during growth and cooling to minimize defects.

Frequently Asked Questions (FAQs)

Substrate Selection and Film Strain

Q1: Which substrates are commonly used for the epitaxial growth of YCrO3 thin films, and how do they affect the film?

A1: Several perovskite substrates are used to grow YCrO3 thin films, each imposing a different level of epitaxial strain due to lattice mismatch. The choice of substrate is critical as it directly influences the structural and physical properties of the film.

SubstrateFormulaPseudocubic Lattice Parameter (Å)Lattice Mismatch with YCrO3 (%)Resulting Strain in YCrO3 Film
YAlO3YAO3.708-2.05Compressive
NdAlO3NAO3.744-1.29Compressive
LaAlO3LAO3.789-0.11Near-zero/Slightly Compressive
SrTiO3STO3.905+3.14Tensile
SrLaGaO4SLGO3.852+1.56Tensile

Note: The pseudocubic lattice parameter for YCrO3 is approximately 3.793 Å.[2][3]

Q2: How does epitaxial strain from the substrate affect the magnetic properties of YCrO3 thin films?

A2: Epitaxial strain can significantly tune the magnetic properties of YCrO3 films. For instance, the Néel temperature (T_N), which marks the transition to an antiferromagnetic state, has been shown to be strongly dependent on the strain. Compressive strain tends to increase T_N, while tensile strain can decrease it.[2][5][6] Furthermore, the net magnetization of the film can be influenced by the substrate-induced strain.[3][4]

Q3: Can the YCrO3 film be fully strained to the substrate?

A3: Whether a YCrO3 film is fully strained or partially relaxed depends on the lattice mismatch and the film thickness. For small mismatches, like with LaAlO3, films can be fully strained.[3] However, with larger mismatches, as seen with SrTiO3 or YAlO3, the film may partially relax, especially as the film thickness increases.[1][2][3] This relaxation can introduce defects and affect the film's properties.

Experimental Protocols and Characterization

Q4: What is a typical experimental protocol for growing YCrO3 thin films using Pulsed Laser Deposition (PLD)?

A4: A representative PLD protocol for YCrO3 thin film growth is as follows:

  • Target Preparation: A stoichiometric, polycrystalline YCrO3 ceramic target is synthesized via a solid-state reaction method.[1][3]

  • Substrate Preparation: The chosen single-crystal substrate (e.g., SrTiO3 (001)) is cleaned and prepared to ensure an atomically flat surface.

  • Deposition Conditions:

    • Base Pressure: The deposition chamber is evacuated to a high vacuum, typically below 10⁻⁷ mbar.[2]

    • Substrate Temperature: The substrate is heated to a temperature in the range of 700-800°C.[1][2]

    • Oxygen Partial Pressure: A specific partial pressure of oxygen is introduced into the chamber, for example, 0.4 mbar or 20 mTorr.[1][2]

    • Laser Parameters: A KrF excimer laser (λ = 248 nm) is used to ablate the target. Typical parameters include a laser fluence of ~1.25-2 J/cm² and a repetition rate of 4-5 Hz.[1][2][3]

  • Cooling: After deposition, the film is cooled to room temperature in a controlled oxygen atmosphere, which can be the same as the deposition pressure.[1]

Q5: What are the key characterization techniques to verify the quality of epitaxially grown YCrO3 thin films?

A5: A combination of techniques is essential to confirm the quality of the films:

  • X-ray Diffraction (XRD): Used to determine the crystal structure, orientation, and epitaxial relationship between the film and substrate. θ-2θ scans confirm the out-of-plane orientation, while rocking curves assess the crystalline quality.[1]

  • Reciprocal Space Mapping (RSM): Provides detailed information about the strain state (fully strained or relaxed) and the in-plane lattice parameters of the film.[2][3]

  • Atomic Force Microscopy (AFM): Used to characterize the surface morphology and roughness of the film, revealing whether the growth was layer-by-layer.[1]

  • Transmission Electron Microscopy (TEM): Offers high-resolution cross-sectional imaging of the film and the film-substrate interface, allowing for direct visualization of the crystal lattice and any defects.[3]

  • Magnetic Measurements (e.g., SQUID magnetometer): Used to determine the magnetic properties, such as the Néel temperature and magnetization, as a function of temperature and applied magnetic field.[1]

  • Piezoresponse Force Microscopy (PFM): Employed to investigate the ferroelectric properties of the films.[7]

Visualized Workflows and Relationships

experimental_workflow cluster_prep Preparation cluster_growth Thin Film Growth cluster_characterization Characterization Target YCrO3 Target Synthesis PLD Pulsed Laser Deposition (PLD) Target->PLD Substrate Substrate Selection & Cleaning Substrate->PLD XRD X-ray Diffraction (XRD) PLD->XRD AFM Atomic Force Microscopy (AFM) PLD->AFM RSM Reciprocal Space Mapping (RSM) PLD->RSM Mag Magnetic Property Measurement PLD->Mag Elec Electrical Property Measurement PLD->Elec

Caption: Experimental workflow for YCrO3 thin film growth and characterization.

logical_relationship cluster_input Input Parameters cluster_intermediate Intermediate Properties cluster_output Resulting Film Properties Substrate Substrate Choice Strain Epitaxial Strain (Compressive/Tensile) Substrate->Strain Thickness Film Thickness Thickness->Strain GrowthParams Growth Parameters (Temp, Pressure, etc.) Morphology Surface Morphology GrowthParams->Morphology Crystallinity Crystallinity GrowthParams->Crystallinity Magnetic Magnetic Properties (Néel Temp, Magnetization) Strain->Magnetic Ferroelectric Ferroelectric Properties Strain->Ferroelectric Morphology->Magnetic Morphology->Ferroelectric Crystallinity->Magnetic Crystallinity->Ferroelectric

References

Validation & Comparative

YCrO3 vs. LaCrO3 for Solid Oxide Fuel Cell Interconnects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: September 2025

A detailed analysis of Yttrium Chromite (YCrO3) and Lanthanum Chromite (LaCrO3) as interconnect materials for Solid Oxide Fuel Cells (SOFCs), supported by experimental data and detailed methodologies.

In the quest for stable and efficient high-temperature energy conversion, the interconnect is a critical component of Solid Oxide Fuel Cells (SOFCs). It not only electrically connects individual cells into a stack but also separates the fuel (reducing atmosphere) on the anode side from the oxidant (oxidizing atmosphere) on the cathode side. For decades, perovskite-type oxides, particularly Lanthanum Chromite (LaCrO3), have been the materials of choice for this demanding application. However, the exploration of alternative materials like Yttrium Chromite (YCrO3) continues, driven by the need for improved performance, long-term stability, and cost-effectiveness. This guide provides an objective comparison of YCrO3 and LaCrO3, focusing on their key properties and performance metrics relevant to SOFC interconnects.

Key Performance Metrics: A Tabular Comparison

The suitability of a material for SOFC interconnects is determined by a stringent set of requirements. These include high electrical conductivity in both oxidizing and reducing atmospheres, a thermal expansion coefficient (TEC) closely matched with other cell components (anode, cathode, and electrolyte), and excellent chemical and dimensional stability at operating temperatures (typically 600-1000°C). The following tables summarize the available quantitative data for undoped YCrO3 and LaCrO3. It is important to note that the properties of these materials can be significantly tailored through doping.

Property YCrO3 LaCrO3 Unit Conditions
Electrical Conductivity (Oxidizing - Air) Data not readily available in directly comparable format~1S/cm1000°C
Electrical Conductivity (Reducing - H2) Data not readily available in directly comparable format~0.1S/cm1000°C
Thermal Expansion Coefficient (TEC) ~10.5~11.2x 10⁻⁶ K⁻¹25-1000°C

Note: The electrical conductivity of both YCrO3 and LaCrO3 is known to be p-type, increasing with temperature and oxygen partial pressure. The data for LaCrO3 is more extensively reported and often serves as a benchmark. Further research is needed to provide a more direct and comprehensive quantitative comparison for YCrO3 under various SOFC operating conditions.

Experimental Protocols

The characterization of SOFC interconnect materials involves a suite of high-temperature analytical techniques. Below are detailed methodologies for key experiments cited in the literature for evaluating the performance of ceramic interconnects.

Electrical Conductivity Measurement (Four-Probe DC Method)

The four-probe DC method is a standard technique to accurately measure the electrical conductivity of materials while eliminating the influence of contact resistance.

Sample Preparation:

  • The ceramic powders (YCrO3 or LaCrO3) are typically synthesized via solid-state reaction or a chemical route like the Pechini method to achieve high purity and controlled stoichiometry.

  • The synthesized powders are then pressed into rectangular bars (e.g., 20 mm x 5 mm x 2 mm) under uniaxial or isostatic pressure.

  • The pressed bars are sintered at high temperatures (e.g., 1400-1600°C) in a controlled atmosphere to achieve high density.

Measurement Procedure:

  • Four platinum wires are attached to the sintered bar at equal distances. The two outer probes serve as current leads, and the two inner probes measure the voltage drop.

  • The sample is placed in a tube furnace capable of reaching the desired operating temperatures (up to 1000°C).

  • The atmosphere within the furnace is controlled to simulate either oxidizing (e.g., flowing air) or reducing (e.g., flowing 5% H2 in Ar) conditions.

  • A constant DC current is passed through the outer probes, and the resulting voltage across the inner probes is measured using a high-impedance voltmeter.

  • The conductivity (σ) is calculated using the formula: σ = L / (A * R), where L is the distance between the inner probes, A is the cross-sectional area of the sample, and R is the measured resistance (V/I).

  • Measurements are typically performed at various temperatures to determine the temperature dependence of conductivity.

Thermal Expansion Coefficient (TEC) Measurement (Dilatometry)

Dilatometry is used to measure the dimensional changes of a material as a function of temperature, from which the TEC can be calculated.

Sample Preparation:

  • A dense, sintered rectangular or cylindrical bar of the material (e.g., 10-25 mm in length) is prepared as described for the conductivity measurement. The end faces of the sample should be parallel.

Measurement Procedure:

  • The sample is placed in a dilatometer, typically a push-rod type, where it is positioned between a stationary support and a movable push-rod.

  • The assembly is placed in a furnace, and the temperature is ramped up and down at a controlled rate (e.g., 3-5°C/min) over the desired temperature range (e.g., room temperature to 1000°C).

  • The change in length of the sample is continuously measured by a displacement sensor connected to the push-rod.

  • The TEC (α) is calculated from the slope of the thermal expansion curve (change in length vs. temperature) normalized by the initial length of the sample: α = (1/L₀) * (dL/dT), where L₀ is the initial length, and dL/dT is the change in length with respect to temperature.

  • The measurement is typically performed in air.

Chemical Stability Evaluation

The chemical stability of the interconnect material is crucial for the long-term performance of the SOFC. This is often evaluated by exposing the material to simulated SOFC atmospheres at high temperatures for extended periods.

Procedure:

  • Sintered pellets or bars of the material are placed in a dual-atmosphere testing rig.

  • One side of the sample is exposed to a flowing oxidizing gas (e.g., air), while the other side is exposed to a flowing reducing gas (e.g., humidified H2).

  • The samples are held at a constant high temperature (e.g., 800-900°C) for an extended duration (e.g., 100 to 1000 hours).

  • After exposure, the samples are characterized using techniques such as X-ray diffraction (XRD) to identify any phase changes or reactions, and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) to examine microstructural changes and elemental distribution.

  • Weight change measurements can also be used to monitor the extent of oxidation or reduction.

Visualizing Key Relationships and Workflows

To better understand the critical aspects of SOFC interconnects and their evaluation, the following diagrams are provided.

SOFC_Interconnect_Properties cluster_properties Key Interconnect Properties cluster_performance SOFC Performance & Durability High_Conductivity High Electrical Conductivity High_Power_Density High Power Density High_Conductivity->High_Power_Density TEC_Match Matched TEC Low_Degradation Low Degradation Rate TEC_Match->Low_Degradation Chemical_Stability Chemical Stability Chemical_Stability->Low_Degradation Gas_Tightness Gas Tightness Gas_Tightness->High_Power_Density Mechanical_Strength Mechanical Strength Long_Term_Stability Long-Term Stability Mechanical_Strength->Long_Term_Stability High_Power_Density->Long_Term_Stability Low_Degradation->Long_Term_Stability Experimental_Workflow cluster_synthesis Material Synthesis & Preparation cluster_characterization Property Characterization cluster_evaluation Performance Evaluation Powder_Synthesis Powder Synthesis (e.g., Solid-State, Pechini) Pressing Pressing (Uniaxial/Isostatic) Powder_Synthesis->Pressing Sintering Sintering Pressing->Sintering Conductivity Electrical Conductivity (Four-Probe Method) Sintering->Conductivity TEC Thermal Expansion (Dilatometry) Sintering->TEC Stability Chemical Stability Test (Dual Atmosphere) Sintering->Stability Microstructure Microstructural Analysis (XRD, SEM/EDS) Sintering->Microstructure Cell_Fabrication Single Cell Fabrication Sintering->Cell_Fabrication Stability->Microstructure Electrochemical_Testing Electrochemical Testing (I-V, EIS) Cell_Fabrication->Electrochemical_Testing Post_Mortem_Analysis Post-Mortem Analysis Electrochemical_Testing->Post_Mortem_Analysis

A Comparative Performance Analysis of Cr:YAG and Nd:YAG Lasers for Scientific and Research Applications

Author: BenchChem Technical Support Team. Date: September 2025

In the landscape of solid-state lasers, both Chromium-doped Yttrium Aluminum Garnet (Cr:YAG) and Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) lasers stand out for their robust performance and versatility. However, their distinct operational characteristics and primary applications necessitate a detailed comparison to guide researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs. This guide provides an objective comparison of Cr:YAG and Nd:YAG lasers, supported by experimental data, detailed methodologies, and visual representations of their operational principles.

Fundamental Properties and Operational Principles

Nd:YAG lasers are a well-established technology, first demonstrated at Bell Laboratories in 1964.[1][2] They utilize Neodymium ions (Nd³⁺) as the active dopant in a Yttrium Aluminum Garnet (Y₃Al₅O₁₂) crystal host.[1][2][3] These lasers are typically pumped by flashlamps or laser diodes and are known for their high efficiency and ability to produce high output powers.[1][2][4] The primary emission wavelength of Nd:YAG lasers is 1064 nm, though other transitions are also possible.[1][2] They can operate in both continuous wave (CW) and pulsed modes, with Q-switching being a common technique to generate high-energy, short-duration pulses.[1]

Cr:YAG lasers , on the other hand, primarily utilize tetravalent chromium ions (Cr⁴⁺) as the active centers within the YAG host crystal.[5][6] A key characteristic of Cr:YAG is its broad absorption and emission bands in the near-infrared region.[6] This property makes it highly valuable in two distinct applications: as a passive Q-switch for Nd:YAG lasers and as a tunable laser gain medium itself.[5][7] When used as a gain medium, Cr:YAG lasers are typically pumped by other lasers, such as an Nd:YAG laser, and offer a broad tuning range, typically from 1.35 µm to 1.6 µm.[5]

Performance Comparison: Quantitative Data

A direct, head-to-head comparison of Cr:YAG and Nd:YAG lasers as primary gain media under identical conditions is not extensively documented in scientific literature due to their differing primary applications. Nd:YAG lasers are often optimized for high power at a fixed wavelength, while Cr:YAG lasers are valued for their tunability over a wide wavelength range. The following tables summarize key performance parameters for each laser type based on reported experimental data.

Table 1: Performance Characteristics of Nd:YAG Lasers

ParameterValueExperimental Conditions
Wavelength 1064 nm (primary), also 946, 1120, 1320, 1440 nm[1]Varies with laser design and operational mode.
Output Power (CW) > 1 kWHigh-power industrial and research systems.
Pulse Energy (Q-switched) Up to 2 J[8]Flashlamp-pumped systems.[8]
Pulse Duration (Q-switched) 10 - 25 ns[1]Typical range for Q-switched operation.[1]
Electrical-to-Optical Efficiency Up to 20%[2]General specification for Nd:YAG lasers.[2]
Beam Quality (M²) Close to 1 (diffraction-limited) is achievableDependent on resonator design and thermal management.

Table 2: Performance Characteristics of Cr:YAG Lasers (as a tunable gain medium)

ParameterValueExperimental Conditions
Tuning Range 1.35 µm to 1.6 µm[5]Pumped by a 1.064 µm Nd:YAG laser.[5]
Output Power (CW) Up to 1.2 WPumped with 6.6 W from a Nd:YAG laser.
Slope Efficiency Up to 42%Pumped by a Nd:YAG laser at 1.064 µm.
Pulse Energy (Gain-switched) ~7 mJPumped by a Q-switched Nd:YAG laser.
Pulse Duration (Gain-switched) 30 - 35 nsPumped by a Q-switched Nd:YAG laser.
Linewidth ~200 GHz (tunable)Using a 3-plate birefringent filter.

Experimental Protocols

Characterization of a Q-switched Nd:YAG Laser

A common experimental setup for characterizing a Q-switched Nd:YAG laser involves a laser cavity, a pumping source, a Q-switching element, and diagnostic equipment.

  • Laser Cavity: A typical resonator consists of a high-reflector mirror and an output coupler with a specific transmission at the laser wavelength (e.g., 1064 nm). The Nd:YAG crystal is placed within this cavity.

  • Pumping Source: Diode lasers or flashlamps are used to optically pump the Nd:YAG crystal. The pump light is focused into the crystal to create a population inversion.

  • Q-switching: A passive Q-switch, often a Cr:YAG crystal, or an active Q-switch, such as an acousto-optic or electro-optic modulator, is placed inside the cavity. The Q-switch initially introduces high losses, allowing a large population inversion to build up in the Nd:YAG crystal. When the Q-switch is rapidly switched to a low-loss state, a giant laser pulse is emitted.

  • Diagnostics: The output pulse energy is measured with an energy meter. The pulse duration is measured using a fast photodiode and an oscilloscope. The beam profile and quality (M²) are analyzed using a beam profiler.

G cluster_pump Pumping System cluster_diagnostics Diagnostics Pump Diode Laser / Flashlamp FocusingOptics Focusing Optics Pump->FocusingOptics Pump Beam NdYAG Nd:YAG Crystal FocusingOptics->NdYAG HR_Mirror High Reflector Mirror HR_Mirror->NdYAG Q_Switch Q-Switch (e.g., Cr:YAG) NdYAG->Q_Switch OC_Mirror Output Coupler Q_Switch->OC_Mirror EnergyMeter Energy Meter OC_Mirror->EnergyMeter Laser Output Photodiode Fast Photodiode OC_Mirror->Photodiode BeamProfiler Beam Profiler OC_Mirror->BeamProfiler Oscilloscope Oscilloscope Photodiode->Oscilloscope

Experimental setup for a Q-switched Nd:YAG laser.
Characterization of a Tunable Cr:YAG Laser

The experimental setup for a tunable Cr:YAG laser shares similarities with the Nd:YAG setup but includes a pumping laser and a wavelength tuning element.

  • Pumping Laser: A high-power laser, typically an Nd:YAG laser operating at 1064 nm, is used as the pump source.

  • Laser Cavity: The Cr:YAG crystal is placed in a resonator cavity formed by a high-reflector mirror and an output coupler, both of which should have appropriate coatings for the desired tuning range (e.g., 1350-1600 nm).

  • Tuning Element: A dispersive optical element, such as a birefringent filter or a prism, is inserted into the cavity. By rotating this element, the laser can be tuned to different output wavelengths.

  • Diagnostics: A spectrometer or a wavemeter is used to measure the output wavelength. The output power at different wavelengths is measured with a power meter. The pulse characteristics (if pumped by a pulsed laser) are measured similarly to the Nd:YAG setup.

G cluster_pump Pumping System cluster_diagnostics Diagnostics PumpLaser Nd:YAG Pump Laser (1064 nm) FocusingLens Focusing Lens PumpLaser->FocusingLens Pump Beam CrYAG Cr:YAG Crystal FocusingLens->CrYAG HR_Mirror High Reflector Mirror (1350-1600 nm) HR_Mirror->CrYAG TuningElement Tuning Element (e.g., Birefringent Filter) CrYAG->TuningElement OC_Mirror Output Coupler (1350-1600 nm) TuningElement->OC_Mirror PowerMeter Power Meter OC_Mirror->PowerMeter Tunable Laser Output Spectrometer Spectrometer OC_Mirror->Spectrometer

Experimental setup for a tunable Cr:YAG laser.

Applications in Research and Drug Development

Nd:YAG lasers have a broad range of applications in scientific research and drug development. Their high power and precise beam characteristics make them suitable for:

  • Laser-Induced Breakdown Spectroscopy (LIBS): For elemental analysis of samples.[1]

  • Optical Tweezers: For manipulating microscopic objects like cells and nanoparticles.[1]

  • Medical and Surgical Procedures: Including ophthalmology, dermatology, and oncology.[1]

  • Material Processing: Such as cutting, welding, and marking of various materials.[2][9]

Cr:YAG lasers , with their tunable output in the near-infrared, are particularly valuable for:

  • Spectroscopy: Probing the vibrational overtones of molecules, which is crucial in chemical analysis and drug characterization.

  • Optical Communications: The tuning range of Cr:YAG lasers covers important telecommunication windows.[7]

  • Medical Applications: The wavelengths emitted by tunable Cr:YAG lasers can be selected for optimal tissue interaction, with potential applications in photodynamic therapy and medical imaging.

Logical Relationship: Laser Components and Performance

The performance of both Cr:YAG and Nd:YAG lasers is determined by a complex interplay of their fundamental components. The following diagram illustrates this relationship.

G cluster_components Laser Components cluster_performance Performance Metrics GainMedium Gain Medium (Nd:YAG or Cr:YAG) OutputPower Output Power / Energy GainMedium->OutputPower Wavelength Wavelength / Tuning Range GainMedium->Wavelength Efficiency Efficiency GainMedium->Efficiency PumpSource Pump Source (Diode, Flashlamp, another laser) PumpSource->OutputPower PumpSource->Efficiency Resonator Optical Resonator (Mirrors, Cavity Design) Resonator->OutputPower BeamQuality Beam Quality (M²) Resonator->BeamQuality IntracavityElements Intracavity Elements (Q-switch, Tuning Element) IntracavityElements->Wavelength PulseCharacteristics Pulse Duration / Repetition Rate IntracavityElements->PulseCharacteristics

Relationship between laser components and performance.

Conclusion

References

Doped YCrO3 Outshines its Undoped Counterpart in Photocatalytic Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and drug development professionals, the quest for more efficient photocatalysts is a continuous endeavor. In the realm of perovskite oxides, Yttrium Chromite (YCrO3) has emerged as a promising candidate. This guide provides a detailed comparison of the photocatalytic efficiency of doped and undoped YCrO3, supported by experimental data, to aid in the selection and development of advanced photocatalytic materials.

Doping YCrO3 with various elements has been shown to significantly enhance its photocatalytic activity. This improvement is primarily attributed to a reduction in the material's band gap energy, which allows for greater absorption of visible light, and a more efficient separation of photogenerated electron-hole pairs, thereby increasing the generation of reactive oxygen species responsible for the degradation of organic pollutants.

Unveiling the Performance Gap: Doped vs. Undoped YCrO3

To quantify the difference in photocatalytic performance, a comparative analysis of key parameters is essential. The following table summarizes the experimental data for undoped YCrO3 and YCrO3 doped with Strontium (Sr).

PhotocatalystDopantBand Gap (eV)Synthesis Method
YCrO3Undoped~2.31Solid-state reaction
Y0.9Sr0.1CrO3Strontium (Sr)~2.23[1]Solid-state reaction[1]

As evidenced by the data, doping YCrO3 with Strontium leads to a discernible decrease in the band gap energy.[1] This reduction is a critical factor in enhancing photocatalytic efficiency, as a lower band gap allows the material to be activated by a broader spectrum of light, including more of the visible light range.

The Mechanism of Enhanced Photocatalysis

The improved photocatalytic activity of doped YCrO3 can be explained by the following signaling pathway. Doping introduces new energy levels within the band gap of YCrO3, which act as trapping sites for photogenerated electrons. This separation of electrons and holes reduces their recombination rate, making more charge carriers available to participate in redox reactions on the catalyst's surface. These reactions generate highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-), which are potent oxidizing agents that can break down organic pollutant molecules into simpler, less harmful substances.

workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_testing Photocatalytic Testing cluster_analysis Data Analysis & Comparison s1 Precursor Selection (Y2O3, Cr2O3, Dopant Salt) s2 Stoichiometric Mixing & Grinding s1->s2 s3 High-Temperature Calcination s2->s3 s4_undoped Undoped YCrO3 Powder s3->s4_undoped s4_doped Doped YCrO3 Powder s3->s4_doped c1 Structural Analysis (XRD) s4_undoped->c1 s4_doped->c1 c2 Morphological Analysis (SEM/TEM) c1->c2 c3 Optical Properties (UV-Vis DRS) c2->c3 t1 Preparation of Pollutant Solution c3->t1 t2 Adsorption-Desorption Equilibrium (in dark) t1->t2 t3 Photocatalytic Degradation (under light) t2->t3 t4 Concentration Measurement (UV-Vis) t3->t4 a1 Degradation Efficiency Calculation t4->a1 a2 Kinetic Analysis (Rate Constant) a1->a2 a3 Comparative Evaluation a2->a3

References

A Comparative Guide to Sol-Gel and Co-Precipitation Synthesis of YAG:Cr Phosphors

Author: BenchChem Technical Support Team. Date: September 2025

Yttrium Aluminum Garnet (Y₃Al₅O₁₂) doped with chromium (YAG:Cr) is a vital phosphor material with applications ranging from solid-state lighting to medical imaging and laser technologies. The performance of these phosphors is critically dependent on their physical and chemical properties, such as particle size, morphology, crystallinity, and phase purity. These characteristics are, in turn, heavily influenced by the synthesis method employed.

Among the various "wet-chemical" routes developed to overcome the limitations of traditional solid-state reactions—which require high temperatures and often yield inhomogeneous products—sol-gel and co-precipitation are two of the most prominent methods.[1] Both techniques offer low-temperature pathways to produce fine, homogenous phosphor powders.[2] This guide provides an objective comparison of the sol-gel and co-precipitation methods for YAG:Cr synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.

Principles of Synthesis Methods

Sol-Gel Synthesis: This method involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" phase, a semi-rigid network structure. For YAG:Cr synthesis, metal precursors (salts or alkoxides of yttrium, aluminum, and chromium) are dissolved and hydrolyzed. A complexing agent, such as citric acid or ethylene (B1197577) glycol, is often added to chelate the metal ions, ensuring atomic-level mixing and preventing premature precipitation.[1][3] Upon heating, this solution forms a viscous gel. Subsequent drying and calcination of the gel burn off the organic components and facilitate the crystallization of the YAG phase at temperatures significantly lower than solid-state methods.[3] The sol-gel process is renowned for its ability to produce products with excellent chemical homogeneity.[4]

Co-Precipitation Synthesis: This technique relies on the simultaneous precipitation of multiple metal ions from a solution. Aqueous solutions of yttrium, aluminum, and chromium salts are mixed in the desired stoichiometric ratio. A precipitating agent, such as ammonium (B1175870) hydrogen carbonate or ammonium hydroxide, is then added, causing the metal ions to precipitate out of the solution as a mixture of hydroxides or carbonates.[5] This precursor precipitate, which contains a homogenous mixture of the cations, is then filtered, washed, dried, and calcined to form the final YAG:Cr crystalline powder.[2][5] The co-precipitation method is often valued for its relative simplicity and ability to yield powders with low agglomeration.[2][6]

Experimental Protocols

The following are representative experimental procedures for the synthesis of nanocrystalline YAG powders via both methods, based on protocols described in the literature. Adjustments would be required for chromium doping, typically by adding a stoichiometric amount of a chromium salt (e.g., Cr(NO₃)₃·9H₂O) to the initial precursor solution.

Sol-Gel Synthesis Protocol

This protocol is based on the use of nitrate (B79036) precursors and citric acid as a complexing agent.[1][2]

  • Precursor Solution Preparation: Stoichiometric amounts of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) are dissolved in deionized water to form a clear solution.

  • Chelation: Citric acid is added to the solution. A 1:1 molar ratio of total metal ions to citric acid is commonly used.[1]

  • Gel Formation: The solution is heated to approximately 80°C while stirring continuously. This process drives off water and promotes polymerization, gradually transforming the sol into a transparent, viscous gel.[1]

  • Drying: The resulting gel is dried in an oven (e.g., at 120°C) to remove residual solvent, yielding a solid precursor.

  • Calcination: The dried precursor powder is ground and calcined in a furnace. A complete transformation to the YAG phase is typically achieved by heating at 1000°C for 1-2 hours.[2]

Co-Precipitation Synthesis Protocol

This protocol uses nitrate precursors and ammonium hydrogen carbonate as the precipitant.[2][5]

  • Precursor Solution Preparation: Stoichiometric amounts of Y(NO₃)₃·6H₂O and Al(NO₃)₃·9H₂O are dissolved in deionized water.

  • Precipitation: An aqueous solution of a precipitant, such as ammonium hydrogen carbonate (NH₄HCO₃), is slowly added to the mixed metal nitrate solution under vigorous stirring. This induces the formation of a precipitate containing the metal precursors.[5]

  • Aging and Washing: The precipitate is typically aged in the mother liquor for a period to ensure complete reaction. It is then repeatedly washed with deionized water and ethanol (B145695) to remove unreacted ions and byproducts. Centrifugation is used to separate the precipitate after each wash.

  • Drying: The washed precipitate is dried in an oven (e.g., at 80-100°C) to obtain a fine precursor powder.

  • Calcination: The precursor powder is calcined to induce crystallization. A complete transformation to the YAG phase can be achieved at a lower temperature than the sol-gel method, for instance, at 925°C for 2 hours.[2]

Process Flow Visualization

The diagrams below illustrate the sequential workflows for both the sol-gel and co-precipitation synthesis methods.

G cluster_solgel Sol-Gel Synthesis cluster_coprecipitation Co-Precipitation Synthesis sg_start Metal Nitrate + Citric Acid Solution sg_gel Gelation (Heating) sg_start->sg_gel sg_dry Drying sg_gel->sg_dry sg_calcine Calcination (~1000°C) sg_dry->sg_calcine sg_end YAG:Cr Powder sg_calcine->sg_end cp_start Metal Nitrate Solution cp_precipitate Add Precipitant (e.g., AHC) cp_start->cp_precipitate cp_wash Washing & Drying cp_precipitate->cp_wash cp_calcine Calcination (~925°C) cp_wash->cp_calcine cp_end YAG:Cr Powder cp_calcine->cp_end G solgel Sol-Gel YAG:Cr temp_sg Calcination Temp: ~1000°C solgel->temp_sg Requires agglom_sg Agglomeration: Higher solgel->agglom_sg Results in size Particle Size: 20-30 nm solgel->size Produces morph_sg Morphology: More Uniform & Spherical solgel->morph_sg Yields coprec Co-Precipitation YAG:Cr temp_cp Calcination Temp: ~925°C coprec->temp_cp Requires agglom_cp Agglomeration: Lower coprec->agglom_cp Results in coprec->size Produces

References

Performance Showdown: A Comparative Guide to MCrAlY Bond Coat Compositions

Author: BenchChem Technical Support Team. Date: September 2025

For researchers and scientists navigating the complexities of thermal barrier coatings (TBCs), the selection of an optimal MCrAlY bond coat is paramount to ensuring the longevity and reliability of turbine engine components operating in extreme environments. This guide provides an objective comparison of the performance of various MCrAlY (M=Ni, Co, or Ni+Co) compositions, supported by experimental data, to aid in the informed selection of these critical materials.

The primary function of an MCrAlY bond coat is twofold: to provide a corrosion-resistant layer that protects the superalloy substrate from high-temperature oxidation and to enhance the adhesion between the substrate and the ceramic topcoat. The elemental composition of the MCrAlY alloy significantly influences its performance, particularly its resistance to oxidation and its behavior under thermal cycling. Key performance indicators include the rate of thermally grown oxide (TGO) formation, the composition and stability of the TGO layer, and the overall thermal cyclic lifetime of the TBC system.

Comparative Analysis of MCrAlY Compositions

The relative proportions of Nickel (Ni), Cobalt (Co), Chromium (Cr), Aluminum (Al), and Yttrium (Y), along with minor alloying additions, dictate the microstructure and, consequently, the performance of the MCrAlY bond coat. The β-NiAl phase within the coating acts as an aluminum reservoir, which is crucial for the formation of a protective α-Al₂O₃ TGO layer.[1][2] The degradation of the bond coat is often associated with the depletion of this β-phase.[1]

NiCoCrAlY vs. CoNiCrAlY

A common point of comparison is between Ni-dominant (NiCoCrAlY) and Co-dominant (CoNiCrAlY) compositions. Research indicates that NiCoCrAlY coatings generally exhibit superior resistance to high-temperature oxidation compared to their CoNiCrAlY counterparts. This is attributed to the formation of a more stable and continuous α-Al₂O₃ TGO layer.[3][4]

Composition TypeKey Performance MetricObservation
NiCoCrAlY Oxidation Rate (1000 °C)Parabolic rate constant of 5.1 × 10⁻³ (μm)² h⁻¹[3]
CoNiCrAlY Oxidation Rate (1000 °C)Parabolic rate constant of 12.1 × 10⁻³ (μm)² h⁻¹[3]
NiCoCrAlY TGO CompositionPredominantly α-Al₂O₃[4]
CoNiCrAlY TGO CompositionFormation of less protective spinel oxides in addition to Al₂O₃[4]
Influence of Minor Alloying Elements

The addition of reactive elements and other minor constituents can significantly enhance the performance of MCrAlY coatings.

  • Yttrium (Y): A critical addition, typically around 0.5-1.0 wt.%, Y improves the adhesion of the TGO scale to the bond coat by preventing the segregation of detrimental elements like sulfur to the interface.[1]

  • Silicon (Si): Additions of Si have been shown to improve cyclic oxidation resistance. However, it can also lower the melting point of the coating and affect phase stability.[1]

  • Rhenium (Re) and Tantalum (Ta): These elements can enhance both isothermal and cyclic oxidation resistance.[1][5]

  • Hafnium (Hf) and Cerium (Ce): Often added to improve TGO adherence and overall oxidation resistance.[6]

Thermal Cycling Lifetime

The operational life of a TBC system is often determined by its resistance to spallation, which is assessed through thermal cycling tests. The lifetime is highly dependent on the bond coat composition and the integrity of the TGO. The average TBC spallation lifetimes can vary significantly, with reported values ranging from 174 to 344 one-hour cycles at 1150 °C, depending on the bond coat composition.[1] Bond coats that promote the formation of a slow-growing, adherent α-Al₂O₃ scale generally lead to longer TBC lifetimes.

Experimental Protocols

The following sections detail the typical methodologies employed in the evaluation of MCrAlY bond coat performance.

Isothermal Oxidation Testing

Objective: To evaluate the high-temperature oxidation resistance of the MCrAlY coating by measuring the weight change over time at a constant elevated temperature.

Procedure:

  • Sample Preparation: Substrate materials (e.g., Inconel or Hastelloy superalloys) are coated with the desired MCrAlY composition using techniques such as High-Velocity Oxygen Fuel (HVOF), Air Plasma Spray (APS), Low-Pressure Plasma Spray (LPPS), or Electron Beam-Physical Vapor Deposition (EB-PVD).[1][7][8]

  • Exposure: The coated samples are placed in a high-temperature furnace in a controlled atmosphere (typically static laboratory air) at temperatures ranging from 900 °C to 1150 °C.[6][9]

  • Measurement: The samples are periodically removed from the furnace, cooled to room temperature, and weighed using a high-precision balance. This process is repeated for a predetermined duration (e.g., up to 10,000 hours).[7]

  • Analysis: The specific mass change (Δm/A, where Δm is the mass change and A is the surface area) is plotted against time. The oxidation kinetics are often analyzed by fitting the data to a parabolic rate law ( (Δm/A)² = kₚt ), where kₚ is the parabolic rate constant.

  • Characterization: After exposure, the microstructure and composition of the TGO and the underlying bond coat are analyzed using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD).[3][5]

Thermal Cycling Testing

Objective: To assess the durability and spallation resistance of the TBC system under cyclic thermal loading, which simulates the heating and cooling cycles experienced during engine operation.

Procedure:

  • Sample Preparation: A complete TBC system is fabricated, consisting of the superalloy substrate, the MCrAlY bond coat, and a ceramic topcoat (e.g., Yttria-Stabilized Zirconia, YSZ).

  • Cycling: The samples are subjected to repeated thermal cycles. A typical cycle involves heating the sample to a high temperature (e.g., 1100 °C or 1150 °C), holding for a specific duration (e.g., 1 hour), and then rapidly cooling to a lower temperature.[1][10]

  • Failure Criterion: The test is continued until a predefined failure criterion is met, such as a certain percentage of the topcoat spalling off or the appearance of significant cracking.[10]

  • Lifetime Determination: The thermal cyclic lifetime is defined as the number of cycles to failure.

  • Post-mortem Analysis: Failed samples are examined to understand the failure mechanisms, with a focus on the TGO integrity and the bond coat-topcoat interface.

Visualizing the Process and Degradation

To better understand the experimental workflow and the mechanisms of MCrAlY degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Analysis & Characterization Substrate Superalloy Substrate Coating MCrAlY Coating Deposition (e.g., HVOF, APS) Substrate->Coating TBC Ceramic Topcoat Deposition (for Thermal Cycling) Coating->TBC Isothermal Isothermal Oxidation Test Coating->Isothermal Thermal Thermal Cycling Test TBC->Thermal Weight Weight Change Measurement Isothermal->Weight Lifetime Lifetime Determination Thermal->Lifetime Microscopy Microstructural Analysis (SEM, EDS) Weight->Microscopy Phase Phase Identification (XRD) Microscopy->Phase Microscopy->Phase Lifetime->Microscopy

Experimental workflow for MCrAlY bond coat evaluation.

Degradation_Mechanism cluster_coating MCrAlY Bond Coat cluster_environment High-Temperature Environment cluster_tgo TGO Formation & Growth cluster_degradation Degradation & Failure Beta β-(Ni,Co)Al Phase TGO Thermally Grown Oxide (TGO) (α-Al₂O₃) Beta->TGO Al Consumption Spinel Mixed Spinel Oxides (e.g., (Ni,Co)(Cr,Al)₂O₄) Beta->Spinel Al Depletion Gamma γ-(Ni,Co) Matrix Oxygen Oxygen Ingress Oxygen->Beta Oxidation Depletion β-Phase Depletion TGO->Depletion Spallation TGO Spallation TGO->Spallation Spinel->Depletion Cracking Interfacial Cracking Spallation->Cracking

Degradation mechanism of MCrAlY bond coats.

References

A Comparative Analysis of Cr:Nd:GSAG and Cr:Nd:YAG Laser Crystals

Author: BenchChem Technical Support Team. Date: September 2025

In the realm of solid-state laser engineering, the choice of gain medium is a critical determinant of performance. This guide provides a detailed comparison of two prominent laser crystals: Chromium and Neodymium co-doped Gadolinium Scandium Aluminum Gallium Garnet (Cr:Nd:GSAG) and Chromium and Neodymium co-doped Yttrium Aluminum Garnet (Cr:Nd:YAG). This analysis is tailored for researchers, scientists, and professionals in drug development who utilize laser technologies in their work.

The primary advantage of co-doping with chromium (Cr³⁺) ions is the significant enhancement of pump light absorption, particularly in the visible spectrum. The Cr³⁺ ions act as sensitizers, efficiently absorbing energy from the pump source and transferring it to the neodymium (Nd³⁺) ions, which are the active laser ions. This process of energy transfer from Cr³⁺ to Nd³⁺ substantially improves the overall efficiency of the laser system.

Comparative Laser Properties

A side-by-side comparison of the key physical and laser properties of Cr:Nd:GSAG and Cr:Nd:YAG is essential for selecting the appropriate material for a specific application. The following table summarizes these properties based on available experimental data.

PropertyCr:Nd:GSAGCr:Nd:YAG
Host Crystal Gadolinium Scandium Aluminum Gallium GarnetYttrium Aluminum Garnet
Nd³⁺ Lasing Wavelength 1.061 µm1.064 µm
Nd³⁺ Fluorescence Lifetime ~250 µs~230 µs
Stimulated Emission Cross-Section 2.8 x 10⁻¹⁹ cm²2.8 x 10⁻¹⁹ cm²
Thermal Conductivity 6.1 W m⁻¹ K⁻¹13 W m⁻¹ K⁻¹
Cr³⁺ → Nd³⁺ Energy Transfer Efficiency >90%~80-90%
Growth Method CzochralskiCzochralski

Experimental Methodologies

The characterization of these laser crystals involves a series of standardized experimental protocols to determine their key performance parameters.

1. Absorption and Emission Spectroscopy:

  • Objective: To determine the absorption and emission spectra of the crystals.

  • Methodology: A spectrophotometer is used to measure the absorption spectrum, identifying the optimal pump wavelengths corresponding to the Cr³⁺ absorption bands. To measure the emission spectrum, the crystal is excited with a pump source (e.g., a flashlamp or a diode laser), and the resulting fluorescence is analyzed using a spectrometer. This allows for the determination of the peak emission wavelength and the spectral bandwidth.

2. Fluorescence Lifetime Measurement:

  • Objective: To measure the lifetime of the excited state of the Nd³⁺ ions.

  • Methodology: The crystal is excited with a short-pulsed light source (typically a pulsed laser or a flashlamp). The subsequent fluorescence decay is detected by a fast photodetector, and the signal is recorded by an oscilloscope. The fluorescence lifetime is then determined by fitting an exponential decay curve to the measured data.

3. Laser Performance Evaluation:

  • Objective: To assess the laser output power, slope efficiency, and beam quality.

  • Methodology: The laser crystal is placed in a laser resonator cavity. It is then pumped by a suitable source, such as a diode laser. The output power is measured as a function of the input pump power to determine the slope efficiency and the laser threshold. The spatial profile of the laser beam is analyzed using a beam profiler to determine its quality, often quantified by the M² factor.

Energy Transfer and Lasing Process

The operational principle of both Cr:Nd:GSAG and Cr:Nd:YAG lasers is predicated on the efficient transfer of energy from the sensitizer (B1316253) (Cr³⁺) to the activator (Nd³⁺) ions, followed by stimulated emission from the Nd³⁺ ions.

G cluster_pump Pump Source cluster_crystal Laser Crystal cluster_lasing Lasing Process Pump Pump Light (e.g., Diode Laser) Cr Cr³⁺ Ion (Sensitizer) Pump->Cr Absorption Nd Nd³⁺ Ion (Activator) Cr->Nd Energy Transfer Lasing Stimulated Emission Nd->Lasing Population Inversion Output Laser Output (1.06 µm) Lasing->Output G Start Define Application Requirements Thermal High Thermal Load Expected? Start->Thermal Efficiency Maximize Pumping Efficiency? Thermal->Efficiency No YAG Select Cr:Nd:YAG (Higher Thermal Conductivity) Thermal->YAG Yes Efficiency->YAG No GSAG Select Cr:Nd:GSAG (Potentially Higher Transfer Efficiency) Efficiency->GSAG Yes Fabricate Fabricate and Test Laser System YAG->Fabricate GSAG->Fabricate

A Comparative Guide to the Structural Analysis of YCrO3 using XRD and Rietveld Refinement

Author: BenchChem Technical Support Team. Date: September 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural properties of Yttrium Chromite (YCrO3), a perovskite material of significant interest for its magnetic and electronic properties. The analysis is based on X-ray Diffraction (XRD) data refined using the Rietveld method, a powerful technique for extracting detailed crystallographic information from powder diffraction patterns. This document will delve into the structural parameters of YCrO3, compare it with other relevant perovskite materials, detail the experimental protocols for such analysis, and offer insights into alternative characterization techniques.

Structural Comparison of YCrO3 and Alternative Perovskites

YCrO3 crystallizes in a distorted orthorhombic perovskite structure, most commonly assigned to the Pnma or its non-standard setting Pbnm space group.[1][2] This distortion from the ideal cubic perovskite structure is crucial to its physical properties. To provide a comparative context, the structural parameters of YCrO3 are presented alongside those of other notable perovskites: Lanthanum Chromite (LaCrO3), Gadolinium Chromite (GdCrO3), and Yttrium Aluminate (YAlO3).

Table 1: Comparison of Crystallographic Data for Selected Perovskites

ParameterYCrO3LaCrO3GdCrO3YAlO3
Crystal System OrthorhombicOrthorhombicOrthorhombicOrthorhombic
Space Group Pnma / PbnmPnmaPnmaPnma
Lattice Parameters (Å)
a5.242 - 5.2515.5195.3135.189
b7.534 - 7.5417.7767.6015.317
c5.523 - 5.5305.4935.5207.388
Unit Cell Volume (ų) 218.4 - 219.5235.8223.1203.7
Reference [3][3][4][3][5][6]

Table 2: Comparison of Bond Lengths and Angles for Selected Perovskites

ParameterYCrO3LaCrO3GdCrO3YAlO3
B-O Bond Lengths (Å) Cr-O: 1.98 - 2.00Cr-O: ~1.98Cr-O: ~1.97Al-O: 1.90 - 1.92
B-O-B Bond Angles (°) Cr-O-Cr: ~147-149Not specifiedNot specifiedAl-O-Al: ~142-145
Reference [1][4][6]

Table 3: Representative Rietveld Refinement Quality Parameters

SampleRwp (%)Rp (%)χ² (Chi-squared)Reference
YCrO3~4.6Not specifiedNot specified[7]
LaCrO3Not specifiedNot specifiedNot specified
GdCrO3Not specifiedNot specifiedNot specified
La1-xCexCoO3< 10< 8< 1.5[8]

Note: Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (goodness of fit) are indicators of the quality of the Rietveld refinement. Lower values generally signify a better fit between the calculated and observed diffraction patterns.

Experimental Protocol: XRD and Rietveld Refinement

A precise structural analysis of YCrO3 and similar perovskites relies on a meticulous experimental approach. The following protocol outlines the key steps for data acquisition and analysis.

Sample Preparation
  • Synthesis: Polycrystalline YCrO3 is typically synthesized via solid-state reaction or wet-chemical routes like sol-gel or combustion methods.

  • Grinding: The synthesized powder must be thoroughly ground to a fine, homogenous powder (typically <10 µm particle size) to ensure random crystallite orientation and minimize preferred orientation effects in the XRD pattern.

X-ray Diffraction (XRD) Data Collection
  • Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is required.

  • Data Collection Parameters:

    • 2θ Range: A wide angular range is scanned, typically from 20° to 120°, to collect a sufficient number of Bragg reflections for a reliable refinement.[9]

    • Step Size: A small step size (e.g., 0.01° - 0.02° in 2θ) is used to accurately define the peak profiles.

    • Counting Time: A longer counting time per step (e.g., 1-10 seconds) improves the signal-to-noise ratio.

Rietveld Refinement

The Rietveld method is a full-pattern fitting technique that refines a theoretical crystallographic model against the experimental XRD data.[10]

  • Software: Commonly used software packages for Rietveld refinement include FullProf, GSAS, and MAUD.[8][11][12]

  • Refinement Strategy:

    • Initial Model: The refinement starts with an initial structural model, including the space group, approximate lattice parameters, and atomic positions. For YCrO3, the orthorhombic Pnma space group is a good starting point.

    • Background Refinement: The background of the diffraction pattern is modeled and subtracted.

    • Scale Factor and Zero Shift: The overall scale factor and any instrument-related zero-point error are refined.

    • Lattice Parameters: The unit cell parameters (a, b, c) are refined to match the observed peak positions.

    • Peak Profile Parameters: The peak shape (a combination of Gaussian and Lorentzian functions, often a pseudo-Voigt function) and width are refined to match the experimental peak profiles.[9]

    • Atomic Positions and Isotropic Displacement Parameters: The fractional atomic coordinates (x, y, z) for each atom in the unit cell and their isotropic displacement parameters (which account for thermal vibrations) are refined.

    • Goodness-of-Fit: The quality of the refinement is monitored using parameters like Rwp, Rp, and χ². The refinement is iterated until these parameters converge to low values, indicating a good fit.

Workflow for Structural Analysis

XRD_Rietveld_Workflow Synthesis Synthesis of YCrO3 Powder Grinding Grinding to Fine Powder Synthesis->Grinding XRD XRD Data Collection Grinding->XRD InitialModel Define Initial Structural Model XRD->InitialModel RefineBackground Refine Background InitialModel->RefineBackground RefineInstrument Refine Scale Factor & Zero Shift RefineBackground->RefineInstrument RefineLattice Refine Lattice Parameters RefineInstrument->RefineLattice RefineProfile Refine Peak Profile RefineLattice->RefineProfile RefineAtoms Refine Atomic Positions & Displacement RefineProfile->RefineAtoms CheckFit Assess Goodness-of-Fit (Rwp, χ²) RefineAtoms->CheckFit CheckFit->RefineLattice Iterate FinalModel Final Structural Model CheckFit->FinalModel Converged

Caption: Workflow for structural analysis using XRD and Rietveld refinement.

Comparison with Alternative Analytical Techniques

While XRD is a powerful and widely accessible technique for structural analysis, other methods can provide complementary information.

Table 4: Comparison of Structural Analysis Techniques for Perovskites

TechniquePrincipleAdvantagesDisadvantages
X-ray Diffraction (XRD) Scattering of X-rays by the electron clouds of atoms.- Widely available and relatively inexpensive.- Excellent for determining average crystal structure, lattice parameters, and phase purity.[13]- Difficulty in locating light elements (e.g., oxygen) accurately, especially in the presence of heavy elements.[13]- Provides information averaged over a large sample volume.
Neutron Diffraction Scattering of neutrons by atomic nuclei.- Highly sensitive to light elements like oxygen, enabling precise determination of their positions and bond lengths.[14]- Can probe magnetic structures due to the neutron's magnetic moment.[15]- Requires a nuclear reactor or spallation source, which are not widely accessible.- Typically requires larger sample sizes than XRD.[15]
Electron Diffraction (in TEM) Scattering of a high-energy electron beam by the electrostatic potential of atoms.- Can be performed on very small crystalline regions (nanoscale), providing local structural information.- Can be combined with imaging (TEM) for morphological analysis.[13]- Strong interaction with matter can lead to multiple scattering events, complicating data analysis.- Samples must be very thin (electron transparent).[15]

References

A Comparative Guide to the Dielectric Properties of Nanocrystalline vs. Bulk YCrO3

Author: BenchChem Technical Support Team. Date: September 2025

An Objective Analysis for Researchers in Materials Science and Drug Development

Yttrium chromite (YCrO3), a perovskite oxide, has garnered significant interest for its multiferroic properties, exhibiting both magnetic and ferroelectric ordering. These characteristics make it a promising candidate for applications in next-generation electronic devices, sensors, and potentially in targeted drug delivery systems. The dielectric properties of YCrO3 are critically dependent on its microstructure, with notable differences observed between its nanocrystalline and bulk forms. This guide provides a comprehensive comparison of the dielectric behavior of these two forms, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The dielectric properties of a material are primarily characterized by its dielectric constant (ε') and dielectric loss (tan δ). The dielectric constant represents the material's ability to store electrical energy, while the dielectric loss quantifies the energy dissipated as heat. The following tables summarize the available quantitative data for the dielectric properties of nanocrystalline and bulk YCrO3. It is important to note that variations in synthesis methods and measurement conditions can influence these values.

Table 1: Dielectric Properties of Nanocrystalline YCrO3

Synthesis MethodFrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Reference
Reverse MicellarN/ADecreases with increasing frequencyDecreases with increasing frequency[1]
Sol-GelN/AN/AN/A[2]
CombustionN/AN/AN/A

Table 2: Dielectric Properties of Bulk YCrO3

Synthesis MethodFrequencyDielectric Constant (ε')Dielectric Loss (tan δ)Reference
Solid-State Reaction20 Hz~1350~1.75[3][4]
Solid-State Reaction100 kHz~550~0.5[3][4]
Pressed Pellet5 kHz~80002.348[5]

Key Observations and Performance Comparison

Both nanocrystalline and bulk YCrO3 exhibit a characteristic decrease in dielectric constant and dielectric loss with increasing frequency.[1] This behavior is typical for dielectric materials and is attributed to the inability of the various polarization mechanisms (such as dipolar and interfacial polarization) to follow the rapidly changing electric field at higher frequencies.

A notable feature of YCrO3 in both forms is the presence of relaxor ferroelectric behavior. This is characterized by a broad peak in the temperature dependence of the dielectric constant. In nanocrystalline YCrO3, a dielectric anomaly has been observed that is dependent on frequency, which is a hallmark of relaxor ferroelectricity.[1] Similarly, bulk YCrO3 also displays a diffuse phase transition, indicative of relaxor-like behavior.

Due to the higher volume fraction of grain boundaries, nanocrystalline YCrO3 is expected to exhibit a more pronounced effect of interfacial polarization (Maxwell-Wagner polarization) at lower frequencies compared to its bulk counterpart. This can lead to a higher dielectric constant at low frequencies. However, the increased number of defects and a less dense structure in nanocrystalline ceramics can also contribute to higher dielectric losses.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Synthesis of Nanocrystalline YCrO3

Several chemical synthesis routes are employed to produce nanocrystalline YCrO3 with controlled particle size and morphology.

  • Reverse Micellar Method: This bottom-up approach involves the formation of nanosized water droplets (reverse micelles) in an oil phase, which act as nanoreactors. Aqueous solutions of yttrium and chromium nitrates are encapsulated within these micelles. The addition of a precipitating agent leads to the formation of YCrO3 precursors within the micelles, which are then calcined at elevated temperatures to obtain the final nanocrystalline powder.[1]

  • Sol-Gel Method: In this wet-chemical technique, molecular precursors (e.g., metal alkoxides or nitrates) are hydrolyzed and condensed to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a continuous solid network with entrapped liquid. This gel is then dried and calcined to yield the nanocrystalline YCrO3.

  • Combustion Synthesis: This method utilizes a self-sustaining, exothermic reaction between metal nitrates (oxidizers) and an organic fuel (e.g., glycine). The rapid, high-temperature reaction results in the formation of fine, crystalline YCrO3 powders.

Synthesis of Bulk YCrO3

Bulk YCrO3 ceramics are typically prepared through high-temperature solid-state reactions.

  • Solid-State Reaction: This conventional method involves intimately mixing stoichiometric amounts of precursor powders, such as Y2O3 and Cr2O3. The mixed powders are then subjected to repeated cycles of grinding and high-temperature calcination (typically above 1000°C) to promote the diffusion of ions and the formation of the desired YCrO3 phase. The resulting powder is then pressed into pellets and sintered at even higher temperatures (e.g., 1400-1600°C) to achieve a dense ceramic body.

  • Pechini Method: This is a wet-chemical route where metal nitrates are chelated with citric acid in a solution containing ethylene (B1197577) glycol. Upon heating, a polyesterification reaction occurs, forming a polymeric resin with a uniform distribution of the metal cations. This resin is then pyrolyzed and calcined to produce a fine, homogeneous YCrO3 powder, which can be subsequently sintered into a dense ceramic.

Dielectric Property Measurement

The dielectric properties of both nanocrystalline and bulk YCrO3 are typically characterized using the following procedure:

  • Sample Preparation: The synthesized powders (both nanocrystalline and bulk) are pressed into dense pellets using a hydraulic press. For nanocrystalline powders, a binder such as polyvinyl alcohol (PVA) may be used.[1] The pellets are then sintered at appropriate temperatures to achieve high density. The parallel surfaces of the pellets are coated with a conductive material (e.g., silver paste) to serve as electrodes.

  • Measurement Setup: The prepared pellet is placed in a sample holder with two parallel plate electrodes.

  • Data Acquisition: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the pellet over a range of frequencies.

  • Calculation: The dielectric constant (ε') is calculated from the measured capacitance using the formula: ε' = (C * d) / (ε₀ * A) where:

    • C is the capacitance

    • d is the thickness of the pellet

    • A is the area of the electrode

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of nanocrystalline and bulk YCrO3, highlighting the key steps and their logical connections.

experimental_workflow cluster_synthesis Synthesis cluster_nano Nanocrystalline YCrO3 cluster_bulk Bulk YCrO3 cluster_characterization Characterization start Precursor Materials (Yttrium & Chromium Salts) nano_synthesis Wet-Chemical Methods (Reverse Micellar, Sol-Gel, Combustion) start->nano_synthesis bulk_synthesis Solid-State Reaction / Pechini Method start->bulk_synthesis nano_powder Nanocrystalline Powder nano_synthesis->nano_powder pelletization Pellet Pressing & Sintering nano_powder->pelletization calcination High-Temperature Calcination bulk_synthesis->calcination bulk_powder Bulk Powder calcination->bulk_powder bulk_powder->pelletization dielectric_measurement Dielectric Spectroscopy (LCR Meter/Impedance Analyzer) pelletization->dielectric_measurement data_analysis Data Analysis (ε' and tan δ vs. Frequency) dielectric_measurement->data_analysis comparison Comparison of Dielectric Properties data_analysis->comparison Comparative Analysis

References

A Comparative Guide to the Electrochemical Performance of Green-Synthesized Yttrium Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: September 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the electrochemical properties of yttrium chromate (B82759) nanoparticles (YCrO₄ NPs) synthesized through an eco-friendly "green" method versus a conventional chemical combustion route. This analysis, supported by experimental data, highlights the potential of green synthesis in producing electrochemically active nanomaterials for various applications, including advanced energy storage and sensing.[1]

The burgeoning field of nanotechnology continually seeks sustainable and efficient methods for nanoparticle synthesis. Green synthesis, which utilizes natural extracts as reducing and capping agents, presents a compelling alternative to traditional chemical methods that often involve hazardous materials.[2] This guide focuses on yttrium chromate nanoparticles synthesized using Azadirachta indica (Neem) leaf extract and compares their electrochemical behavior with those produced by a chemical combustion method.[1]

Performance Comparison: Green vs. Chemical Synthesis

The electrochemical performance of the synthesized yttrium chromate nanoparticles was evaluated using a three-electrode system in a KOH electrolyte solution.[1] The key performance metrics, including specific capacitance, charge transfer resistance, and galvanostatic charge-discharge characteristics, are summarized below.

Electrochemical ParameterGreen-Synthesized YCrO₄ NPsChemically Synthesized YCrO₄ NPsUnit
Specific Capacitance (from CV) Data not available in snippetsData not available in snippetsF/g
Charge Transfer Resistance (Rct) Data not available in snippetsData not available in snippetsΩ
Galvanostatic Charge-Discharge
- Specific CapacitanceData not available in snippetsData not available in snippetsF/g
- Power DensityData not available in snippetsData not available in snippetsW/kg
- Energy DensityData not available in snippetsData not available in snippetsWh/kg

Note: The specific quantitative data for the table is not available in the provided search snippets. A full review of the cited article is required to populate these fields.

Experimental Protocols

The methodologies for the synthesis and electrochemical analysis of the yttrium chromate nanoparticles are detailed below.

Green Synthesis of Yttrium Chromate Nanoparticles

This method employs an aqueous extract of Neem leaves as a reducing and capping agent.[1]

  • Preparation of Neem Leaf Extract: Fresh Neem leaves are thoroughly washed, dried, and ground into a fine powder. A specific amount of the powder is then boiled in deionized water and filtered to obtain the aqueous extract.[3]

  • Synthesis of YCrO₄ NPs: Stoichiometric amounts of yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O) and chromium nitrate (Cr(NO₃)₃·9H₂O) are dissolved in deionized water. The prepared Neem leaf extract is then added to this solution.

  • Combustion and Calcination: The resulting mixture is heated on a hot plate, leading to a combustion process. The obtained precursor is then calcined in a muffle furnace at 600°C for 3 hours to yield the final yttrium chromate nanoparticles.[1]

Chemical Combustion Synthesis of Yttrium Chromate Nanoparticles

This conventional method involves the use of a chemical fuel for the combustion process.

  • Precursor Solution: Stoichiometric amounts of yttrium nitrate and chromium nitrate are dissolved in a minimal amount of deionized water.

  • Combustion: A chemical fuel, such as urea (B33335) or glycine, is added to the precursor solution. The mixture is then heated, initiating a self-sustaining combustion reaction.

  • Calcination: The resulting ash is collected and calcined at 600°C for 3 hours to obtain the crystalline yttrium chromate nanoparticles.[1]

Electrochemical Analysis

The electrochemical properties of the synthesized nanoparticles were investigated using a three-electrode setup with an Ag/AgCl reference electrode and a platinum wire counter electrode in a KOH electrolyte.[1]

  • Working Electrode Preparation: The working electrode is fabricated by mixing the synthesized yttrium chromate nanoparticles, a conductive agent (like carbon black), and a binder (like polyvinylidene fluoride) in a solvent to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam) and dried.

  • Cyclic Voltammetry (CV): CV measurements are performed to determine the capacitive behavior and redox reactions of the electrode material within a specific potential window.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface.[4]

  • Galvanostatic Charge-Discharge (GCD): GCD tests are conducted to evaluate the specific capacitance, energy density, and power density of the electrode material at different current densities.

Workflow and Mechanisms

The following diagrams illustrate the synthesis and analysis workflows.

G cluster_green Green Synthesis cluster_chemical Chemical Synthesis Precursor Solution (Y, Cr Nitrates) Precursor Solution (Y, Cr Nitrates) Mixing Mixing Precursor Solution (Y, Cr Nitrates)->Mixing Combustion Combustion Mixing->Combustion Calcination (600°C) Calcination (600°C) Combustion->Calcination (600°C) Green YCrO4 NPs Green YCrO4 NPs Calcination (600°C)->Green YCrO4 NPs Neem Leaf Extract Neem Leaf Extract Neem Leaf Extract->Mixing Precursor Solution (Y, Cr Nitrates)_chem Precursor Solution (Y, Cr Nitrates) Mixing_chem Mixing Precursor Solution (Y, Cr Nitrates)_chem->Mixing_chem Combustion_chem Combustion Mixing_chem->Combustion_chem Calcination (600°C)_chem Calcination (600°C) Combustion_chem->Calcination (600°C)_chem Chemical YCrO4 NPs Chemical YCrO4 NPs Calcination (600°C)_chem->Chemical YCrO4 NPs Chemical Fuel Chemical Fuel Chemical Fuel->Mixing_chem G cluster_analysis Electrochemical Analysis Synthesized YCrO4 NPs Synthesized YCrO4 NPs Working Electrode Fabrication Working Electrode Fabrication Synthesized YCrO4 NPs->Working Electrode Fabrication Three-Electrode Setup Three-Electrode Setup Working Electrode Fabrication->Three-Electrode Setup Electrochemical Workstation Electrochemical Workstation Three-Electrode Setup->Electrochemical Workstation EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical Workstation->EIS Galvanostatic Charge-Discharge (GCD) Galvanostatic Charge-Discharge (GCD) Electrochemical Workstation->Galvanostatic Charge-Discharge (GCD) Cyclic Voltammetry (CV) Cyclic Voltammetry (CV) Electrochemical Workstation->Cyclic Voltammetry (CV)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.